Kitamycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32N2O8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-formamido-N-[(2R,3S,6S,7R,8R)-8-hexyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H32N2O8/c1-4-5-6-7-9-16-19(27)14(3)33-23(31)18(13(2)32-22(16)30)25-21(29)15-10-8-11-17(20(15)28)24-12-26/h8,10-14,16,18-19,27-28H,4-7,9H2,1-3H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1 |
InChI Key |
GTUQGSSCDLWNEE-KZYWPTACSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Synonyms |
kitamycin A kitamycin-A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kitamycin A from Streptomyces kitasatoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kitamycin, also known as Leucomycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. First reported in 1953 by Hata et al., this group of compounds has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Among the various components of the Kitamycin complex, Kitamycin A (specifically Leucomycin A1) is a major and potent constituent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, quantitative data on production and purification, and a summary of its key physicochemical properties. Furthermore, this guide presents a visualization of the isolation workflow and a representative model of the regulatory pathways governing macrolide biosynthesis in Streptomyces.
Discovery and Historical Context
The discovery of Kitamycin, originally named Leucomycin, was a significant milestone in the golden age of antibiotic research. In 1953, a team of Japanese scientists, T. Hata, Y. Sano, N. Ohki, Y. Yokoyama, A. Matsumae, and S. Ito, reported the isolation of a new antibiotic from the culture broth of a soil actinomycete, which they identified as Streptomyces kitasatoensis.[1] The crude extract exhibited strong inhibitory effects against a range of Gram-positive bacteria. Subsequent research revealed that "Leucomycin" was not a single compound but a complex of several structurally related macrolides.[2] Over the years, numerous components have been identified, with Leucomycin A1, A3, A4, and A5 being some of the most abundant and well-characterized.[2] For the purpose of this guide, we will focus on this compound, which corresponds to Leucomycin A1.
Fermentation and Production
The production of this compound is achieved through the submerged fermentation of Streptomyces kitasatoensis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the desired macrolide components.
Culture Conditions
Streptomyces kitasatoensis is typically cultured in a nutrient-rich medium under aerobic conditions. Key parameters that influence the production of Kitamycin include the carbon and nitrogen sources, mineral salts, pH, temperature, and aeration.[3]
Table 1: Typical Fermentation Parameters for Kitamycin Production
| Parameter | Typical Range/Value |
| Carbon Source | Glucose, Starch, Soybean Oil |
| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal |
| Mineral Salts | CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl |
| pH | 6.5 - 7.5 |
| Temperature | 28 - 32°C |
| Aeration | Agitation and sterile air supply |
| Incubation Time | 5 - 10 days |
Precursor-Directed Biosynthesis
The biosynthesis of the different Kitamycin components can be influenced by the addition of specific precursors to the fermentation medium. For instance, the addition of L-leucine has been shown to direct the biosynthesis towards the production of Leucomycin A1 and A3, which contain an isovaleryl side chain.[4] Conversely, the addition of L-valine promotes the formation of components with a butyryl side chain.[4] Enhancing the intracellular pool of acetyl-CoA and other short-chain fatty acid precursors through the addition of compounds like ethyl acetate has also been demonstrated to increase the overall Kitamycin titer.[5]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. The following protocol is a generalized procedure based on established methods for macrolide purification.
Experimental Protocol
Step 1: Extraction of the Crude Antibiotic Complex
-
After fermentation, adjust the pH of the whole broth to a slightly acidic or neutral pH (e.g., 6.0-7.0).
-
Separate the mycelial cake from the culture filtrate by centrifugation or filtration.
-
Extract the antibiotic from both the mycelial cake and the filtrate using a water-immiscible organic solvent such as ethyl acetate, butyl acetate, or chloroform.[2] Perform the extraction multiple times to ensure a high recovery rate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude, oily residue.
Step 2: Preliminary Purification by Solvent Partitioning
-
Dissolve the crude residue in a suitable solvent mixture for liquid-liquid partitioning. A common system involves a non-polar solvent (e.g., benzene or toluene) and an acidic aqueous buffer.
-
The basic macrolide antibiotics will partition into the acidic aqueous phase.
-
Separate the aqueous phase, adjust the pH to alkaline (e.g., 8.0-9.0) with a suitable base (e.g., NaOH), and re-extract the antibiotics into a fresh portion of an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to yield a partially purified Kitamycin complex.
Step 3: Chromatographic Separation of this compound
The separation of the individual Kitamycin components is typically achieved by column chromatography.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of macrolides.[6]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or acetone) is often employed. The exact composition of the mobile phase needs to be optimized to achieve good separation of the different Kitamycin components.[6]
-
Fraction Collection and Analysis: Collect fractions from the column and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.[6] A suitable developing solvent system for TLC is a mixture of chloroform, methanol, and acetic acid.[6] The spots can be visualized by spraying with a 10% sulfuric acid solution followed by heating.[6]
-
Final Purification: Pool the fractions rich in this compound and concentrate them. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water) to obtain pure this compound.
Quantitative Data
Table 2: Illustrative Purification Scheme and Potential Yields
| Purification Step | Description | Estimated Purity of this compound | Estimated Recovery |
| Fermentation Broth | 1 L of S. kitasatoensis culture | - | 100% |
| Crude Extract | After solvent extraction and concentration | 5-10% | 80-90% |
| Partially Purified Complex | After solvent partitioning | 20-30% | 60-70% |
| Purified this compound | After column chromatography and recrystallization | >95% | 10-20% (of initial total complex) |
Note: The values in this table are estimates and can vary widely.
Physicochemical Characterization of this compound (Leucomycin A1)
The structure of this compound has been elucidated using various spectroscopic techniques.
Spectroscopic Data
Table 3: Key Physicochemical and Spectroscopic Data for this compound (Leucomycin A1)
| Property | Value |
| Molecular Formula | C₄₀H₆₇NO₁₄ |
| Molecular Weight | 785.96 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the macrolide ring protons, sugar moieties, and the isovaleryl side chain. Due to the complexity of the molecule, a full assignment is extensive. Key signals include those for the sugar anomeric protons and the olefinic protons of the lactone ring. |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for the carbonyl groups of the lactone and ester functions, olefinic carbons, carbons of the sugar units, and the aliphatic carbons of the macrolide ring and side chains. |
| High-Resolution Mass Spectrometry (HR-MS) | The exact mass of the protonated molecule [M+H]⁺ would be observed, confirming the elemental composition. Fragmentation patterns would show characteristic losses of the sugar moieties and side chains. |
Note: A complete, publicly available, and unambiguously assigned NMR and HR-MS dataset for this compound is not consistently reported in a single source. The information provided is based on typical data for this class of compounds.
Visualization of Experimental Workflow and Regulatory Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Regulatory Pathway of Macrolide Biosynthesis
The biosynthesis of macrolide antibiotics like Kitamycin in Streptomyces is a tightly regulated process. It involves a hierarchical network of regulatory genes, including pleiotropic regulators that control multiple metabolic pathways and pathway-specific regulators that directly control the expression of the biosynthetic gene cluster. The following diagram provides a simplified, representative model of this regulatory cascade.
Conclusion
The discovery of Kitamycin from Streptomyces kitasatoensis represents a classic example of natural product drug discovery. The isolation and purification of specific components like this compound require a systematic approach involving fermentation, extraction, and chromatography. While the general principles are well-established, the optimization of each step is crucial for achieving high yields and purity. The biosynthesis of Kitamycin is under complex regulatory control, and a deeper understanding of these pathways can pave the way for genetic engineering strategies to enhance the production of desired components. This technical guide provides a foundational understanding for researchers and professionals working on the development and production of Kitamycin and other macrolide antibiotics.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
Kitamycin A: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A is a naturally occurring antibiotic belonging to the antimycin family of compounds. These compounds are known for their diverse biological activities, including antifungal, insecticidal, and piscicidal properties. This compound is produced by the bacterium Streptomyces antibioticus and has demonstrated notable antifungal activity, particularly against Candida albicans. This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and biological activity of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Molecular Formula
This compound is an antimycin-type depsipeptide. Its chemical structure is characterized by a nine-membered bis-lactone ring with various substituents. The molecular formula for this compound is C₂₃H₃₂N₂O₈.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₂O₈ | [1] |
| Molecular Weight | 464.5 g/mol | [1] |
| IUPAC Name | 3-formamido-N-[(2R,3S,6S,7R,8R)-8-hexyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-2-hydroxybenzamide | [1] |
| Antifungal Activity (MIC) | ~25.0 µg/mL against Candida albicans | [2][3] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water (general for Antimycin A) | [4] |
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity. Specifically, it has been shown to be effective against Candida albicans, a common fungal pathogen in humans, with a Minimum Inhibitory Concentration (MIC) of approximately 25.0 μg/mL[2][3].
The mechanism of action for antimycin-type antibiotics like this compound is generally attributed to the inhibition of the mitochondrial electron transport chain. They specifically target Complex III (cytochrome bc1 complex), thereby disrupting cellular respiration and leading to cell death.
Experimental Protocols
The following are detailed methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for Streptomyces secondary metabolites and antifungal susceptibility testing.
Protocol 1: Isolation and Purification of this compound from Streptomyces antibioticus
This protocol is adapted from general methods for the extraction of antibiotics from Streptomyces cultures[5][6].
-
Fermentation:
-
Inoculate a suitable production medium (e.g., Tryptone Soya Broth) with a spore suspension or vegetative mycelium of Streptomyces antibioticus.
-
Incubate the culture at 28-30°C for 7-10 days with shaking (200 rpm) to ensure adequate aeration.
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation at 5000 rpm for 20 minutes[7].
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol) to separate the different components.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the purified compound and concentrate to yield pure this compound.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans
This protocol follows the principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI)[1][8][9][10].
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a standardized suspension of the yeast in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
-
Biosynthetic Pathway of Antimycin-Type Antibiotics
The biosynthesis of antimycin-type antibiotics, including this compound, is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The pathway utilizes various precursor molecules to assemble the characteristic depsipeptide core.
Caption: Generalized biosynthetic pathway of antimycin-type antibiotics.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Kitamycin A Biosynthetic Gene Cluster
Kitamycin, also known as Leucomycin, is a complex of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis. The primary components, including this compound, exhibit potent antibacterial activity, making their biosynthetic pathway a subject of significant interest for antibiotic development and synthetic biology. This guide provides a detailed analysis of the this compound biosynthetic gene cluster (BGC), outlining the genetic architecture, biosynthetic pathway, and key experimental protocols for its study.
Overview of the Kitamycin Biosynthetic Gene Cluster
The biosynthesis of Kitamycin is orchestrated by a large Type I Polyketide Synthase (PKS) gene cluster.[1][2] This cluster contains the core synthase genes responsible for assembling the macrolactone ring from simple precursor units, as well as genes encoding tailoring enzymes, regulatory proteins, and resistance mechanisms. The leucomycin BGC from Streptomyces kitasatoensis (MIBiG accession: BGC0002452) serves as the reference for the Kitamycin cluster.[3] The entire cluster spans over 96 kb of DNA.[3]
Table 1: Key Genes in the Kitamycin (Leucomycin) Biosynthetic Gene Cluster
| Gene(s) | Proposed Function | Category |
| lcmA1 - lcmA5 | Type I Polyketide Synthase (PKS) modules | Core Biosynthesis |
| lcmG - lcmK | Deoxysugar biosynthesis (mycaminose) | Tailoring |
| lcmD, lcmE | Glycosyltransferases | Tailoring |
| lcmF | P450 monooxygenase | Tailoring |
| lcmL | Acyltransferase | Tailoring |
| lcmRI, lcmRII | Transcriptional Regulators | Regulation |
| macR | ABC transporter | Resistance/Transport |
This table is based on the gene list from MIBiG entry BGC0002452 and general knowledge of macrolide biosynthesis.[3][4]
The this compound Biosynthetic Pathway
The formation of this compound is a multi-step process involving the synthesis of a polyketide backbone, its cyclization into a macrolactone ring, and subsequent modifications by tailoring enzymes.
-
Polyketide Chain Assembly: The 16-membered macrolactone core of Kitamycin is assembled by a Type I PKS encoded by the lcmA genes. This process utilizes extender units derived from short-chain fatty acids, including five acetates, one propionate, and one butyrate.[5]
-
Post-PKS Modification: Following the synthesis and release of the polyketide chain, the initial macrolactone undergoes a series of tailoring reactions. These include hydroxylations, catalyzed by P450 monooxygenases, and the sequential attachment of deoxysugar moieties (e.g., mycaminose) by glycosyltransferases to form the mature antibiotic.[4][6]
Experimental Protocols for BGC Analysis
The analysis of the this compound BGC involves a combination of bioinformatics, molecular genetics, and analytical chemistry. The general workflow is depicted below.
Protocol 1: BGC Identification and Annotation
-
Genome Sequencing: Obtain the complete genome sequence of Streptomyces kitasatoensis.
-
Bioinformatic Analysis: Submit the genome sequence to a BGC analysis tool such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell). This will identify the boundaries of the putative Kitamycin cluster and provide an initial annotation of the genes within it based on homology to known biosynthetic genes.[7]
-
Functional Annotation: Perform a detailed annotation of each Open Reading Frame (ORF) within the predicted cluster. Use BLAST against public databases (e.g., NCBI) and conserved domain analysis (e.g., Pfam) to predict the function of each protein (e.g., PKS domains, glycosyltransferases, regulators).[8]
Protocol 2: Gene Inactivation for Functional Analysis
This protocol is used to confirm the role of a specific gene in Kitamycin biosynthesis.
-
Construct Design: Design a disruption cassette to replace the target gene (e.g., a glycosyltransferase gene like lcmD). The cassette typically contains an antibiotic resistance marker flanked by homologous regions upstream and downstream of the target gene.
-
Vector Construction: Assemble the disruption cassette in a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. kitasatoensis.
-
Protoplast Transformation: Prepare protoplasts of S. kitasatoensis and transform them with the constructed vector.
-
Selection of Mutants: Select for transformants that have integrated the cassette into the chromosome via homologous recombination. This is typically done by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a marker on the vector backbone.
-
Confirmation: Verify the gene deletion in the mutant strain using PCR and sequencing.
-
Phenotypic Analysis: Ferment the mutant strain alongside the wild-type strain. Analyze the culture extracts using HPLC and LC-MS to observe the absence of this compound and the potential accumulation of an intermediate metabolite. This confirms the gene's function in the biosynthetic pathway.[4][9]
Protocol 3: Heterologous Expression of the BGC
This protocol is used to produce Kitamycin in a different, more genetically tractable host or to verify that the identified cluster is complete and sufficient for production.
-
BGC Cloning: Clone the entire ~96 kb Kitamycin BGC from a S. kitasatoensis genomic library (e.g., a cosmid or BAC library) into a suitable expression vector. Techniques like Transformation-Associated Recombination (TAR) cloning can be employed for large clusters.
-
Host Selection: Choose a well-characterized heterologous host, such as Streptomyces coelicolor M1154 or Streptomyces albus J1074, which are known for their ability to express foreign BGCs and have a low background of native secondary metabolites.
-
Transformation: Introduce the expression vector containing the Kitamycin BGC into the chosen host strain via protoplast transformation or conjugation.
-
Fermentation and Analysis: Culture the recombinant host strain under conditions suitable for secondary metabolite production.
-
Product Detection: Analyze the fermentation broth and mycelium for the production of this compound using HPLC and confirm its identity and structure using high-resolution mass spectrometry (HR-MS) and NMR.[10][11]
Impact on Drug Development
A thorough understanding of the this compound BGC is crucial for enhancing its production and generating novel analogues. By manipulating the PKS genes or tailoring enzymes through genetic engineering, it is possible to create new macrolide structures with potentially improved efficacy, altered spectra of activity, or better pharmacological properties.[8] For instance, inactivating specific tailoring enzymes can lead to the accumulation of novel intermediates, while swapping PKS modules could generate entirely new polyketide backbones, paving the way for the next generation of macrolide antibiotics.
References
- 1. pnas.org [pnas.org]
- 2. Metagenomic data reveals type I polyketide synthase distributions across biomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0002452 [mibig.secondarymetabolites.org]
- 4. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seer.ufu.br [seer.ufu.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Kitamycin A: A Technical Guide to its Mechanism as a Bacterial Protein Synthesis Inhibitor
Abstract
Kitamycin A, a member of the macrolide class of antibiotics derived from Streptomyces kitasatoensis, serves as a potent inhibitor of bacterial protein synthesis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's bacteriostatic action. It details its interaction with the bacterial ribosome, key experimental protocols used to characterize its inhibitory effects, and the common mechanisms by which bacteria develop resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotics and the pursuit of novel antimicrobial agents.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary target of this compound is the bacterial 70S ribosome, the essential cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2][3] By interfering with this fundamental process, this compound effectively halts bacterial growth and proliferation.
Binding to the 50S Ribosomal Subunit
This compound specifically binds with high affinity to the large 50S subunit of the bacterial ribosome.[1] Its binding site is strategically located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[4][5] This site is composed predominantly of ribosomal RNA (rRNA), with critical interactions occurring within domain V of the 23S rRNA, particularly near nucleotides A2058 and A2059.[4]
Inhibition of Protein Elongation and Translocation
The binding of this compound within the NPET creates a steric blockade.[4] This physical obstruction is the core of its inhibitory action, primarily interfering with the translocation step of protein elongation.[1] During translocation, the ribosome is meant to move one codon down the mRNA, shifting the tRNAs from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, respectively. This compound's presence prevents this movement, effectively stalling the ribosome on the mRNA template.[6]
This leads to the premature dissociation of peptidyl-tRNA from the ribosome, resulting in the release of incomplete and nonfunctional protein fragments.[4][7] While traditionally viewed as a general inhibitor, recent evidence suggests that macrolides like this compound can act as selective modulators of translation, with their inhibitory efficiency being dependent on the specific amino acid sequence of the nascent peptide being synthesized.[5][8]
Interference with Translation Initiation
In addition to blocking elongation, this compound has been shown to interfere with the formation of the translation initiation complex.[1] By preventing the proper assembly of the 50S subunit with the 30S initiation complex (composed of the small ribosomal subunit, mRNA, and initiator tRNA), the antibiotic adds a secondary layer to its protein synthesis inhibition, further reducing the bacteria's capacity to produce vital proteins.[1]
Caption: Mechanism of this compound-mediated protein synthesis inhibition in bacteria.
Quantitative Analysis of Inhibition
Quantitative data, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), are critical for evaluating the potency and binding affinity of an antibiotic. While specific quantitative values for this compound were not detailed in the surveyed literature, the table below provides example data for Macrolactin A, a structurally related macrolide, to illustrate the typical parameters measured in these studies.[9]
| Antibiotic | Assay Type | Target Organism/System | Parameter | Value | Reference |
| Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 1.5 ± 0.2 µg/mL | [9] |
| Malonyl-Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 0.8 ± 0.2 µg/mL | [9] |
| Succinyl-Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 0.7 ± 0.1 µg/mL | [9] |
| Table 1: Example inhibitory concentrations for macrolactin antibiotics in a prokaryotic cell-free translation system.[9] |
Key Experimental Protocols
A suite of biochemical and microbiological assays is employed to characterize the activity of protein synthesis inhibitors like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The broth microdilution method is a standard approach.[10][11]
Protocol:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A pure bacterial culture is grown to a specific density and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria but no antibiotic (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 16-24 hours at 37°C).[10]
-
MIC Determination: The plate is visually inspected or read with a plate reader. The MIC is the lowest antibiotic concentration in which no visible bacterial growth is observed.[10][11]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
In Vitro Translation Inhibition Assay
This cell-free assay directly measures the effect of an inhibitor on protein synthesis.[12] A common implementation uses a reporter enzyme like luciferase.[12]
Protocol:
-
Assay Setup: A reaction mixture is prepared containing a bacterial cell-free extract (source of ribosomes and translation factors), an mRNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A no-inhibitor control is included.
-
Incubation: The reactions are incubated for a set time (e.g., 60-90 minutes) to allow for transcription and/or translation to occur.[13]
-
Quantification: The appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
Data Analysis: The resulting signal (e.g., luminescence) is measured. A decrease in signal relative to the control indicates inhibition of protein synthesis. The IC50 value can be calculated from the dose-response curve.
Caption: Workflow for an in vitro translation inhibition assay using a luciferase reporter.
Toeprinting (Primer Extension Inhibition) Assay
This high-resolution technique identifies the specific mRNA codon where an antibiotic stalls the ribosome.[14][15]
Protocol:
-
Complex Formation: Purified bacterial ribosomes, a specific mRNA template, and initiation factors are incubated with this compound to allow stalled translation complexes to form.
-
Primer Annealing: A DNA primer, typically radiolabeled or fluorescently labeled, is annealed to the mRNA template downstream of the potential stalling site.
-
Primer Extension: Reverse transcriptase is added along with dNTPs. The enzyme synthesizes a complementary DNA (cDNA) strand, extending from the primer.
-
Termination: The reverse transcriptase stops when it encounters the leading edge of the stalled ribosome.[15][16]
-
Analysis: The cDNA products are denatured and separated by size on a high-resolution sequencing gel. The presence of a truncated cDNA fragment (the "toeprint") indicates the precise position of the stalled ribosome. The stall site is typically located 16-17 nucleotides upstream from the 3' end of the toeprint.[15]
Caption: The principle of the toeprinting assay to identify ribosome stall sites.
Mechanisms of Bacterial Resistance
The clinical efficacy of this compound, like all antibiotics, is threatened by the development of bacterial resistance. The primary mechanisms are:
-
Target Site Modification: This is the most common form of macrolide resistance. Bacteria can acquire genes (e.g., erm genes) that encode for methyltransferase enzymes. These enzymes add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA of the 50S subunit.[4] This modification reduces the binding affinity of this compound to its ribosomal target, rendering the antibiotic ineffective.[1][17]
-
Active Efflux: Bacteria can express membrane proteins that function as efflux pumps.[1][18] These pumps actively transport this compound out of the bacterial cell as soon as it enters, preventing the drug from reaching the high intracellular concentration needed to inhibit protein synthesis.[17]
-
Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate the antibiotic molecule.[1][18] This can involve hydrolysis of the macrolactone ring or other modifications that destroy the drug's ability to bind to the ribosome.[17][19]
Caption: Primary mechanisms of bacterial resistance to this compound.
Conclusion and Future Directions
This compound is a classic macrolide antibiotic that functions by binding to the 50S ribosomal subunit and inhibiting protein synthesis, primarily by obstructing the translocation step. Its effectiveness against a range of bacteria underscores the importance of the ribosome as an antibiotic target. However, the rise of resistance through target modification, efflux, and drug inactivation poses a significant challenge. A thorough understanding of these molecular interactions and resistance pathways, facilitated by the experimental protocols detailed herein, is crucial for the rational design of new macrolides and other protein synthesis inhibitors capable of overcoming existing resistance and effectively treating bacterial infections.
References
- 1. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 9. mdpi.com [mdpi.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 18. Mechanisms of antimicrobial resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cmpt.ca [cmpt.ca]
The Antibacterial Spectrum of Kitamycin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kitamycin A, a prominent component of the leucomycin complex, is a macrolide antibiotic effective against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for its determination, and a visual representation of its mechanism of action. By inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, this compound demonstrates significant activity against key pathogens. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and microbiology, offering a consolidated view of this compound's efficacy and the methodologies used to evaluate it.
Introduction
Kitamycin, also known as leucomycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis. It is a complex of several components, with this compound (also known as Josamycin) being one of the most active constituents.[1] Like other macrolides, this compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.[2] Its primary application is in the treatment of infections caused by susceptible strains of staphylococci, streptococci, and other Gram-positive pathogens.[3] The clinical and research interest in this compound stems from its efficacy against bacteria that may be resistant to other classes of antibiotics.
Mechanism of Action
The antibacterial effect of this compound is achieved through the inhibition of protein synthesis in susceptible bacteria.[4] This process is initiated by the binding of the macrolide molecule to the 50S subunit of the bacterial ribosome.[1] This binding event physically obstructs the progression of the nascent polypeptide chain through the ribosomal exit tunnel, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. Consequently, the synthesis of essential bacterial proteins is halted, resulting in a bacteriostatic effect. At higher concentrations, this compound can exhibit bactericidal activity against highly susceptible organisms.[4]
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Antibacterial Spectrum of this compound
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound (or its close analogue Josamycin) against a range of clinically relevant Gram-positive bacteria.
| Gram-Positive Cocci | MIC Range (µg/mL) | Mode MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 2 | 1 | [2] |
| Streptococcus pneumoniae | 0.016 - 0.25 | 0.03 - 0.12 | [2] |
| Streptococcus pyogenes | Not specified | 0.06 - 0.25 | [2] |
| Enterococcus faecalis | Not specified | 1 - 2 | [2] |
| Other Gram-Positive Bacteria | MIC Range (µg/mL) | Reference(s) |
| Bacillus subtilis | 0.125 (Erythromycin) | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure for evaluating the in vitro activity of an antibiotic. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
4.1.2. Procedure
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) and then dilute further in sterile CAMHB to the desired starting concentration for the serial dilutions.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to achieve a range of antibiotic concentrations. Discard 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on an appropriate agar medium, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader. The growth control well should show turbidity, and the sterility control well should remain clear.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
This compound remains a valuable antibiotic with a well-defined antibacterial spectrum against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of protein synthesis, provides a robust basis for its therapeutic use. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for researchers engaged in the study of macrolide antibiotics and the development of new antimicrobial agents. Consistent and standardized methodologies, such as the broth microdilution assay, are paramount for the accurate assessment of antibacterial potency and for ensuring the comparability of data across different studies. Further research to expand the publicly available MIC data for this compound against a wider array of contemporary clinical isolates would be beneficial for ongoing surveillance and drug development efforts.
References
- 1. In vitro activity of josamycin against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Activity of Kitamycin A Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in-vitro activity of Kitamycin A against anaerobic bacteria. Due to a lack of publicly available data specifically for this compound, this document leverages information on the closely related macrolide antibiotic, Josamycin, to infer potential efficacy. The guide details the established mechanism of action for macrolides, outlines standardized experimental protocols for anaerobic susceptibility testing, and presents available minimum inhibitory concentration (MIC) data for Josamycin against clinically relevant anaerobic species. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential application of this compound in treating anaerobic infections.
Introduction
Anaerobic bacteria are a significant cause of a wide range of human infections, including intra-abdominal abscesses, pleuropulmonary infections, and soft tissue infections. The increasing prevalence of antimicrobial resistance among anaerobic isolates necessitates the exploration of novel therapeutic agents. This compound, a macrolide antibiotic, represents a potential candidate for the treatment of such infections. This guide summarizes the current understanding of the activity of macrolides against anaerobic bacteria, with a focus on providing a framework for evaluating the potential of this compound.
Mechanism of Action of Macrolide Antibiotics
This compound belongs to the macrolide class of antibiotics. The primary mechanism of action of macrolides is the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which effectively halts the elongation of the polypeptide chain. This action is typically bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.
Caption: Diagram illustrating the mechanism of action of this compound.
In-Vitro Susceptibility Data
| Bacterial Species | Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible |
| Bacteroides fragilis | Josamycin | 29 | Not Reported | Not Reported | Not Reported | 100% at ≤0.8[1] |
| Bacteroides species | Josamycin | Not Reported | Not Reported | Not Reported | Not Reported | 100% at ≤3.12 |
| Bacteroides fragilis | Josamycin | Not Reported | Not Reported | Not Reported | Not Reported | 100% at ≤3.12 |
Note: This data is for Josamycin and is intended to be representative of the potential activity of the macrolide class. Further studies are required to determine the specific activity of this compound.
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of the in-vitro activity of an antimicrobial agent against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized procedures for anaerobic susceptibility testing.
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.
Workflow:
Caption: Workflow for the agar dilution susceptibility testing method.
Detailed Steps:
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of this compound in a suitable solvent.
-
Media Preparation: Incorporate the antimicrobial dilutions into a suitable molten agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of the agar plates.
-
Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the test organism.
Broth Microdilution Method
The broth microdilution method is another standardized technique used for anaerobic susceptibility testing.
Workflow:
Caption: Workflow for the broth microdilution susceptibility testing method.
Detailed Steps:
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of this compound in a suitable broth medium, such as supplemented Brucella broth, within the wells of a microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in the same broth medium, adjusted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Seal the microtiter plates and incubate in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.
Conclusion
While direct evidence for the in-vitro activity of this compound against anaerobic bacteria is currently lacking, the available data for the related macrolide Josamycin suggests that this class of antibiotics holds promise. The established mechanism of action, targeting bacterial protein synthesis, is a proven strategy against a broad spectrum of bacteria. To definitively establish the potential of this compound as a therapeutic agent for anaerobic infections, rigorous in-vitro susceptibility testing following standardized protocols, such as those outlined in this guide, is essential. The methodologies and comparative data presented here provide a solid foundation for initiating such research and development efforts.
References
Exploring the different components of the Kitamycin complex (A, B, C)
An In-depth Technical Guide to the Components of the Kitamycin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin, also known as Leucomycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] This complex is a mixture of several structurally related components, primarily classified into the Leucomycin A group. These compounds exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] This guide provides a detailed exploration of the individual components of the Kitamycin A complex, their physicochemical properties, biological activities, and the experimental methodologies for their study. It is important to note that while a compound named Kitamycin C has been reported, it is an antimycin-type antibiotic isolated from Streptomyces antibioticus and is structurally and functionally distinct from the macrolide Kitamycin complex discussed herein.
Physicochemical Properties of Kitamycin (Leucomycin) A Components
The Kitamycin complex is comprised of multiple Leucomycin A congeners that differ in the acyl groups at the C3 and C4'' positions of the lactone ring and mycarose sugar, respectively. These structural variations influence their physicochemical properties.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Leucomycin A1 | C40H67NO14 | 785.96 |
| Leucomycin A3 | C42H69NO15 | 827.99 |
| Leucomycin A4 | C41H67NO15 | 813.97[5] |
| Leucomycin A5 | C39H65NO14 | 771.93[6] |
| Leucomycin A7 | C38H63NO14 | 757.91[7] |
| Leucomycin A13 | C41H69NO14 | 799.98 |
Biological Activity
The primary mechanism of action for all Kitamycin components is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the translocation step of protein elongation. This binding is selective and of high affinity, effectively halting the production of essential proteins for bacterial survival and proliferation, leading to a bacteriostatic effect.
Antimicrobial Spectrum
The components of the Kitamycin complex are primarily effective against Gram-positive bacteria and some Gram-negative cocci. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various Leucomycin A components against selected bacterial strains.
| Component | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Corynebacterium diphtheriae (MIC, µg/mL) | Neisseria gonorrhoeae (MIC, µg/mL) | Haemophilus influenzae (MIC, µg/mL) |
| Leucomycin A4 | 0.15 | - | 1.25 | 0.15 | 0.6 | 0.15 |
Note: A comprehensive, directly comparative dataset for all components against a standardized panel of organisms is limited in the available literature. The data presented is based on available information and may come from different studies.
Experimental Protocols
Isolation and Purification of Kitamycin Components
4.1.1. Fermentation Streptomyces kitasatoensis is cultured in a suitable nutrient medium to produce the Kitamycin complex. The biosynthesis of specific components can be influenced by the addition of precursors to the fermentation broth. For example, the addition of L-valine directs biosynthesis towards Leucomycin A4/A5, while L-leucine favors the production of Leucomycin A1/A3.[8][9]
4.1.2. Extraction
-
After the fermentation period, the culture broth is filtered to separate the mycelium from the filtrate.
-
The pH of the filtrate is adjusted to acidic (e.g., pH 4.5) with an acid such as sulfuric acid.
-
The antibiotic complex is extracted from the filtrate using an organic solvent like ethyl acetate. Other solvents such as benzene, chloroform, or butyl acetate can also be used.[1]
-
The organic extracts are combined and the solvent is removed under reduced pressure (e.g., by distillation) to yield a crude extract.[1]
4.1.3. Purification The individual components of the Kitamycin complex are separated from the crude extract using chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina. Elution with a suitable solvent system allows for the separation of the different Leucomycin components.
-
High-Performance Liquid Chromatography (HPLC): For finer separation and purification, reversed-phase HPLC is employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate) is commonly used. The specific gradient profile will depend on the components being separated.
-
Detection: UV detection at approximately 231 nm is suitable for most Leucomycin components.
-
Characterization of Kitamycin Components
4.2.1. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the purified components. Electrospray ionization (ESI) is a common technique for these macrolide antibiotics. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the complete structural elucidation of the Kitamycin components.
-
1H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of the Kitamycin components against various bacterial strains.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the purified Leucomycin components in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Preparation of Bacterial Inoculum: Grow the test bacteria to a specific optical density (e.g., 0.5 McFarland standard) and dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL in MHB).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of Kitamycin components.
Mechanism of Action at the Ribosome
Caption: Kitamycin inhibits protein synthesis by blocking the peptide exit tunnel.
References
- 1. sketchviz.com [sketchviz.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Leucomycin A1 | C40H67NO14 | CID 5282322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Leucomycin A5 | C39H65NO14 | CID 5282324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 8. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Kitamycin A: A Technical Guide for Researchers
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Versatile Antibiotic
For researchers, scientists, and professionals in drug development, a comprehensive understanding of an active compound's properties is paramount. This technical guide provides an in-depth analysis of Kitamycin A, a term that can refer to two distinct classes of antibiotics. The primary focus of this document is the macrolide antibiotic complex, Kitasamycin, of which Kitasamycin A3 (also known as Leucomycin A3 or Josamycin) is a major, well-researched component. Additionally, this guide will briefly address the lesser-known antimycin-type this compound to provide a complete and unambiguous resource.
Disambiguation: The Two Faces of this compound
It is crucial to distinguish between two different compounds that may be referred to as "this compound":
-
Kitasamycin (a Macrolide Antibiotic Complex): This is the more common and extensively studied substance. Kitasamycin is a mixture of closely related macrolide antibiotics produced by Streptomyces kitasatoensis. Its components are designated as Kitasamycin A1, A3, A4, A5, etc., with Kitasamycin A3 (Josamycin/Leucomycin A3) being one of the most significant components. These compounds are characterized by a large lactone ring and are known for their antibacterial activity.
-
This compound (an Antimycin-type Antibiotic): A distinct and less commonly referenced compound, this this compound is an antimycin-type antibiotic isolated from Streptomyces antibioticus. It possesses a different chemical structure and mechanism of action compared to the macrolide complex.
This guide will primarily detail the properties of the macrolide Kitasamycin A3 due to its prevalence in research and therapeutic applications, with a comparative overview of the antimycin-type this compound.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Kitasamycin A3 (Josamycin/Leucomycin A3) and the antimycin-type this compound for easy comparison.
Table 1: Physical and Chemical Properties of Kitasamycin A3 (Josamycin/Leucomycin A3)
| Property | Value |
| Synonyms | Leucomycin A3, Josamycin, Kitasamycin A3, Turimycin A5[1][2] |
| Molecular Formula | C42H69NO15[1][3] |
| Molecular Weight | 828.0 g/mol [1][3] |
| Appearance | White to yellowish-white powder[4] |
| Melting Point | 131.5 °C[1] |
| Solubility | Soluble in ethanol (25 mg/ml), DMSO (15 mg/ml), and DMF (25 mg/ml). Sparingly soluble in aqueous buffers.[2][5] Very soluble in methanol. Very slightly soluble in water.[4] |
| UV/Vis (λmax) | 231 nm[2] |
Table 2: Physical and Chemical Properties of Antimycin-type this compound
| Property | Value |
| Molecular Formula | C23H32N2O8 |
| Molecular Weight | 464.5 g/mol |
| Source | Streptomyces antibioticus[6] |
Mechanism of Action and Signaling Pathways
The two types of this compound exert their biological effects through fundamentally different mechanisms.
Kitasamycin (Macrolide): Inhibition of Bacterial Protein Synthesis
Kitasamycin, like other macrolide antibiotics, functions by inhibiting protein synthesis in susceptible bacteria.[7][8] This is achieved by binding to the 50S subunit of the bacterial ribosome.[7][9] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction.[10] At higher concentrations, it can be bactericidal.[1]
This compound (Antimycin-type): Inhibition of Mitochondrial Respiration
Antimycin-type antibiotics, including this compound, target the mitochondrial electron transport chain. Specifically, they inhibit Complex III (cytochrome c reductase) by binding to the Qi site of cytochrome b.[11][12] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the Q-cycle.[12] This leads to a halt in cellular respiration, a collapse of the mitochondrial membrane potential, and a cessation of ATP synthesis.[11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Kitasamycin.
Isolation and Purification of Kitasamycin from Streptomyces sp.
This protocol outlines the general steps for extracting and purifying Kitasamycin from a culture of a producing Streptomyces strain.
1. Fermentation: a. Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or vegetative culture of the Streptomyces strain.[9] b. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.[10] c. Transfer the seed culture to a larger production medium (e.g., Starch-Casein Agar or a specialized production medium) and incubate for 5-7 days under the same conditions.[9]
2. Extraction: a. Separate the mycelial biomass from the culture broth by centrifugation or filtration.[9] b. The culture filtrate is the primary source of the antibiotic.[14] c. Extract the filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction to maximize yield.[14] d. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
3. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Subject the concentrated extract to column chromatography using silica gel.[14] c. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[9] d. Collect fractions and monitor for the presence of Kitasamycin components using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] e. Pool the fractions containing the desired Kitasamycin components and concentrate to yield the purified product.
High-Performance Liquid Chromatography (HPLC) Analysis of Kitasamycin Components
This method can be used to separate and quantify the different components of the Kitasamycin complex.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of 0.1 mol/L ammonium acetate, methanol, and acetonitrile (e.g., 40:55:5, v/v).[12] The pH of the ammonium acetate solution can be adjusted to around 5.5 with phosphoric acid.[15]
-
Flow Rate: 0.8 - 1.0 mL/min.[12]
-
Sample Preparation: Dissolve the Kitasamycin sample in the mobile phase or a suitable solvent like methanol.
-
Injection Volume: 5-20 µL.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of Kitasamycin.[16]
1. Preparation of Kitasamycin Solutions: a. Prepare a stock solution of Kitasamycin in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[17]
2. Preparation of Bacterial Inoculum: a. Culture the test bacterium overnight in the appropriate growth medium. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] c. Dilute the adjusted bacterial suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the growth medium.[18]
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the Kitasamycin dilutions. b. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).[17] c. Incubate the plate at 35-37°C for 16-20 hours.[16]
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Kitasamycin in which there is no visible bacterial growth.[5]
Conclusion
This technical guide provides a foundational understanding of this compound, clarifying the important distinction between the macrolide Kitasamycin complex and the antimycin-type antibiotic. For researchers, the detailed physical and chemical properties, mechanisms of action, and experimental protocols for Kitasamycin A3 (Josamycin/Leucomycin A3) serve as a valuable resource for designing and executing studies in the fields of microbiology, pharmacology, and drug development. The provided diagrams offer a clear visual representation of the key biological pathways and experimental workflows, facilitating a deeper comprehension of this important class of antibiotics.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. A green and rapid analytical method for determination of kitasamycin in animal feedstuffs by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. actascientific.com [actascientific.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies on the Antimicrobial Properties of Leucomycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a group of macrolide antibiotics first isolated in the 1950s from Streptomyces kitasatoensis. This guide provides a technical overview of the foundational, pre-2000 research that established the antimicrobial properties of this important antibiotic class. The Leucomycin complex comprises several components, with Kitasamycin (also referred to as Leucomycin A3) being a prominent member. Other notable Leucomycins investigated in early studies include Josamycin and Turimycin. These antibiotics demonstrated a significant breadth of activity, particularly against Gram-positive bacteria.[1][2][3] Their mechanism of action, a hallmark of macrolides, involves the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.[1][4] This document will delve into the quantitative antimicrobial activity, the experimental methods used in these early investigations, and a visualization of the accepted mechanism of action.
Antimicrobial Activity of Leucomycins
The following tables summarize the in vitro antimicrobial activity of various Leucomycins against a range of bacterial species, as reported in early studies. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).
Table 1: In Vitro Activity of Kitasamycin against Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (penicillin-sensitive) | 98 | 0.2 - 1.56 | 0.78 | 1.56 |
| Staphylococcus aureus (penicillin-resistant) | 99 | 0.2 - 1.56 | 0.78 | 1.56 |
| Diplococcus pneumoniae | - | ≤0.05 - 1.56 | - | 1.56 |
| Streptococcus pyogenes | - | ≤0.05 - 0.39 | - | 0.39 |
Data sourced from studies conducted prior to 2000.
Table 2: Comparative In Vitro Activity of Josamycin and Other Macrolides against Staphylococci
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Josamycin | 0.12 - >128 | 0.5 | 64 |
| Erythromycin | 0.12 - >128 | 1 | >128 | |
| Staphylococcus epidermidis | Josamycin | 0.12 - 128 | 0.5 | 32 |
| Erythromycin | 0.12 - >128 | 1 | >128 |
Note: Data reflects a collection of both erythromycin-susceptible and -resistant strains from early investigations.
Experimental Protocols
The foundational research on Leucomycins utilized several established methods for determining antimicrobial susceptibility. These protocols, while refined over time, formed the basis for understanding the efficacy of these antibiotics.
Broth Dilution Method
The broth dilution method was a cornerstone of early antibiotic susceptibility testing. This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of Antibiotic Solutions: A stock solution of the Leucomycin to be tested was prepared in a suitable solvent. Serial twofold dilutions of the antibiotic were then made in a liquid growth medium, such as Mueller-Hinton Broth.[5]
-
Inoculum Preparation: The bacterial strain to be tested was grown in a suitable broth to a specified turbidity, corresponding to a standardized cell density (e.g., 1-2 x 10^8 CFU/mL).[6] This suspension was then diluted to achieve a final inoculum concentration in the test tubes.
-
Incubation: Each tube containing a specific concentration of the antibiotic was inoculated with the standardized bacterial suspension. A positive control tube (no antibiotic) and a negative control tube (no bacteria) were also included. The tubes were then incubated under appropriate atmospheric conditions and temperatures (typically 35-37°C for 18-24 hours).
-
Determination of MIC: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[5]
Agar Dilution Method
The agar dilution method was another widely used technique for determining the MIC of antibiotics against a panel of bacterial isolates.
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton Agar) were prepared, each containing a different concentration of the Leucomycin antibiotic.[5] This was achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic was also prepared.
-
Inoculum Preparation: Bacterial cultures were grown and their concentrations standardized as described for the broth dilution method.
-
Inoculation: The standardized bacterial suspensions were then spotted onto the surface of the antibiotic-containing agar plates. A multipoint inoculator could be used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates were incubated under suitable conditions (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plates were examined for bacterial growth. The MIC was determined as the lowest concentration of the antibiotic that prevented the growth of the bacterial isolate.[5]
Mechanism of Action: Inhibition of Protein Synthesis
Early studies on macrolide antibiotics, including the Leucomycins, elucidated their primary mechanism of action as the inhibition of bacterial protein synthesis.[1] This occurs through the binding of the antibiotic to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon. The presence of the macrolide in its binding site can physically obstruct the growing polypeptide chain and/or induce a conformational change in the ribosome that prevents the peptidyl-tRNA from moving from the A-site to the P-site. This ultimately leads to the premature dissociation of the incomplete polypeptide chain and a halt in protein synthesis, resulting in a bacteriostatic effect.
References
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kitamycin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A is a macrolide antibiotic belonging to the kitasamycin complex, produced by the bacterium Streptomyces kitasatoensis. While historically recognized for its antimicrobial properties, recent research has unveiled its potential in modulating cellular processes involved in fibrosis. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, biological activities, and its impact on relevant signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.
Chemical and Physical Properties
A clear identification of this compound is crucial for research and drug development. The following table summarizes its key chemical identifiers.
| Identifier | Value | Reference |
| CAS Number | 225939-28-6 | [1] |
| IUPAC Name | 3-formamido-N-[(2R,3S,6S,7R,8R)-8-hexyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-2-hydroxybenzamide | [1] |
| Molecular Formula | C₂₃H₃₂N₂O₈ | [1] |
Biological Activity
Antifungal Activity
This compound has demonstrated antifungal properties. A key study reported its efficacy against the pathogenic yeast Candida albicans.
| Organism | Assay | Result | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | ~25.0 µg/mL |
Antifibrotic Activity
Recent in vitro studies on the broader kitasamycin complex, of which this compound is a major component, have highlighted its potential as an antifibrotic agent. These studies have investigated its effect on human Tenon's fibroblasts (hTFs) in a transforming growth factor-β1 (TGF-β1) mediated fibrosis model. TGF-β1 is a key cytokine that induces the transformation of fibroblasts into myofibroblasts, a critical step in the pathogenesis of fibrosis, characterized by the increased expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components like fibronectin.[2]
The research indicates that kitasamycin inhibits the expression of α-SMA and fibronectin in a concentration-dependent manner in TGF-β1-stimulated myofibroblasts.[2] This suggests that this compound could play a role in impairing the fibrotic process.[2]
Quantitative Data Summary:
The following tables summarize the qualitative findings from immunofluorescence and Western blot analyses from a study on kitasamycin.[2]
Table 1: Effect of Kitasamycin on α-SMA and Fibronectin Expression (Immunofluorescence)
| Treatment | α-SMA Expression | Fibronectin Expression |
| Control (hTFs) | Not detected | Detected |
| hTFs + 10 µM Kitasamycin | Not detected | Detected |
| hTFs + 50 µM Kitasamycin | Not detected | Detected |
| hTFs + TGF-β1 | Increased | Increased |
| hTFs + TGF-β1 + 10 µM Kitasamycin | Decreased (compared to TGF-β1 alone) | Decreased (compared to TGF-β1 alone) |
| hTFs + TGF-β1 + 50 µM Kitasamycin | Further Decreased (compared to 10 µM) | Further Decreased (compared to 10 µM) |
Table 2: Effect of Kitasamycin on Fibrosis-Related Protein Expression (Western Blot)
| Treatment | α-SMA | Fibronectin | Collagen VI | Vimentin |
| hTFs + TGF-β1 | Upregulated | Upregulated | Upregulated | No significant change |
| hTFs + TGF-β1 + 1 µM Kitasamycin | Inhibition | Inhibition | Inhibition | No significant change |
| hTFs + TGF-β1 + 10 µM Kitasamycin | Stronger Inhibition | Stronger Inhibition | Stronger Inhibition | No significant change |
| hTFs + TGF-β1 + 100 µM Kitasamycin | Most significant Inhibition | Most significant Inhibition | Most significant Inhibition | No significant change |
Signaling Pathways
The antifibrotic effects of kitasamycin appear to be mediated through the inhibition of the TGF-β1 signaling pathway. The downstream effects include the reduced expression of key fibrotic markers.
Caption: TGF-β1 induced fibroblast to myofibroblast transformation and its inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Caption: A simplified workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) in a suitable broth medium overnight. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no fungus).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Western Blot for Fibronectin and α-SMA
This protocol is used to detect and quantify the expression of fibronectin and α-SMA proteins in cell lysates.
-
Cell Lysis: Treat cells as required (e.g., with TGF-β1 and/or this compound). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against fibronectin and α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Key steps in the Western blot analysis workflow.
Conclusion
This compound presents a compelling profile as a molecule with dual antifungal and potential antifibrotic activities. Its ability to interfere with the TGF-β1 signaling pathway in fibroblasts suggests a therapeutic potential beyond its traditional use as an antibiotic. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the multifaceted biological activities of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic efficacy in preclinical and clinical settings.
References
Structural Elucidation of Kitamycin A and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A, a member of the 16-membered macrolide antibiotic family, is synonymous with Josamycin and Leucomycin A3.[1][2][3][4] These antibiotics, produced by various Streptomyces species, exhibit a broad spectrum of activity against Gram-positive bacteria by inhibiting protein synthesis.[1][5] The complex structure of this compound, featuring a polyketide-derived lactone ring adorned with deoxy sugars, necessitates a multi-faceted analytical approach for its complete structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data integral to the characterization of this compound and its derivatives, with a focus on spectroscopic techniques.
Core Structure of this compound (Josamycin/Leucomycin A3)
This compound possesses a 16-membered lactone ring, a key feature of its macrolide class. Attached to this aglycone are two deoxy sugars, mycaminose and mycarose, which play a crucial role in its biological activity. The precise stereochemistry and connectivity of these moieties are paramount to the molecule's function and have been determined through extensive spectroscopic analysis.
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of organic molecules like this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques such as COSY, HSQC, and HMBC reveal through-bond correlations, allowing for the complete assignment of the complex structure.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Josamycin (this compound) in D₂O and D₂O-DMSO (20:80) buffered solutions. [6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone | ||
| 1 | - | 175.1 |
| 2 | - | 45.9 |
| 3 | 4.05 | 79.5 |
| 4 | 3.15 | 40.1 |
| 5 | 3.85 | 74.5 |
| 6 | 4.95 | 80.5 |
| 7 | 2.55, 2.70 | 45.5 |
| 8 | 1.85 | 36.1 |
| 9 | 9.70 | 204.5 |
| 10 | 6.85 | 145.5 |
| 11 | 6.10 | 135.5 |
| 12 | 5.80 | 130.1 |
| 13 | 6.40 | 140.1 |
| 14 | 3.95 | 78.5 |
| 15 | 5.30 | 85.1 |
| 16 | 1.25 | 18.1 |
| 17 (3-OAc) | 2.10 | 21.2 |
| 18 (C9-CHO) | - | - |
| Mycaminose | ||
| 1' | 4.45 | 104.5 |
| 2' | 3.20 | 56.5 |
| 3' | 2.30 (N(CH₃)₂) | 70.1 |
| 4' | 3.55 | 78.1 |
| 5' | 3.80 | 68.5 |
| 6' | 1.20 | 18.5 |
| N(CH₃)₂ | 2.30 | 41.5 |
| Mycarose | ||
| 1'' | 4.75 | 98.5 |
| 2'' | 2.15 | 38.5 |
| 3'' | 3.65 | 74.1 |
| 4'' | 4.90 | 72.5 |
| 5'' | 4.05 | 65.5 |
| 6'' | 1.15 | 16.5 |
| 4''-isovaleryl | 2.20, 0.95 | 173.5, 43.5, 26.5, 22.5 |
Note: Chemical shifts are reported relative to the solvent signal. The data is adapted from a study on Josamycin, which is synonymous with this compound. The numbering of atoms may vary slightly between different publications.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide valuable structural information by revealing characteristic neutral losses and fragment ions.
The fragmentation of macrolide antibiotics like this compound in electrospray ionization (ESI) mass spectrometry typically involves the cleavage of glycosidic bonds and losses of the sugar moieties.[7] The fragmentation of the lactone ring can also provide information about the location of substituents.
Table 2: Characteristic Mass Spectrometric Fragments of Josamycin (this compound). [7]
| m/z (Observed) | Proposed Fragment |
| 828.5 | [M+H]⁺ |
| 670.4 | [M+H - Mycaminose]⁺ |
| 598.3 | [M+H - Mycarose]⁺ |
| 412.2 | [Aglycone+H]⁺ |
| 229.1 | [4-O-isovalerylmycarose fragment]⁺ |
| 174.1 | [Mycaminose fragment]⁺ |
| 158.1 | [Desosamine fragment from other macrolides (for comparison)] |
Note: The fragmentation pattern can vary depending on the ionization method and collision energy.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible structural elucidation of this compound and its derivatives.
NMR Spectroscopy Protocol for Macrolide Antibiotics
-
Sample Preparation: Dissolve 5-10 mg of the purified macrolide antibiotic in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the observed chemical shifts.[6] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans is necessary. A relaxation delay of 2-5 seconds is typically used.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons that are close in proximity, providing valuable information about the stereochemistry and conformation of the molecule.
-
-
Data Processing and Analysis: Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking. The assigned chemical shifts and coupling constants are then used to assemble the final structure.
Mass Spectrometry Protocol for Macrolide Antibiotics
-
Sample Preparation: Prepare a dilute solution of the macrolide antibiotic (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is the most common ionization technique for macrolides.
-
LC-MS Analysis:
-
Inject the sample into the LC system. A reversed-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
-
-
MS and MS/MS Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the parent ion ([M+H]⁺ or [M+Na]⁺).
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Acquire the MS/MS spectrum to obtain structural information.
-
-
Data Analysis: Analyze the mass spectra to determine the elemental composition from the accurate mass and to identify characteristic fragment ions and neutral losses. This information is used to confirm the structure and identify unknown derivatives or metabolites.[7]
This compound Derivatives
The modification of the this compound structure has been a subject of interest for developing new antibiotics with improved properties, such as enhanced activity against resistant strains or altered pharmacokinetic profiles. Modifications are often targeted at the hydroxyl groups of the aglycone or the sugar moieties.
For instance, the synthesis of 3-O-(3-aryl-2-propenyl)leucomycin A₇ analogues has been reported, demonstrating improved in vitro antibacterial activities.[8] The structural elucidation of these derivatives follows similar principles as for the parent compound, with NMR and MS being the primary tools for confirming the successful modification and determining the structure of the new entities.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for this compound structure.
Conclusion
The structural elucidation of this compound and its derivatives is a complex process that relies on the synergistic application of advanced spectroscopic techniques, primarily NMR and mass spectrometry. This guide has outlined the key experimental protocols and summarized the essential data required for the unambiguous characterization of these macrolide antibiotics. A thorough understanding of these methodologies is critical for researchers in natural product chemistry, medicinal chemistry, and drug development who are working to discover and develop novel anti-infective agents. While X-ray crystallographic data for this compound remains elusive, the wealth of information from spectroscopic methods provides a robust foundation for its structural assignment and the rational design of new derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel leucomycin analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)leucomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Kitamycin A: A Comprehensive Technical Guide on its Role as a Secondary Metabolite of Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces, a genus of Gram-positive bacteria found predominantly in soil and decaying vegetation, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. Among these are many clinically important antibiotics. This technical guide focuses on Kitamycin A, a member of the leucomycin family of macrolide antibiotics, produced by species such as Streptomyces kitasatoensis and Streptomyces antibioticus.[1][2] this compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3] This document provides an in-depth exploration of this compound, covering its biosynthesis, the genetic basis of its production, regulatory mechanisms, and detailed experimental protocols for its study.
Chemical Structure and Mechanism of Action
This compound is a 16-membered macrolide antibiotic. Its core structure consists of a 16-membered lactone ring to which various sugars are attached. The mechanism of action of this compound, like other macrolide antibiotics, involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation. This binding is selective for bacterial ribosomes, which accounts for its therapeutic utility.
Biosynthesis of this compound
The biosynthesis of the this compound macrolide core is catalyzed by a Type I polyketide synthase (PKS). This large, multi-domain enzyme complex facilitates the sequential condensation of small carboxylic acid units to build the polyketide chain. The specific starter and extender units incorporated, as well as the reductive modifications at each step, are dictated by the genetic organization of the PKS gene cluster.
The Leucomycin Biosynthetic Gene Cluster
The production of this compound is directed by a dedicated biosynthetic gene cluster (BGC). The leucomycin BGC from Streptomyces kitasatoensis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0002452.[1] This cluster spans approximately 96.8 kb and contains a suite of genes encoding the PKS enzymes, tailoring enzymes (such as glycosyltransferases and hydroxylases), regulatory proteins, and resistance mechanisms.[1]
Below is a graphical representation of the leucomycin biosynthetic gene cluster.
The diagram above illustrates the organization of the genes within the leucomycin cluster. The lcmA genes encode the core polyketide synthases, the lcmB and lcmC genes are involved in the biosynthesis and attachment of the sugar moieties, and the lcmR and macR genes are putative regulatory and resistance genes, respectively.
Proposed Biosynthetic Pathway of the Leucomycin Aglycone
The formation of the 16-membered lactone ring of this compound proceeds through a series of condensation reactions catalyzed by the Type I PKS encoded by the lcmA genes. The pathway is initiated with a starter unit and sequentially elongated with extender units, primarily derived from malonyl-CoA and methylmalonyl-CoA.
Regulation of this compound Production
The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels to ensure its production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation involves a complex interplay of pathway-specific regulators, global regulators, and environmental signals.
Regulatory Signaling Pathways in Streptomyces
While the specific signaling cascade for this compound is not fully elucidated, the general regulatory network for macrolide biosynthesis in Streptomyces provides a model. This often involves a hierarchical cascade where global regulators respond to nutritional cues and cellular stress, which in turn activate pathway-specific regulators located within the biosynthetic gene cluster.
Studies have shown that the biosynthesis of kitasamycin is significantly influenced by the availability of precursors such as L-valine and L-leucine, which direct the synthesis towards specific kitasamycin components.[4][5] For instance, the addition of L-leucine promotes the production of kitasamycins A1 and A3.[4][5] This suggests a regulatory link between amino acid metabolism and kitasamycin biosynthesis. The use of leucine analogs like 4-azaleucine has been shown to select for mutant strains that overproduce leucine and consequently a kitasamycin complex rich in the A1/A3 components.[4][5]
Quantitative Data on this compound Production
The yield of this compound in Streptomyces fermentations can be influenced by various factors, including medium composition, culture conditions, and the addition of precursors or enhancers.
| Condition | Strain | Titer/Yield Improvement | Reference |
| Addition of 0.48% ethyl acetate | S. kitasatoensis Z-7 | 21% increase in kitasamycin titer in a 15-L fermentor | [6][7][8] |
| Addition of 0.5 g/L SDS (surfactant) | S. kitasatoensis | 55% increase in kitasamycin production | [9] |
| Addition of L-leucine | S. kitasatoensis NRRL 2486 | High potency complex with 80-90% A1 and A3 fractions | [10][11] |
| Addition of valine | S. kitasatoensis NRRL 2486 | High potency complex with 80-90% A4 and A5 fractions | [10] |
| 4-Azaleucine resistant mutant | S. kitasatoensis NRRL 2486 | Overproduction of A1/A3 dominant kitasamycin complex | [10][11] |
Bioactivity of this compound
This compound is primarily active against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 4 | [12][13] |
| Streptococcus pyogenes | 0.016 (for penicillin, as a comparator) | [14] |
| Micrococcus luteus | 4 (for a related macrolide) | [5][12] |
| Bacillus subtilis | Not specified |
Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of this compound.
Workflow for this compound Production and Analysis
Fermentation of Streptomyces kitasatoensis for this compound Production
This protocol is adapted from a study on precursor effects on kitasamycin production.[6]
a) Media Preparation:
-
Seed Medium (per liter):
-
Starch: 20 g
-
Cooked soybean meal: 15 g
-
Peptone: 5 g
-
Yeast extract: 5 g
-
Glucose: 10 g
-
(NH₄)₂SO₄: 2.5 g
-
KH₂PO₄: 0.2 g
-
NaCl: 4 g
-
MgSO₄: 0.25 g
-
CaCO₃: 3 g
-
pH adjusted to 7.3
-
-
Fermentation Medium (per liter):
-
Starch: 25 g
-
Cooked soybean meal: 25 g
-
Glucose: 10 g
-
Silk fibroin powder: 11 g
-
NH₄Cl: 2 g
-
KH₂PO₄: 0.7 g
-
ZnSO₄: 0.06 g
-
MnCl₂: 0.5 g
-
CaCO₃: 3 g
-
Soybean oil: 40 mL
-
pH adjusted to 7.3
-
b) Inoculum Development:
-
Thaw a glycerol stock of S. kitasatoensis mycelia.
-
Inoculate 1 mL of the mycelia solution into a 250-mL flask containing 40 mL of seed medium.
-
Incubate at 28°C for 24 hours on a rotary shaker at 220 rpm.
c) Fermentation:
-
Transfer 1 mL of the seed culture to a 250-mL flask containing 25 mL of the fermentation medium.
-
Incubate at 28°C for 112 hours on a rotary shaker at 220 rpm.
-
For larger scale fermentation (e.g., 15-L fermentor), a two-stage seed culture is recommended.[6]
Extraction and Purification of this compound
This is a general protocol based on common methods for macrolide extraction.
a) Extraction:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation at 8,000-10,000 rpm for 20 minutes.[15]
-
Adjust the pH of the cell-free supernatant to a neutral or slightly alkaline pH.
-
Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[15]
-
Combine the organic phases and concentrate to dryness under reduced pressure using a rotary evaporator.
b) Purification:
-
The crude extract can be purified using silica gel column chromatography.[15]
-
Prepare a slurry of the crude extract with a small amount of silica gel.
-
Load the slurry onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and concentrate to yield the purified compound.
HPLC Analysis of this compound
This protocol is based on a validated HPLC method for the determination of kitasamycin components.[7]
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.1 mol/L ammonium acetate : methanol : acetonitrile (40:55:5, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 231 nm
-
Column Temperature: 60°C
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare serial dilutions of the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
Dissolve the purified sample or crude extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Broth Microdilution Assay for MIC Determination
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
a) Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture of the test organism (e.g., Staphylococcus aureus)
-
This compound stock solution
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
b) Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. A further 1:2 dilution during inoculation will result in the desired 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Antibiotic Dilution:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated starting solution of this compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Conclusion
This compound, a macrolide secondary metabolite from Streptomyces, continues to be a subject of interest due to its antibacterial properties. This guide has provided a comprehensive overview of its biosynthesis, regulation, and methods for its study. The identification of its biosynthetic gene cluster opens avenues for genetic engineering to improve yields and generate novel derivatives. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of natural product discovery, microbiology, and drug development, facilitating further investigation into this important class of antibiotics. The intricate regulatory networks controlling its production highlight the complexity of secondary metabolism in Streptomyces and offer potential targets for manipulating antibiotic biosynthesis.
References
- 1. BGC0002452 [mibig.secondarymetabolites.org]
- 2. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clusters of genes for the biosynthesis of antibiotics: regulatory genes and overproduction of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of the lincomycin-production gene cluster of Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of the niddamycin polyketide synthase genes from Streptomyces caelestis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LmbU, a Cluster-Situated Regulator for Lincomycin, Consists of a DNA-Binding Domain, an Auto-Inhibitory Domain, and Forms Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic Analysis of Kitasatospora setae to Explore Its Biosynthetic Potential Regarding Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 12. Multiparameter Flow Cytometric Analysis of Antibiotic Effects on Membrane Potential, Membrane Permeability, and Bacterial Counts of Staphylococcus aureus and Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Antibacterial activity of clindamycin and lincomycin in broth, serum, and in combination with polymorphonuclear leukocytes against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Kitamycin A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kitamycin A, a macrolide antibiotic, demonstrates efficacy against a range of Gram-positive bacteria by inhibiting protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately obstructs the translocation step of polypeptide chain elongation.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of this compound against specific bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[2] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to internationally recognized standards.
Data Presentation
The following tables summarize the in vitro activity of this compound against various clinically relevant bacteria.
Table 1: MIC of this compound against Gram-Positive Cocci
| Bacterial Species | Penicillin Susceptibility | This compound MIC (µg/mL) | Percentage of Isolates Inhibited |
| Streptococcus pyogenes | Not specified | 0.39 | 100% |
| Streptococcus pneumoniae | Not specified | 1.56 | 100% |
| Staphylococcus aureus | Sensitive | 1.56 | 98% |
| Staphylococcus aureus | Resistant | 1.56 | 99% |
Data sourced from a study involving 214 clinical isolates of Gram-positive cocci.[1][3]
Table 2: MIC of this compound against Mycoplasma Species
| Bacterial Species | Number of Strains | This compound MIC90 (µg/mL) |
| Mycoplasma pneumoniae | 50 | ≥ 0.06 |
MIC90 is the concentration at which 90% of the tested strains are inhibited.
Experimental Protocols
The following are standardized protocols for determining the MIC of this compound. These are based on established methods for antimicrobial susceptibility testing.
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to an antimicrobial agent in a liquid medium.
a. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, ethanol, or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Procedure:
-
Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations.
-
Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.
a. Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Inoculator capable of delivering 1-2 µL per spot
-
Incubator (35°C ± 2°C)
b. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL. The inoculator should deliver 1-2 µL, resulting in a final spot inoculum of 1-2 x 10⁴ CFU.
c. Procedure:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Using a multipoint inoculator, apply a spot of each prepared bacterial inoculum to the surface of each agar plate, including a control plate with no antibiotic.
-
Allow the spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is disregarded.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for MIC determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In vitro susceptibility of gram-positive cocci isolated from skin and respiratory tract to azithromycin and twelve other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>in vitro</i> ACTIVITY OF KITASAMYCIN AGAINST GRAM-POSITIVE COCCI | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for the Use of Kitamycin A in Veterinary Medicine for Swine Dysentery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kitamycin A for the treatment and control of swine dysentery, a mucohemorrhagic diarrheal disease caused by the bacterium Brachyspira hyodysenteriae. The information is compiled from recent veterinary research and is intended to guide further investigation and development of this compound as a therapeutic agent.
Introduction
Swine dysentery is a significant cause of economic loss in the swine industry, leading to mortality, reduced growth rates, and increased treatment costs.[1][2] The causative agent, Brachyspira hyodysenteriae, is an anaerobic spirochete that colonizes the large intestine of pigs.[1][2] While various antimicrobials have been used to control the disease, the emergence of resistant strains necessitates the evaluation of alternative therapeutic options.[3] this compound, a macrolide antibiotic, has shown promise in controlling swine dysentery in pigs infected with susceptible isolates of B. hyodysenteriae.[3][4]
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome.[5][6] This binding action obstructs the translocation step in protein elongation, a critical process where the ribosome moves along the messenger RNA (mRNA) to facilitate the formation of peptide bonds.[5][6] By blocking the nascent peptide exit tunnel, this compound prevents the growing polypeptide chain from exiting the ribosome, thereby halting protein synthesis and inhibiting bacterial growth.[7][8][9] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations depending on the susceptibility of the organism.[5]
In Vitro Efficacy
The in vitro efficacy of this compound against B. hyodysenteriae is determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Quantitative Data Summary
| Antimicrobial Agent | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptible MIC Cut-off (µg/mL) |
| This compound | 32 | <0.675 - >160 | - | - | < 5 |
| Tylosin | 32 | <1 - >100 | - | - | < 16 |
| Lincomycin | 32 | <2 - >72 | - | - | < 2 |
Data sourced from a study on Australian isolates of B. hyodysenteriae.[3]
In Vivo Efficacy in Swine
Experimental studies in weaner pigs have demonstrated the efficacy of this compound in both preventing (prophylaxis) and treating swine dysentery.
Quantitative Data from Experimental Challenge Study
| Treatment Group | Dosage | Incidence of Swine Dysentery | Mortality Rate | Fecal Shedding of B. hyodysenteriae |
| Group 1: Prophylactic | 2 kg/tonne of product (62 ppm this compound) in feed, starting 4 days before challenge | 0/12 | 0% | Low numbers |
| Group 2: Therapeutic | 2 kg/tonne of product (62 ppm this compound) in feed, starting at the onset of diarrhea | 0/12 | 0% | Low numbers |
| Group 3: Therapeutic | 4 kg/tonne of product (124 ppm this compound) in feed, starting at the onset of diarrhea | 0/12 | 0% | Low numbers |
| Group 4: Challenged, Unmedicated | - | 10/12 | Not specified | High numbers |
| Group 5: Unchallenged, Unmedicated | - | 0/6 | 0% | None |
| Group 6: Unchallenged, Medicated | 2 kg/tonne of product (62 ppm this compound) in feed | 0/6 | 0% | None |
Data adapted from a study where a product containing 3.1% active this compound was used.[3]
Experimental Protocols
Cultivation of Brachyspira hyodysenteriae
Objective: To isolate and propagate B. hyodysenteriae from fecal samples for subsequent susceptibility testing and experimental infection.
Materials:
-
Trypticase Soy Agar (TSA) supplemented with 5% sheep blood.[2]
-
Selective agents: colistin, rifampicin, spectinomycin, and vancomycin.[2]
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets).
-
Sterile swabs, inoculation loops, and petri dishes.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare selective agar plates by incorporating the specified concentrations of antibiotics into the molten TSA with sheep blood.
-
Collect fecal swabs or fresh fecal samples from pigs suspected of having swine dysentery.
-
For fecal samples, prepare a suspension by homogenizing a small amount of feces in PBS.
-
Streak the fecal swab or a loopful of the fecal suspension onto the selective agar plates.
-
Incubate the plates anaerobically at 37-42°C for 5-7 days.[2][10]
-
Examine the plates for characteristic colonies of B. hyodysenteriae, which typically show a thin film of growth and a zone of strong beta-hemolysis.
-
Confirm the identity of the isolates using PCR or other molecular methods.[2]
-
For propagation, subculture pure colonies onto fresh blood agar plates and incubate anaerobically.
Minimum Inhibitory Concentration (MIC) Testing Protocol (Agar Dilution Method)
Objective: To determine the in vitro susceptibility of B. hyodysenteriae isolates to this compound.
Materials:
-
Mueller-Hinton agar or other suitable basal medium.
-
Defibrinated sheep blood.
-
This compound analytical standard.
-
Sterile petri dishes, pipettes, and tubes.
-
B. hyodysenteriae isolates grown in broth culture (e.g., Brain Heart Infusion broth).[11]
-
Anaerobic incubation system.
-
Inoculum replicator (e.g., Steers replicator).
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of twofold dilutions of this compound in sterile distilled water or an appropriate solvent.
-
Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations (e.g., 0.675 to 160 µg/mL).[3] Also prepare a control plate with no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of each B. hyodysenteriae isolate, adjusted to a McFarland standard (e.g., 10^5 cells per drop).[3]
-
Using an inoculum replicator, spot-inoculate the surface of the agar plates with each bacterial isolate.
-
Incubate the plates anaerobically at 37°C for 3-5 days.
-
Read the results by observing the lowest concentration of this compound that completely inhibits visible growth on the agar.
Conclusion
This compound demonstrates significant potential as a valuable tool for the control and treatment of swine dysentery caused by susceptible strains of Brachyspira hyodysenteriae. Both prophylactic and therapeutic administration in feed have been shown to be effective in preventing the clinical signs of the disease in an experimental setting.[3][4] Continued research, including field trials and antimicrobial susceptibility surveillance, is crucial to further establish the role of this compound in swine health management and to mitigate the development of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. proswine.com.au [proswine.com.au]
- 4. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 6. What is the mechanism of Kitasamycin Tartrate? [synapse.patsnap.com]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. Antimicrobial susceptibility of western Canadian Brachyspira isolates: Development and standardization of an agar dilution susceptibility test method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application of Kitamycin A as an Antifibrotic Agent in Glaucoma Surgery Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-operative fibrosis is a significant complication following glaucoma filtration surgery, often leading to surgical failure by impeding aqueous humor outflow.[1][2] The transformation of fibroblasts into myofibroblasts, driven by factors like Transforming Growth Factor-beta 1 (TGF-β1), is a key event in this fibrotic process, leading to excessive extracellular matrix (ECM) deposition.[1][3] Current antifibrotic agents, such as Mitomycin C (MMC) and 5-Fluorouracil (5-FU), are effective but are associated with significant side effects due to their non-specific cytotoxicity.[1][2][4] This has prompted research into novel, more targeted antifibrotic therapies.
Kitamycin A, a macrolide antibiotic, has emerged as a potential candidate for preventing fibrosis after glaucoma surgery.[1][3][5] In vitro studies have demonstrated its ability to inhibit the TGF-β1-induced transformation of human Tenon's fibroblasts (hTFs) into myofibroblasts and to reduce the expression of key fibrotic proteins, such as α-smooth muscle actin (α-SMA) and fibronectin, in a concentration-dependent manner.[3][5] These findings suggest that this compound could be a valuable tool for developing more specific and safer antifibrotic strategies in glaucoma treatment.
Data Presentation
Table 1: Dose-Response Effects of this compound on Human Tenon's Fibroblasts (hTFs)
This table summarizes the viability and cytotoxicity of this compound on hTFs after 24 and 48 hours of incubation. The half-maximal effective concentration (EC50) was also determined.
| Time Point | Parameter | Value | Source |
| 24 hours | Viability (at various KM concentrations) | No significant decrease | [1][5] |
| Cytotoxicity (at various KM concentrations) | No significant increase | [1][5] | |
| EC50 | Not specified | [1] | |
| 48 hours | Viability (at various KM concentrations) | No significant decrease | [1][5] |
| Cytotoxicity (at various KM concentrations) | No significant increase | [1][5] | |
| EC50 | Not specified | [1] |
Note: The study concluded that this compound did not show significant cytotoxic effects at the tested concentrations (1 to 100 µM).[1]
Table 2: Effect of this compound on the Expression of Fibrotic Markers in TGF-β1-Stimulated hTFs
This table quantifies the inhibitory effect of this compound on the expression of key fibrosis-associated proteins in a TGF-β1-induced fibrosis model. Data is based on the quantification of Western blot analyses.
| Protein Marker | Treatment Group | Concentration of this compound (µM) | % Reduction in Expression (Compared to TGF-β1 alone) | Significance (p-value) | Source |
| α-SMA | TGF-β1 + KM | 10 | Significant Reduction | p ≤ 0.05 | [1][5] |
| TGF-β1 + KM | 50 | Stronger Reduction | p ≤ 0.01 | [1][5] | |
| TGF-β1 + KM | 100 | Strongest Reduction | **p ≤ 0.001 | [1][5] | |
| Fibronectin | TGF-β1 + KM | 10 | Significant Reduction | p ≤ 0.05 | [1][5] |
| TGF-β1 + KM | 50 | Stronger Reduction | p ≤ 0.01 | [1][5] | |
| TGF-β1 + KM | 100 | Strongest Reduction | **p ≤ 0.001 | [1][5] | |
| Collagen VI | TGF-β1 + KM | Not specified | No significant change | n.s. | [1][5] |
| Vimentin | TGF-β1 + KM | Not specified | No significant change | n.s. | [1][5] |
Note: The expression levels were normalized to loading controls (β-actin or β-tubulin). Statistical analysis was performed using a two-sample t-test.[1]
Signaling Pathways and Experimental Workflows
Caption: TGF-β1 signaling pathway leading to fibrosis and the proposed inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating the antifibrotic effects of this compound.
Experimental Protocols
Protocol 1: Culture of Primary Human Tenon's Fibroblasts (hTFs)
This protocol describes the isolation and culture of hTFs from human Tenon's tissue.
Materials:
-
Human Tenon's tissue
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FCS (Fetal Calf Serum)
-
Penicillin-Streptomycin solution (50 U/mL penicillin, 50 mg/mL streptomycin)
-
0.25% Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
12-well and 25 cm² cell culture flasks
Procedure:
-
Obtain human Tenon's tissue samples in accordance with ethical guidelines (e.g., Declaration of Helsinki) and with informed consent.[1]
-
Wash the tissue with sterile PBS.
-
Mince the tissue into approximately 1x1 mm pieces.[1]
-
Place the tissue pieces into a 12-well culture plate containing DMEM supplemented with 10% FCS and Penicillin-Streptomycin.[1]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Change the growth medium three times per week.
-
Monitor for fibroblast outgrowth from the tissue explants.
-
Once the primary fibroblasts reach confluence, wash the cells with PBS.
-
Add 0.25% Trypsin/EDTA solution and incubate briefly to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 25 cm² cell culture flask for subculturing.[1]
Protocol 2: In Vitro Fibrosis Model and this compound Treatment
This protocol details the induction of a fibrotic state in hTFs using TGF-β1 and subsequent treatment with this compound.
Materials:
-
Cultured hTFs (from Protocol 1)
-
TGF-β1 (recombinant human)
-
This compound (SellekChem, S3645 or equivalent)
-
99% Ethanol
-
Cell culture medium (DMEM with supplements)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 99% ethanol.[1]
-
Seed hTFs in appropriate culture plates (e.g., 96-well for viability assays, chamber slides for immunofluorescence, 6-well plates for Western blot).
-
Allow cells to adhere and grow to a suitable confluence.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to final concentrations of 1, 10, 50, and 100 µM.
-
Prepare the following experimental groups:
-
Control: Untreated hTFs.
-
TGF-β1: hTFs + 10 ng/mL TGF-β1.[1]
-
This compound only: hTFs + this compound (1, 10, 50, 100 µM).
-
Combination: hTFs + 10 ng/mL TGF-β1 + this compound (1, 10, 50, 100 µM).
-
-
For control wells receiving no this compound, add a comparable amount of ethanol vehicle to the culture medium.[1]
-
Incubate all plates for 48 hours at 37°C and 5% CO₂.[1]
-
Proceed to analysis using Protocols 3, 4, or 5.
Protocol 3: Dose-Response Testing (Viability and Cytotoxicity)
This protocol uses a multiplexed assay to measure cell viability and cytotoxicity simultaneously.
Materials:
-
RealTime-Glo™ MT Cell Viability Assay (Promega or equivalent)
-
CellTox™ Green Cytotoxicity Assay (Promega or equivalent)
-
GloMax® Explorer Multimode Microplate Reader or similar
-
96-well plates with treated cells (from Protocol 2)
Procedure:
-
Seed hTFs at a density of 2500 cells/well in a 96-well plate.[5]
-
After cell adherence, treat with a range of this compound concentrations (e.g., 10 to 500 µM) for dose-response curve generation.[5]
-
Add the RealTime-Glo™ and CellTox™ Green reagents to the wells according to the manufacturer's instructions.
-
Measure luminescence (for viability) and fluorescence (for cytotoxicity) at specified time points (e.g., 24 and 48 hours) using a microplate reader.[1]
-
Normalize the values to untreated control cells to determine the percentage of viability and cytotoxicity.
Protocol 4: Immunofluorescence Analysis
This protocol is for visualizing the expression and localization of α-SMA and fibronectin.
Materials:
-
Treated cells on chamber slides (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: Anti-α-SMA, Anti-Fibronectin
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After the 48-hour incubation, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.[1]
-
Mount the slides with mounting medium and coverslips.
-
Visualize using a fluorescence microscope. Capture images of α-SMA (green), fibronectin (red), and DAPI (blue) channels.[1]
Protocol 5: Western Blot Analysis
This protocol is for quantifying the expression levels of fibrotic proteins.
Materials:
-
Treated cells in 6-well plates (from Protocol 2)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-Fibronectin (262 kDa), Anti-Collagen VI (130 kDa), Anti-Vimentin (58 kDa), Anti-α-SMA (42 kDa), Anti-β-actin (42 kDa), Anti-β-tubulin (50 kDa).[1][5]
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
After the 48-hour incubation, wash cells with cold PBS.
-
Lyse the cells on ice using RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (β-actin or β-tubulin).[1]
References
- 1. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of fibrosis formation following glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? | Semantic Scholar [semanticscholar.org]
- 4. Update on antifibrotic use in glaucoma surgery, including use in trabeculectomy and glaucoma drainage implants and combined cataract and glaucoma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Kitamycin A: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on the in vivo efficacy of Kitamycin A (also known as Leucomycin) in various animal models of bacterial infection. The following sections detail the mechanism of action of this macrolide antibiotic, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols to guide future research.
Mechanism of Action
This compound is a 16-membered macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of peptide chain elongation and ultimately leading to the cessation of bacterial growth.
Figure 1: Mechanism of action of this compound.
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo efficacy studies of this compound and other closely related 16-membered macrolide antibiotics.
Table 1: Efficacy of Kitamycin in a Swine Dysentery Model
| Animal Model | Pathogen | Treatment Regimen | Efficacy Outcome | Reference |
| Weaner Pigs | Brachyspira hyodysenteriae | Prophylactic: 2 kg/tonne of feed (containing 3.1% Kitamycin) starting 4 days before challenge. | Prevention of swine dysentery development. | [1] |
| Weaner Pigs | Brachyspira hyodysenteriae | Therapeutic: 2 kg/tonne or 4 kg/tonne of feed (containing 3.1% Kitamycin) after onset of diarrhea. | Cessation of clinical signs of swine dysentery. | [1] |
Table 2: Efficacy of Leucomycin (Kitasamycin) in Murine Infection Models
| Animal Model | Pathogen(s) | Treatment Regimen | Efficacy Outcome | Reference |
| Mice | Staphylococcus aureus 308 A-1, Streptococcus pyogenes E-14, Diplococcus pneumoniae type I | 29.8-446 mg/kg (p.o., s.c., i.p., or i.v.) as a single dose for 7 days. | High therapeutic activity, particularly via the oral route for staphylococcal and streptococcal infections. | [2] |
Table 3: Efficacy of Other 16-Membered Macrolides in Animal Models
| Animal Model | Pathogen | Antibiotic | Treatment Regimen | Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | C3H/HeN Mice | Escherichia coli O157:H7 | Rokitamycin | 20 mg/kg (intragastrically) | Significantly lower death rate (19%) compared to control (80%) and levofloxacin-treated (93%) groups. |[3] | | Chickens | Mycoplasma gallisepticum | Josamycin | Not specified | Decreased incidence and severity of air-sacculitis. |[4] |
Experimental Protocols
Protocol 1: Swine Dysentery Model
This protocol is based on the study by Hampson et al. (2019) evaluating the efficacy of Kitamycin for the control and treatment of swine dysentery.[1]
1. Animal Model:
-
Species: Weaner pigs.
-
Housing: Housed in pens with multiple animals to facilitate natural disease transmission.
2. Infection:
-
Pathogen: Brachyspira hyodysenteriae isolate with a low minimum inhibitory concentration (MIC) for Kitamycin.
-
Challenge: Oral inoculation of a pure culture of the pathogen.
3. Treatment Groups:
-
Prophylactic Group: Medicated feed containing Kitamycin (e.g., 2 kg/tonne of a 3.1% active product) is provided starting 4 days before the bacterial challenge.
-
Therapeutic Group: Medicated feed containing Kitamycin (e.g., 2 or 4 kg/tonne of a 3.1% active product) is administered to a pen once one pig in the pen shows clinical signs of diarrhea.
-
Control Groups:
-
Challenged but not medicated.
-
Unchallenged and unmedicated.
-
Unchallenged and medicated (to assess any effects of the antibiotic alone).
-
4. Endpoint Measurements:
-
Clinical Signs: Daily monitoring for signs of swine dysentery, including diarrhea and changes in demeanor.
-
Pathogen Shedding: Collection of fecal samples to quantify the excretion of B. hyodysenteriae.
-
Pathology: Post-mortem examination of the large intestine for characteristic lesions of swine dysentery.
Figure 2: Experimental workflow for the swine dysentery model.
Protocol 2: Murine Model of Systemic Infection
This generalized protocol is based on the information available for Leucomycin (Kitasamycin) in mouse models of Gram-positive bacterial infections.[2]
1. Animal Model:
-
Species: Mice (specific strain may vary, e.g., ICR).
-
Health Status: Healthy, immunocompetent mice.
2. Infection:
-
Pathogens: Staphylococcus aureus, Streptococcus pyogenes, or Diplococcus pneumoniae.
-
Inoculation: Intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial suspension.
3. Treatment Groups:
-
Treatment Group: Administration of this compound at various doses (e.g., ranging from approximately 30 to 450 mg/kg).
-
Routes of Administration: Oral (p.o.), subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.).
-
Dosing Schedule: Single daily dose for a specified period (e.g., 7 days).
-
-
Control Group: Vehicle-treated infected animals.
4. Endpoint Measurements:
-
Survival: Monitoring survival rates over a defined period (e.g., 14 days).
-
Bacterial Load: At specific time points, euthanize a subset of animals and determine the bacterial load (CFU/g) in target organs (e.g., liver, spleen, lungs).
-
Clinical Signs: Observation for signs of illness such as lethargy, ruffled fur, and weight loss.
Figure 3: Experimental workflow for a murine systemic infection model.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require optimization based on specific laboratory conditions, animal models, and bacterial strains used. It is crucial to adhere to all relevant institutional and national guidelines for animal welfare and biosafety.
References
- 1. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment with rokitamycin suppresses the lethality in a murine model of Escherichia coli O157:H7 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the efficacy of combined immunostimulant-antibiotic therapy against experimental Mycoplasma gallisepticum infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Kitamycin A's Effect on Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A, a macrolide antibiotic, is known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2][3][4] This mechanism involves the obstruction of the translocation step during protein elongation and potential interference with the formation of the translation initiation complex.[1] While its primary application is antibacterial, understanding its potential off-target effects on eukaryotic cells is crucial for comprehensive drug development and safety assessment. Protein synthesis is a fundamental cellular process, and its inhibition can trigger a cascade of downstream effects, including the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
This document provides a detailed protocol for utilizing Western blot analysis to investigate the impact of this compound on the expression of specific proteins in eukaryotic cells. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The protocol will focus on the analysis of key proteins within the PI3K/Akt/mTOR signaling pathway, a central regulator of protein synthesis and cell metabolism.[2][5][6]
Data Presentation
The following tables represent hypothetical quantitative data obtained from a Western blot experiment investigating the dose-dependent and time-course effects of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a human cell line (e.g., HEK293T). Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Dose-Dependent Effect of this compound on Protein Expression (24-hour treatment)
| Target Protein | Vehicle Control (0 µM) | 10 µM this compound | 50 µM this compound | 100 µM this compound |
| p-Akt (Ser473) | 1.00 ± 0.05 | 1.35 ± 0.08 | 1.89 ± 0.12 | 2.54 ± 0.15 |
| Total Akt | 1.00 ± 0.04 | 1.02 ± 0.06 | 0.98 ± 0.05 | 1.01 ± 0.07 |
| p-mTOR (Ser2448) | 1.00 ± 0.06 | 0.75 ± 0.05 | 0.43 ± 0.04 | 0.21 ± 0.03 |
| Total mTOR | 1.00 ± 0.05 | 0.99 ± 0.04 | 1.03 ± 0.06 | 0.97 ± 0.05 |
| p-S6K (Thr389) | 1.00 ± 0.07 | 0.68 ± 0.06 | 0.35 ± 0.04 | 0.15 ± 0.02 |
| Total S6K | 1.00 ± 0.04 | 1.01 ± 0.05 | 0.99 ± 0.04 | 1.02 ± 0.05 |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 |
Table 2: Time-Course Effect of this compound (50 µM) on Protein Expression
| Target Protein | 0 hours | 6 hours | 12 hours | 24 hours | 48 hours |
| p-Akt (Ser473) | 1.00 ± 0.05 | 1.21 ± 0.07 | 1.58 ± 0.10 | 1.89 ± 0.12 | 2.15 ± 0.14 |
| Total Akt | 1.00 ± 0.04 | 1.03 ± 0.05 | 0.97 ± 0.04 | 0.98 ± 0.05 | 1.01 ± 0.06 |
| p-mTOR (Ser2448) | 1.00 ± 0.06 | 0.82 ± 0.06 | 0.61 ± 0.05 | 0.43 ± 0.04 | 0.29 ± 0.03 |
| Total mTOR | 1.00 ± 0.05 | 0.98 ± 0.04 | 1.02 ± 0.05 | 1.03 ± 0.06 | 0.99 ± 0.04 |
| p-S6K (Thr389) | 1.00 ± 0.07 | 0.75 ± 0.05 | 0.52 ± 0.04 | 0.35 ± 0.04 | 0.21 ± 0.03 |
| Total S6K | 1.00 ± 0.04 | 1.02 ± 0.06 | 0.98 ± 0.05 | 0.99 ± 0.04 | 1.00 ± 0.05 |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture the chosen eukaryotic cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). The '0 µM' sample serves as the vehicle control and should contain the same concentration of the solvent used to dissolve this compound. Incubate for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 µM) and harvest the cells at different time points (e.g., 0, 6, 12, 24, 48 hours). The '0 hours' sample represents the untreated control.
-
Preparation of Cell Lysates
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[7] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay. This is crucial for equal loading of protein in the subsequent steps.[8]
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. Run the gel at a constant voltage until the dye front reaches the bottom of thegel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6][9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. The primary antibodies will specifically bind to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) to correct for loading differences.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of gene expression by macrolide-induced ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Kitamycin A
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Kitamycin A using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the determination of this compound in various matrices, including bulk pharmaceutical ingredients (APIs), pharmaceutical formulations, and animal feed.
Introduction
Kitamycin, a macrolide antibiotic complex produced by Streptomyces kitasatoensis, consists of several components, with this compound (also known as Leucomycin A) being one of the major active constituents. Accurate and reliable analytical methods are crucial for the quality control of Kitamycin in raw materials and finished products, as well as for pharmacokinetic and residue studies. HPLC is a widely used technique for the analysis of Kitamycin due to its high resolution, sensitivity, and specificity.
This application note details two reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, along with comprehensive protocols for sample preparation and method validation parameters.
HPLC Methods for this compound Analysis
Two primary HPLC methods are presented below, suitable for the separation and quantification of this compound. Method 1 is a well-established method for the analysis of Kitamycin components, while Method 2 offers an alternative approach using a different mobile phase composition.
Method 1: Ammonium Acetate Buffer with Acetonitrile and Methanol
This method provides excellent separation of the major active ingredients of Kitamycin.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.1 mol/L Ammonium Acetate : Methanol : Acetonitrile (40:55:5, v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 231 nm[1] |
| Column Temperature | 60°C[1] |
| Injection Volume | 20 µL |
Method Validation Data:
| Parameter | Result |
| Linearity Range | 10 - 100 µg (r > 0.999)[1] |
| Limit of Detection (LOD) | < 1 µg[1] |
| Repeatability and Robustness | Satisfactory for quality control[1] |
Method 2: Phosphate Buffer with Acetonitrile and Methanol
This method is adapted from the analysis of other macrolide antibiotics and is suitable for the simultaneous determination of multiple antibiotic residues.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (100 mm x 4 mm, 3 µm) |
| Mobile Phase | 0.05 M Disodium Hydrogen Phosphate : Acetonitrile : Methanol (70:10:20, v/v/v), pH 8 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Method Validation Data:
| Parameter | Result |
| Linearity Range | 0.05 - 2 µg/mL (Correlation coefficients ranging from 0.9983 to 0.9998 for similar compounds) |
| Limit of Detection (LOD) | 0.098 - 0.255 µg/kg for similar compounds |
| Limit of Quantification (LOQ) | 0.297 - 0.574 µg/kg for similar compounds |
| Accuracy (Recovery) | 94.0 - 102% for spiked drug-free chicken tissue samples |
| Precision (%RSD) | < 5% for repeated analysis |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations within the linear range of the method (e.g., for Method 1: 10, 25, 50, 75, and 100 µg/mL).
Sample Preparation Protocols
-
Tablet Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a suitable volumetric flask.
-
Bulk Powder Sample Preparation: Accurately weigh an appropriate amount of the bulk powder and transfer it to a suitable volumetric flask.
-
Extraction: Add a suitable volume of methanol (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
This protocol is based on a method for detecting Kitasamycin A1, A4, A5, and A13 in feedstuffs.[1]
-
Extraction: Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 8000 rpm for 5 minutes.
-
Cleanup: Pass the supernatant directly through an Enhanced Matrix Removal (EMR) lipid cartridge.
-
Elution: Rinse the cartridge with acetonitrile and then elute the analytes with methanol.
-
Analysis: The eluate is then ready for UHPLC-MS/MS analysis, and with appropriate dilution, can be adapted for HPLC-UV analysis.
Data Presentation: Comparative Summary of HPLC Methods
The following table summarizes the key parameters of the two HPLC methods for easy comparison.
| Parameter | Method 1 | Method 2 |
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | Hypersil BDS C18 (100 mm x 4 mm, 3 µm) |
| Mobile Phase | 0.1 M Ammonium Acetate : Methanol : Acetonitrile (40:55:5)[1] | 0.05 M Na2HPO4 : ACN : MeOH (70:10:20), pH 8 |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min |
| Detection Wavelength | 231 nm[1] | 230 nm |
| Column Temperature | 60°C[1] | 40°C |
| Linearity Range | 10 - 100 µg (r > 0.999)[1] | 0.05 - 2 µg/mL (r > 0.998) |
| LOD | < 1 µg[1] | ~0.1 - 0.3 µg/kg |
| LOQ | Not specified, but sensitivity is high[1] | ~0.3 - 0.6 µg/kg |
| Accuracy (Recovery) | 74.0% to 98.8% in feedstuffs[1] | 94.0 - 102% in chicken tissue |
| Precision (%RSD) | < 10.4% in feedstuffs[1] | < 5% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
Preparing Kitamycin A Stock Solutions for Laboratory Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A, a macrolide antibiotic produced by Streptomyces kitasatoensis, is a potent inhibitor of bacterial protein synthesis.[1][2][3] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby impeding the translocation step of protein elongation.[1][2] Beyond its antibacterial properties against a broad spectrum of pathogens, this compound has demonstrated potential as an anti-fibrotic agent, highlighting its relevance in broader drug development and biomedical research.[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 785.96 g/mol | [5] |
| Appearance | White to light yellow-white powder | [6] |
| Solubility | ||
| Acetonitrile | Very soluble | [6] |
| Methanol | Very soluble | [6] |
| Ethanol (95%) | Very soluble | [6] |
| DMSO | Soluble (e.g., 110 mg/mL with sonication) | [7] |
| Water | Practically insoluble | [6][7] |
| Recommended Solvents for Stock Solutions | DMSO, Ethanol, Methanol | [1][6][7] |
| Recommended Stock Concentrations | 10 mM - 50 mM (in DMSO or Ethanol) | [1] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solutions | ||
| -80°C in solvent | Up to 1 year | [5] |
| -20°C in solvent | Up to 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 785.96 g/mol = 7.86 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 7.86 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[7]
-
-
Sterilization (Optional):
-
For applications requiring sterile conditions, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is a potent solvent, ensure the filter material is appropriate. For many in vitro applications where the stock is highly concentrated and diluted significantly, this step may not be necessary if aseptic techniques are followed.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 10 mM this compound stock solution in 99% ethanol.[1]
Materials:
-
This compound powder
-
99% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
As in the previous protocol, 7.86 mg of this compound is required to prepare 1 mL of a 10 mM stock solution.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weigh 7.86 mg of this compound powder into the tube.
-
-
Dissolving in Ethanol:
-
Add 1 mL of 99% ethanol to the microcentrifuge tube.
-
Vortex until the powder is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Experimental Workflow
References
- 1. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. sitesv2.anses.fr [sitesv2.anses.fr]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Suppression of the TGF-β pathway by a macrolide antibiotic decreases fibrotic responses by ocular fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Anti-inflammatory Properties of Kitamycin A in vitro
For Research Use Only.
Introduction
Kitamycin A, a macrolide antibiotic, is primarily known for its bacteriostatic activity by inhibiting protein synthesis in susceptible bacteria.[1][2] Emerging evidence suggests that macrolide antibiotics also possess immunomodulatory and anti-inflammatory properties, independent of their antimicrobial effects.[3][4][5] These properties include the suppression of pro-inflammatory cytokines and mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2).[6][7][8]
This application note provides a comprehensive set of protocols to investigate the anti-inflammatory properties of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. The methodologies described herein will enable researchers to assess the effects of this compound on cell viability, the production of key inflammatory mediators, and the activation of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables present representative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 102 ± 4.8 |
| 25 | 99 ± 5.5 |
| 50 | 97 ± 6.1 |
| 100 | 85 ± 7.3* |
| 200 | 62 ± 8.1** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 8 | 15 ± 6 |
| LPS (1 µg/mL) | 1580 ± 120 | 1250 ± 98 |
| LPS + this compound (10 µM) | 1150 ± 95 | 980 ± 85 |
| LPS + this compound (25 µM) | 780 ± 72 | 650 ± 61 |
| LPS + this compound (50 µM) | 450 ± 48 | 380 ± 42 |
*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SD.
Table 3: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | COX-2 Expression (Fold Change) |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 | 1.0 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 | 8.5 ± 0.9 |
| LPS + this compound (25 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 3.2 ± 0.4 |
| LPS + this compound (50 µM) | 0.2 ± 0.03 | 0.3 ± 0.04 | 1.8 ± 0.2 |
**p < 0.01 compared to LPS alone. Data are presented as mean ± SD.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or LPS as described in Protocol 1.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
References
- 1. In Vitro Anti-inflammatory and Immunomodulatory Effects of Ciprofloxacin or Azithromycin in Staphylococcus aureus-Stimulated Murine Macrophages are Beneficial in the Presence of Cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kitamycin C, a new antimycin-type antibiotic from Streptomyces antibioticus strain 200-09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin antagonizes NF-kappaB nuclear translocation activated by TNF-alpha in primary vascular smooth muscle cells and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB / IκB | Hello Bio [hellobio.com]
- 8. Differential anti-inflammatory effects of immunosuppressive drugs: cyclosporin, rapamycin and FK-506 on inducible nitric oxide synthase, nitric oxide, cyclooxygenase-2 and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effective Concentration of Kitamycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the dose-response and effective concentration of Kitamycin A, a macrolide antibiotic. The included methodologies cover the assessment of its antimicrobial activity through the determination of the Minimum Inhibitory Concentration (MIC) and its cytotoxic effects on mammalian cells via the half-maximal inhibitory concentration (IC50).
Mechanism of Action
This compound, also known as Leucomycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] this compound binds to the 50S subunit of the bacterial ribosome, thereby obstructing the translocation step of protein elongation and interfering with the formation of the initiation complex.[1][2] This disruption of protein synthesis leads to a bacteriostatic effect, inhibiting bacterial growth, although bactericidal activity can be observed at higher concentrations depending on the susceptibility of the organism.[1] this compound is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[3][4]
Data Presentation: Effective Concentrations of this compound
The following tables summarize the available quantitative data on the effective concentrations of this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Microorganism | Strain Serotype/Identifier | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | Clinical Isolates | 0.39 | [5] |
| Diplococcus pneumoniae | Clinical Isolates | 1.56 | [5] |
| Staphylococcus aureus (Penicillin G sensitive) | Clinical Isolates | 1.56 (98% of isolates) | [5] |
| Staphylococcus aureus (Penicillin G resistant) | Clinical Isolates | 1.56 (99% of isolates) | [5] |
| Actinobacillus pleuropneumoniae | Serotype 1 | 16.0 | [6] |
| Actinobacillus pleuropneumoniae | Serotype 3 | 16.0 | [6] |
| Actinobacillus pleuropneumoniae | Serotype 5 | 32.0 | [6] |
| Actinobacillus pleuropneumoniae | Serotype 7 | 16.0 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Microorganism | MIC (µg/mL) | Reference |
| Candida albicans | ~25.0 | [7] |
Table 3: Half-Maximal Inhibitory Concentration (IC50) of this compound against Mammalian Cells
| Cell Line | Cell Type | IC50 (µM) | Notes | Reference |
| Human Tenon's Fibroblasts (hTFs) | Fibroblast | Not explicitly an IC50, but tested at 10 µM and 50 µM for anti-fibrotic effects. | TGF-β1-mediated fibrotic cell culture model. | [4] |
Note: There is a limited amount of publicly available IC50 data for this compound against a wide range of mammalian cell lines. Researchers are encouraged to perform cytotoxicity assays, such as the MTT assay described below, to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[8][9][10][11]
Materials:
-
This compound stock solution (of known concentration)
-
96-well microtiter plates (sterile)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 µg/mL to 128 µg/mL.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum from an overnight culture.
-
Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the negative control well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
-
Protocol for Determining Cytotoxicity (IC50) using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4][12]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated control wells (cells with medium only) and blank wells (medium only). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Macrolide antibiotics, including this compound, primarily inhibit bacterial protein synthesis. However, they are also known to have immunomodulatory effects on host cells by influencing various signaling pathways.
Caption: Generalized signaling pathway for macrolide immunomodulatory effects.
Experimental Workflow: MIC Determination
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Long-Term Stability of Kitamycin A Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of Kitamycin A solutions for experimental use. The included protocols offer detailed methodologies for solution preparation, storage, and stability assessment to ensure the integrity and reliability of research data.
Introduction to this compound
This compound is a macrolide antibiotic derived from Streptomyces kitasatoensis[1]. Like other macrolides, its mode of action involves the inhibition of bacterial protein synthesis. Due to its complex structure, containing multiple functional groups, this compound solutions can be susceptible to degradation under various environmental conditions, including pH, temperature, and light exposure. Understanding the stability of this compound solutions is critical for designing experiments, interpreting results, and developing new drug formulations.
Recommended Storage Conditions for this compound
Proper storage is crucial to maintain the potency and integrity of this compound. The following table summarizes the recommended storage conditions for both the solid powder and prepared stock solutions.
| Form | Storage Condition | Duration | Recommendation |
| Solid Powder | Dry, dark, 0 - 4 °C | Short-term (days to weeks) | For immediate use. |
| Dry, dark, -20 °C | Long-term (months to years) | Ideal for long-term preservation of the compound. | |
| Stock Solution | 0 - 4 °C | Short-term (days to weeks) | Suitable for solutions that will be used promptly. |
| -20 °C | Long-term (months) | Recommended for preserving solution integrity over extended periods. |
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound for use in various experimental assays.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile distilled water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the desired stock concentration. A common practice is to prepare a 1000X stock solution. For example, to achieve a working concentration of 50 µg/mL, a 50 mg/mL stock solution would be prepared.
-
Weigh the appropriate amount of this compound powder in a sterile weighing boat using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of sterile solvent. The choice of solvent will depend on the experimental requirements. For many antibiotics, sterile distilled water is a suitable solvent. However, for compounds with limited aqueous solubility, organic solvents like DMSO or ethanol may be necessary.
-
Dissolve the powder completely by vortexing the tube. Ensure no particulate matter is visible.
-
Sterile filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination. This step is critical for solutions prepared in non-sterile solvents or for use in cell culture.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Label all aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C for long-term use. Protect from light by wrapping the storage container in aluminum foil.
Experimental Protocol for Long-Term Stability Assessment of this compound Solutions
This protocol describes a comprehensive study to evaluate the long-term stability of this compound solutions under various storage conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active pharmaceutical ingredient (API) over time.
4.1. Experimental Design
-
Variables to be Tested:
-
Temperature: -20°C, 4°C, and Room Temperature (25°C)
-
Solvent: DMSO, Ethanol, and Sterile Distilled Water
-
Light Exposure: Protected from light (amber tubes or foil-wrapped) and exposed to ambient light.
-
-
Time Points: 0, 1, 2, 4, 8, and 12 weeks.
-
Controls: A freshly prepared this compound solution at each time point will serve as a control.
4.2. Materials
-
Prepared this compound stock solutions in the specified solvents.
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer).
-
Calibrated analytical balance.
-
pH meter.
-
Incubators and refrigerators set to the desired temperatures.
4.3. Procedure
-
Prepare this compound solutions in each of the specified solvents at a known concentration.
-
Aliquot the solutions into appropriate sterile tubes for each time point and storage condition.
-
Store the aliquots under the designated temperature and light conditions.
-
At each time point: a. Retrieve one aliquot from each storage condition. b. Allow the sample to equilibrate to room temperature. c. Prepare a fresh control solution of this compound at the same initial concentration. d. Analyze the stored samples and the fresh control sample by HPLC.
-
HPLC Analysis: a. Use a validated stability-indicating HPLC method. b. Inject a known volume of each sample onto the HPLC column. c. Monitor the elution of this compound using a UV detector at an appropriate wavelength. d. Quantify the peak area of this compound in each chromatogram.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0). b. Compare the stability of this compound under the different storage conditions. c. Plot the percentage of remaining this compound versus time for each condition.
4.4. Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Long-Term Stability of this compound Solutions
| Storage Condition | Solvent | Time (weeks) | % this compound Remaining (Mean ± SD) |
| -20°C, Dark | DMSO | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 4°C, Dark | DMSO | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 25°C, Dark | DMSO | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 25°C, Light | DMSO | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| Repeat for Ethanol and Sterile Distilled Water |
Forced Degradation Studies and Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific degradation pathways for this compound are not extensively documented, macrolide antibiotics are generally susceptible to degradation under acidic, basic, and oxidative conditions.
5.1. Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress factors to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a this compound solution to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound.
-
Subject the solutions (or solid for thermal degradation) to the stress conditions outlined above.
-
At specified time intervals, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.
-
Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.
5.2. Potential Degradation Pathways of Macrolides
Macrolide antibiotics can undergo several degradation reactions, including:
-
Hydrolysis of the lactone ring: This is a common degradation pathway, especially under acidic or basic conditions, leading to the opening of the macrolide ring and loss of biological activity.
-
Epimerization: Changes in the stereochemistry at certain chiral centers can occur.
-
Dehydration: Loss of water molecules from the structure.
-
Oxidation: The various functional groups on the macrolide ring can be susceptible to oxidation.
The following diagram illustrates a generalized workflow for assessing the stability of this compound.
Caption: Workflow for the long-term stability assessment of this compound solutions.
The following diagram illustrates a logical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The stability of this compound solutions is paramount for obtaining reliable and reproducible experimental results. By following the recommended storage conditions and the detailed protocols for solution preparation and stability assessment provided in these application notes, researchers can ensure the integrity of their this compound samples. The outlined forced degradation studies will further aid in the development of robust analytical methods and provide valuable insights into the chemical behavior of this important macrolide antibiotic.
References
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Kitamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A, also known as Leucomycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis. Macrolide antibiotics are a class of protein synthesis inhibitors that are crucial in treating bacterial infections. Understanding the precise mechanism and potency of these inhibitors is vital for the development of new antimicrobial agents and for combating antibiotic resistance. This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.[1] This document provides detailed application notes and protocols for an in vitro protein synthesis inhibition assay using this compound. This assay is a fundamental tool for characterizing the inhibitory activity of this compound and similar compounds.
Mechanism of Action: this compound specifically binds to the 50S subunit of the bacterial ribosome.[1] This binding event obstructs the translocation step of protein elongation, which is the movement of the ribosome along the messenger RNA (mRNA).[1] By fitting into the peptidyl transferase center on the ribosomal RNA (rRNA), this compound prevents the formation of peptide bonds and the extension of the polypeptide chain, leading to the production of incomplete and non-functional proteins.[1] This ultimately inhibits bacterial growth.[1] Some evidence also suggests that this compound can interfere with the formation of the initiation complex at the start of protein synthesis.[1]
Data Presentation
| Antibiotic | Target Organism/System | Assay Type | IC50 | Reference |
| Erythromycin A | E. coli MRE600 ribosomes | SNAP assay | 42 ± 10 nM | [2] |
| Roxithromycin | E. coli MRE600 ribosomes | SNAP assay | 27 ± 7 nM | [2] |
| Clarithromycin | E. coli MRE600 ribosomes | SNAP assay | 14 ± 14 nM | [2] |
Note: The IC50 values listed above are for macrolide antibiotics with a similar mechanism of action to this compound and are provided for illustrative purposes. Actual IC50 values for this compound may vary depending on the specific in vitro system and experimental conditions used.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow Diagram
References
Application Notes and Protocols: Evaluating the Efficacy of Kitamycin A Against Macrolide-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of existing compounds against resistant pathogens. Macrolide antibiotics are a critical class of therapeutics for treating various bacterial infections. However, their efficacy is threatened by widespread resistance, primarily mediated by target-site modification and active drug efflux.[1][2][3] Kitamycin A, a 16-membered macrolide antibiotic, presents a potential therapeutic option against certain macrolide-resistant strains.[4] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7] This document provides detailed experimental protocols for testing the in vitro efficacy of this compound against clinically relevant macrolide-resistant Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
The primary mechanisms of macrolide resistance addressed in these protocols are:
-
Target-site modification: Mediated by erythromycin ribosome methylase (Erm) enzymes, which are encoded by erm genes. These enzymes methylate the 23S rRNA, reducing the binding affinity of macrolides to the ribosome.[1][2][8][9]
-
Active efflux: Mediated by efflux pumps, such as those encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, which actively transport macrolides out of the bacterial cell.[1][2][10]
These protocols will guide researchers in determining the minimum inhibitory concentration (MIC) of this compound, assessing its bactericidal or bacteriostatic activity through time-kill assays, and investigating its mechanism of action.
Data Presentation
Table 1: In Vitro Activity of this compound and Erythromycin against Macrolide-Susceptible and -Resistant Staphylococcus aureus
| Strain Description | Resistance Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Macrolide-Susceptible | 0.5 - 2 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | Macrolide-Susceptible | 1 | 0.25 |
| MRSA | erm(A), inducible resistance | 1 - 2 | >256 |
| MRSA | erm(C), constitutive resistance | >128 | >256 |
Note: Data compiled from various in vitro studies. Actual MICs may vary depending on the specific isolate and testing conditions.
Table 2: In Vitro Activity of this compound and Erythromycin against Macrolide-Susceptible and -Resistant Streptococcus pneumoniae
| Strain Description | Resistance Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | Macrolide-Susceptible | 0.03 - 0.25 | 0.016 |
| Penicillin-Resistant S. pneumoniae (PRSP) | Macrolide-Susceptible | 0.06 - 0.5 | 0.016 |
| PRSP | mef(A), efflux-mediated resistance | 0.25 - 1 | 8 - 16 |
| PRSP | erm(B), constitutive resistance | >64 | >64 |
Note: Data compiled from various in vitro studies. Actual MICs may vary depending on the specific isolate and testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[2][3]
Materials:
-
This compound and Erythromycin analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (macrolide-susceptible and resistant phenotypes)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and Erythromycin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antibiotics:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of antibiotic concentrations.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will further dilute the antibiotic concentrations by half, achieving the desired final concentrations.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated CAMHB without any antibiotic.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.[4][11][12][13]
Materials:
-
This compound
-
Bacterial strains
-
CAMHB or other suitable broth
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Incubator with shaking capabilities (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
Inoculate each tube with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on bacterial protein synthesis. A common method involves using a cell-free transcription-translation system.[14]
Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase)
-
This compound
-
Amino acid mixture (with one or more radiolabeled amino acids, e.g., ³⁵S-methionine)
-
Appropriate buffers and reagents for the cell-free system
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Assay Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free system, including the S30 extract, reporter plasmid DNA, and the amino acid mixture.
-
Addition of Inhibitor: Add this compound at various concentrations to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a specified time (e.g., 60-90 minutes).
-
Measurement of Protein Synthesis:
-
Stop the reaction (e.g., by adding a precipitation agent like trichloroacetic acid).
-
Collect the precipitated protein on a filter.
-
Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the no-antibiotic control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of Erm-mediated macrolide resistance.
Caption: Mechanism of Mef/Msr-mediated macrolide efflux.
References
- 1. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rokitamycin and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence and Antibacterial Susceptibility of mef(A)-Positive Macrolide-Resistant Streptococcus pneumoniae over 4 Years (2000 to 2004) of the PROTEKT US Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [In vitro antimicrobial activity of rokitamycin, a macrolide antibacterial agent, against clinically isolated strains of Campylobacter and other enteritis-causing bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Experimental research on microbiological profile of josamycin. II: Findings on the phenomenon of resistance in comparison with other macrolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of rokitamycin, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bacterial Resistance to Kitasamycin A in Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected bacterial resistance to Kitasamycin A in laboratory settings. The following resources are designed to help identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is growing in the presence of Kitasamycin A, even though it's supposed to be susceptible. What are the possible reasons?
A1: There are several potential reasons for unexpected bacterial growth in the presence of Kitasamycin A:
-
Pre-existing or Acquired Resistance: The bacterial strain may have intrinsic resistance or may have acquired resistance genes.
-
Contamination: The culture may be contaminated with a different, resistant bacterial or fungal species.
-
Incorrect Antibiotic Concentration: The final concentration of Kitasamycin A in the culture medium may be lower than intended due to calculation errors, improper dilution, or degradation.
-
Antibiotic Inactivation: Kitasamycin A may have degraded in the culture medium due to improper storage, repeated freeze-thaw cycles, or instability under the specific experimental conditions (e.g., pH, temperature).
-
High Bacterial Inoculum: An excessively high starting concentration of bacteria can overwhelm the antibiotic, leading to apparent resistance.
-
Biofilm Formation: Bacteria growing in a biofilm can exhibit significantly increased resistance to antibiotics compared to their planktonic counterparts.
Q2: How does Kitasamycin A work, and what are the common mechanisms of resistance?
A2: Kitasamycin A is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying rather than killing them outright.
Common resistance mechanisms to macrolides like Kitasamycin A include:
-
Target Site Modification: This is one of the most common mechanisms. Bacteria can acquire genes (e.g., erm genes) that encode enzymes which methylate the ribosomal RNA at the antibiotic's binding site. This modification reduces the affinity of Kitasamycin A for the ribosome, rendering it ineffective.
-
Active Efflux: Bacteria may possess or acquire genes (e.g., mef genes) that code for efflux pumps. These pumps are membrane proteins that actively transport Kitasamycin A out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the antibiotic molecule, although this is a less common mechanism for macrolide resistance compared to target site modification and efflux.
Q3: How can I check if my Kitasamycin A stock solution is still active?
A3: To verify the activity of your Kitasamycin A stock solution, you can perform a quality control (QC) susceptibility test using a known, susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Streptococcus pyogenes ATCC 19615). By performing a Minimum Inhibitory Concentration (MIC) assay or a disk diffusion test with this QC strain, you can compare the results to the expected range. If the results are within the expected range, your stock solution is likely active. If not, it may have degraded, and a fresh stock solution should be prepared.
Q4: What should I do if I suspect my culture is contaminated?
A4: If you suspect contamination, it is crucial to first confirm it. This can be done by:
-
Gram Staining: Perform a Gram stain on your culture to check for the presence of different bacterial morphologies or Gram reactions than expected.
-
Plating on Selective and Differential Media: Streak a sample of your culture onto various agar plates to check for different colony morphologies.
-
Microscopy: Observe the culture under a microscope for any unusual cell shapes, sizes, or motility.
If contamination is confirmed, it is best to discard the contaminated culture to prevent it from spreading. Thoroughly decontaminate your workspace, incubator, and any equipment used. It is generally not recommended to try and "cure" a contaminated culture with additional antibiotics, as this can lead to misleading results.
Data Presentation
Table 1: In Vitro Activity of Kitasamycin A Against Selected Bacterial Species
| Bacterial Species | Type | Number of Isolates | MIC (µg/mL) |
| Staphylococcus aureus (Penicillin G-sensitive) | Gram-positive | 98 | ≤1.56 |
| Staphylococcus aureus (Penicillin G-resistant) | Gram-positive | 99 | ≤1.56 |
| Streptococcus pyogenes | Gram-positive | 214 | ≤0.39 |
| Escherichia coli | Gram-negative | - | Generally high/Resistant |
| Pseudomonas aeruginosa | Gram-negative | - | Generally high/Resistant |
*Macrolide antibiotics like Kitasamycin A generally have poor activity against most strains of E. coli and P. aeruginosa due to the outer membrane of these Gram-negative bacteria acting as a permeability barrier.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of Kitasamycin A
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Kitasamycin A powder
-
Appropriate solvent for Kitasamycin A (e.g., methanol)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strain with known Kitasamycin A MIC (e.g., Staphylococcus aureus ATCC 29213)
Procedure:
-
Preparation of Kitasamycin A Stock Solution:
-
Accurately weigh Kitasamycin A powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working Kitasamycin A stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Kitasamycin A that completely inhibits visible growth of the bacterium. Look for the well with the lowest antibiotic concentration that is as clear as the sterility control well (well 12).
-
Protocol 2: Disk Diffusion Susceptibility Testing for Kitasamycin A
This protocol is based on the Kirby-Bauer method.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Kitasamycin A-impregnated paper disks (concentration to be determined based on standardized guidelines, if available, or through validation).
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control (QC) bacterial strain with a known zone of inhibition for Kitasamycin A.
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum as described in Protocol 1, step 2, adjusted to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically place the Kitasamycin A disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the Kitasamycin A disk to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to established interpretive charts from a recognized body like CLSI or EUCAST. If specific breakpoints for Kitasamycin A are not available, results should be interpreted with caution and in the context of MIC data.
-
Visualizations
Troubleshooting Workflow for Apparent Kitasamycin A Resistance
Caption: A logical workflow for troubleshooting apparent Kitasamycin A resistance.
Signaling Pathway of Kitasamycin A Action and Resistance
Caption: Kitasamycin A action and common bacterial resistance mechanisms.
References
How to address Kitamycin A solubility and stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with Kitamycin A, particularly concerning its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
This compound is a macrolide antibiotic. It is also known by several synonyms, including Josamycin, Leucomycin A3, and Turimycin A5.[1][2][3][4] It is produced by the bacterium Streptomyces kitasatoensis and exhibits broad-spectrum activity against various bacteria by inhibiting protein synthesis.[5][6]
Q2: What is the general solubility of this compound in aqueous and organic solvents?
This compound is sparingly soluble in aqueous buffers and is considered practically insoluble in water.[1][7][8] However, it is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] There are some conflicting reports stating that Kitamycin is soluble in water and alcohol; this may refer to salt forms like Kitamycin tartrate or specific formulations.[9] For practical laboratory use, it is recommended to first dissolve this compound in a minimal amount of an organic solvent before dilution in an aqueous buffer.[1]
Q3: How should I prepare a stock solution of this compound?
Due to its low water solubility, a stock solution of this compound should be prepared by first dissolving the solid powder in an organic solvent. A common method is to dissolve it in ethanol, DMSO, or DMF.[1][2] For example, a stock solution can be made by dissolving Josamycin (this compound) in ethanol to a concentration of approximately 25 mg/mL.[1][3]
Q4: What are the best practices for storing this compound powder and its stock solutions?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions prepared in organic solvents should be stored at -20°C and are generally stable for shorter periods. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: What is the mechanism of action of this compound?
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the translocation of peptidyl-tRNA.[5][11][12] This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving this compound directly in aqueous buffer. | This compound has very low solubility in water. | First, dissolve the this compound powder in a small volume of an appropriate organic solvent such as ethanol, DMSO, or DMF. Then, slowly add this stock solution to your aqueous buffer while stirring to achieve the desired final concentration. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[1][3] |
| Precipitation observed after diluting the organic stock solution in an aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of organic solvent in the final solution may be too low. | 1. Reduce the final concentration of this compound in the aqueous solution.2. Increase the proportion of the organic co-solvent in the final mixture, if experimentally permissible.3. Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent. |
| Loss of biological activity of this compound in an experiment. | The aqueous solution of this compound may have degraded. Macrolides can be unstable, especially in alkaline conditions.[11] Aqueous solutions are not recommended to be stored for more than a day.[1] | 1. Prepare fresh aqueous solutions of this compound for each experiment.2. Ensure the pH of your aqueous buffer is not highly alkaline. Kitamycin is reported to be relatively stable under acidic conditions.[11]3. Store stock solutions in an organic solvent at -20°C and protect them from light. |
| Inconsistent experimental results. | This could be due to the degradation of the stock solution over time or inaccurate preparation of working solutions. | 1. Prepare fresh stock solutions periodically.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Always ensure complete dissolution of the powder before making further dilutions. |
Quantitative Data Summary
Table 1: Solubility of this compound (Josamycin) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble / 0.0535 mg/mL | [6][7][13][14] |
| Ethanol | ~25 mg/mL | [1][3] |
| DMSO | ~15 mg/mL / 100 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][3] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1][3] |
Note: The solubility of macrolides can be enhanced by the addition of bile acids or by forming inclusion complexes with cyclodextrins.[15][16]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (Josamycin) powder
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Add 1 mL of anhydrous ethanol to the vial.
-
Vortex the mixture until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To prepare a 10 µg/mL working solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.2.
Materials:
-
10 mg/mL this compound stock solution in ethanol (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 10 µg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.
-
Add 9.99 mL of PBS (pH 7.2) to a sterile 15 mL conical tube.
-
While gently vortexing the PBS, slowly add the 10 µL of the this compound stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound for more than one day.[1]
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chembk.com [chembk.com]
- 9. Kitasamycin Powder (CAS: 1392-21-8) - Pharmaceutical Grade Antibiotic at Best Price [jigspharma.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
- 12. Leucomycin A3 | 16846-24-5 | AL24876 | Biosynth [biosynth.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Kitamycin A during storage and experiments
Welcome to the technical support center for Kitamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound in its powdered form should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] When stored correctly, the powder is stable for up to three years.[2][4] It is advisable to use a desiccator to protect the hygroscopic compound from moisture in the air.[5]
Q2: What is the best way to prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[6] For optimal stability, stock solutions should be prepared in one of these solvents, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to a year or at -20°C for up to one month.[1][4][5]
Q3: How do I prepare an aqueous working solution of this compound for my experiments?
This compound is only sparingly soluble in aqueous buffers.[6] To prepare a working solution in a buffer like PBS, first dissolve the compound in a minimal amount of ethanol or DMSO to create a concentrated stock.[5][6] This stock solution can then be diluted with the aqueous buffer to the final desired concentration. It is not recommended to store aqueous solutions for more than one day.[6]
Q4: What environmental factors can cause this compound to degrade during experiments?
The primary factors that can lead to the degradation of this compound are improper pH, elevated temperatures, and exposure to light.
-
pH: As a macrolide, this compound is relatively stable in acidic conditions but is susceptible to hydrolysis in alkaline (basic) environments.[7]
-
Temperature: Increased temperatures can accelerate the degradation of many antibiotics.[8][9] It is crucial to maintain recommended temperatures during incubation.
-
Light: Many antibiotics are photosensitive, and exposure to UV or even ambient light can lead to photodegradation.[10][11] Experiments should be conducted with protection from light where possible.
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing a loss of antibacterial efficacy or inconsistent results in your experiments, it may be due to the degradation of this compound. Use the following guide to troubleshoot potential issues.
Logical Flow for Troubleshooting
Caption: Troubleshooting flowchart for this compound experiments.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[2][4] | Store in a tightly sealed, light-proof container with a desiccant.[1][5] |
| Stock Solution (in DMSO/Ethanol) | -20°C | Up to 1 month[4] | Aliquot to prevent freeze-thaw cycles.[1][5] Use amber vials. |
| -80°C | Up to 1 year[4] | Preferred for longer-term solution storage. | |
| Aqueous Working Solution | 2-8°C | Less than 24 hours[6] | Prepare fresh before each experiment. Do not store. |
Table 2: Solubility of this compound (Josamycin) in Common Solvents [6]
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |
| PBS (pH 7.2) with 33% Ethanol | ~0.3 mg/mL |
Table 3: Summary of Factors Affecting Macrolide Antibiotic Stability
| Factor | Condition Leading to Degradation | Recommendation |
| pH | Alkaline (basic) conditions[7] | Maintain neutral or slightly acidic pH in experimental media if possible. |
| Temperature | Elevated temperatures (e.g., >37°C)[8][12] | Adhere to specified incubation temperatures; avoid excessive heat. |
| Light | Direct exposure to sunlight or UV light[13][14] | Use amber tubes or cover plates/flasks with foil during experiments.[10] |
| Freeze/Thaw Cycles | Repeated cycling of stock solutions | Aliquot stock solutions into single-use volumes.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment, such as a laminar flow hood. Wear appropriate Personal Protective Equipment (PPE).[10]
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Dissolution: Add the powder to a sterile, light-protected vial (e.g., an amber glass vial). Add the appropriate volume of sterile, anhydrous DMSO to achieve the final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of powder).
-
Mixing: Vortex or sonicate gently until the powder is completely dissolved.[5][15]
-
Aliquoting & Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Protocol 2: General Workflow for Assessing this compound Stability via HPLC
This protocol provides a general framework for monitoring the degradation of this compound under specific stress conditions (e.g., different pH, temperature, or light exposure).
References
- 1. goldbio.com [goldbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. faq.edqm.eu [faq.edqm.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
- 8. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased Temperature Enhances the Antimicrobial Effects of Daptomycin, Vancomycin, Tigecycline, Fosfomycin, and Cefamandole on Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming common issues in Kitamycin A bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kitamycin A.
Troubleshooting Guides
This section addresses specific issues you may encounter during your bioactivity assays with this compound.
Question: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Answer:
Inconsistent MIC values for this compound can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1] Inconsistent inoculum density will lead to variable MIC results.
-
Media and Reagents: The composition of the culture medium can affect the activity of this compound. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most non-fastidious bacteria.[2][3] Ensure all media and reagents are prepared fresh and have the correct pH.
-
Compound Stability: this compound, like many macrolides, can be susceptible to degradation. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles. If storing, aliquot and keep at -20°C or -80°C for long-term stability.[4]
-
Plate Reading: Visual determination of growth inhibition can be subjective. For more objective results, use a microplate reader to measure optical density (OD). Additionally, a viability indicator dye like resazurin can be used to get a clearer endpoint.[1]
Question: I am observing high variability between replicate wells in my cell viability (e.g., MTT) assay with this compound. What could be the cause?
Answer:
High variability in cell viability assays is a common issue. Consider the following potential causes and solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cells from settling.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, especially in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. The final concentration of organic solvents like DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Incomplete Solubilization of Formazan (in MTT assays): If you are using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a major source of variability. Mix thoroughly after adding the solubilization solution.[5][6][7]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Question: My this compound stock solution is difficult to dissolve or precipitates when diluted in aqueous media. How can I improve its solubility?
Answer:
Poor solubility is a frequent challenge with macrolide antibiotics. Here are some strategies to enhance the solubility of this compound for your bioassays:
-
Solvent Selection: While DMSO is a common solvent, other options like ethanol or dimethylformamide (DMF) can be tested for better solubility of your specific this compound batch.
-
Stock Solution Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent. This allows for a smaller volume to be added to your aqueous assay medium, minimizing the risk of precipitation and keeping the final solvent concentration low.
-
pH Adjustment: The solubility of macrolides can be pH-dependent. For certain compounds, adjusting the pH of the buffer might improve solubility. However, ensure the chosen pH is compatible with your bacterial or cell culture system.
-
Sonication and Gentle Warming: Brief sonication or gentle warming of the stock solution can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[8]
What is the typical spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria. It also shows activity against some Gram-negative bacteria and Mycoplasma species.
What are the recommended quality control strains for this compound susceptibility testing?
For antimicrobial susceptibility testing, it is crucial to include quality control (QC) strains as recommended by the CLSI. Commonly used QC strains for macrolides include Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™. Refer to the latest CLSI M100 document for the most up-to-date recommendations.[2][3][9][10]
Data Presentation
Table 1: Typical Concentration Ranges for this compound Bioactivity Assays
| Assay Type | Organism/Cell Type | Typical Concentration Range | Solvent | Reference |
| MIC | Gram-positive bacteria (e.g., S. aureus) | 0.06 - 64 µg/mL | DMSO | CLSI Guidelines |
| MIC | Gram-negative bacteria (e.g., E. coli) | 1 - >128 µg/mL | DMSO | CLSI Guidelines |
| Cytotoxicity | Mammalian cell lines (e.g., HeLa, HepG2) | 1 - 100 µM | DMSO | General Literature |
Experimental Protocols
1. Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the appropriate concentration of this compound in CAMHB.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Prepare Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the prepared bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm.
2. MTT Cell Viability Assay for this compound
This protocol is a standard method for assessing the cytotoxic effects of compounds on mammalian cells.[5][6][7]
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualization
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Potential off-target effects of this compound in eukaryotic cells.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
How to avoid off-target effects of Kitamycin A in cellular assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the off-target effects of Kitamycin A in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrolide antibiotic. Its primary on-target mechanism is the inhibition of protein synthesis in susceptible organisms by binding to the 50S subunit of the ribosome. This binding obstructs the translocation step of protein elongation, leading to the termination of protein synthesis.
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: The primary off-target effect of this compound in mammalian cells is believed to be the inhibition of mitochondrial protein synthesis. This is due to the structural similarity between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes). Inhibition of mitochondrial translation can lead to mitochondrial dysfunction, including impaired oxidative phosphorylation and a metabolic shift towards glycolysis.[1]
Q3: At what concentrations are off-target effects of this compound likely to be observed?
A3: While specific data for this compound is limited, studies on the closely related macrolide, josamycin, show inhibition of bovine mitochondrial protein synthesis with a half-maximal inhibitory concentration (IC50) of 12.3 μM.[1] Therefore, it is advisable to use the lowest effective concentration of this compound in your experiments and to perform careful dose-response analyses to distinguish on-target from off-target effects.
Q4: How can I be sure that the phenotype I observe is due to the intended on-target effect of this compound and not an off-target effect?
A4: To confirm that an observed phenotype is due to an on-target effect, several validation experiments are recommended:
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound no longer produces the phenotype in these modified cells, it is likely an on-target effect.
-
Rescue Experiments: Overexpress a mutated version of the target protein that does not bind this compound. If this "rescues" the cells from the phenotypic effects of the compound, it confirms an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to its intended target within the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant cytotoxicity observed at concentrations expected to be selective for the on-target effect. | Off-target inhibition of mitochondrial protein synthesis leading to cellular stress and apoptosis. | 1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the effective concentration for your desired on-target effect. 2. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining), oxygen consumption rate (OCR), and ATP production to directly assess mitochondrial function. 3. Lower the Concentration: If possible, use a lower concentration of this compound in combination with a longer incubation time. |
| Inconsistent or unexpected phenotypic results between experiments. | - Off-target effects masking or altering the on-target phenotype. - Cell passage number and metabolic state influencing susceptibility to mitochondrial toxicity. | 1. Validate Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used. 2. Use Control Compounds: Include a known inhibitor of mitochondrial protein synthesis (e.g., chloramphenicol) as a positive control for off-target effects. 3. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and growth conditions to minimize variability in cellular metabolism. |
| Observed phenotype does not correlate with the known function of the intended target. | The phenotype may be a result of off-target effects on mitochondrial function or other unknown targets. | 1. Perform Target Validation: Use siRNA or CRISPR to knock down the intended target. If the phenotype persists in the absence of the target, it is an off-target effect. 2. Profile Mitochondrial Function: Conduct a comprehensive analysis of mitochondrial health to determine if the observed phenotype can be explained by mitochondrial dysfunction. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the off-target effects of macrolide antibiotics on mitochondrial function. Note that the data for josamycin is provided as a proxy for this compound due to their structural similarity.
| Compound | Assay | System | IC50 / Effect | Reference |
| Josamycin | Mitochondrial Protein Synthesis Inhibition | Bovine Mitochondria (in vitro) | 12.3 μM | [1] |
| Josamycin | Oxidative Phosphorylation | K562 cells | Significant inhibition at 15 μM | [1] |
| Josamycin | Glycolysis | K562 cells | Significant increase in ATP production from glycolysis at 15 μM | [1] |
Experimental Protocols
Assessment of Mitochondrial Protein Synthesis via Metabolic Labeling
This protocol allows for the direct measurement of mitochondrial protein synthesis by labeling newly synthesized mitochondrial-encoded proteins.
Materials:
-
Complete cell culture medium
-
Methionine-free DMEM
-
[35S]-methionine
-
Emetine (inhibitor of cytosolic translation)
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and buffers
-
Phosphor screen and imaging system
Procedure:
-
Cell Culture: Plate cells and grow to desired confluency.
-
Pre-treatment: Incubate cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial protein synthesis inhibition (e.g., chloramphenicol).
-
Inhibition of Cytosolic Translation: Wash cells with methionine-free DMEM and then incubate with methionine-free DMEM containing emetine (100 µg/mL) for 30 minutes to inhibit cytosolic protein synthesis.
-
Metabolic Labeling: Add [35S]-methionine to the medium and incubate for 1-2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Autoradiography: Separate equal amounts of protein on an SDS-PAGE gel. Dry the gel and expose it to a phosphor screen.
-
Analysis: Quantify the intensity of the bands corresponding to mitochondrial-encoded proteins. A decrease in band intensity in this compound-treated samples compared to the vehicle control indicates inhibition of mitochondrial protein synthesis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Liquid nitrogen
-
Ultracentrifuge
-
SDS-PAGE equipment and antibodies against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest cells and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting using an antibody specific to the target protein.
-
Data Analysis: A shift in the melting curve (the temperature at which the protein denatures and precipitates) to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
siRNA-mediated Knockdown for Target Validation
This protocol is used to confirm that the observed cellular phenotype is dependent on the intended target of this compound.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other transfection reagent
-
Opti-MEM or other serum-free medium
-
Cultured cells
-
Assay reagents to measure the phenotype of interest
-
Reagents for Western blotting or qPCR to confirm knockdown
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate cells for 24-72 hours to allow for knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blotting or qPCR.
-
Phenotypic Assay: Treat the remaining cells with this compound or vehicle control and perform the cellular assay to measure the phenotype of interest.
-
Analysis: If the phenotype observed with this compound is diminished or absent in the cells with the knocked-down target compared to the control siRNA-treated cells, it provides strong evidence for an on-target effect.
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected results.
References
Strategies to Minimize Variability in Kitamycin A Experimental Results: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with Kitamycin A, a macrolide antibiotic. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize variability and ensure the reproducibility of your experimental results.
Section 1: Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound? this compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1]
2. How should this compound be prepared and stored to ensure its stability? To ensure the stability and potency of this compound, it is crucial to follow proper preparation and storage procedures. While specific stability data for this compound is limited, general guidelines for macrolide antibiotics should be followed.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term use, solutions can be stored at 4°C for a limited time, though stability at this temperature should be validated.
3. What are the common sources of variability in Minimum Inhibitory Concentration (MIC) assays with this compound? Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure a standardized inoculum is prepared according to established protocols (e.g., 0.5 McFarland standard).
-
Media Composition: Variations in the composition of the culture medium, such as cation concentration, can affect the activity of macrolide antibiotics.
-
Incubation Conditions: Time and temperature of incubation must be consistent across experiments.
-
Compound Preparation: Inaccurate serial dilutions of this compound will lead to erroneous MIC values.
4. How can I minimize variability in cell-based assays (e.g., cytotoxicity, proliferation) with this compound? Variability in cell-based assays is a common challenge.[2][3] To minimize it:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations in results.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent range of passage numbers.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is recommended to fill the outer wells with a sterile buffer or medium and not use them for experimental samples.
-
Reagent and Compound Addition: Ensure uniform mixing and consistent timing when adding reagents and this compound to the wells.
Troubleshooting Common Issues
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent MIC Results | Inaccurate inoculum density.[4] | Standardize inoculum preparation using a McFarland standard and verify by plating serial dilutions. |
| Variability in media preparation. | Use pre-made, quality-controlled media or ensure strict adherence to media preparation protocols. | |
| Errors in serial dilutions of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Contamination of bacterial culture or reagents. | Use aseptic techniques and regularly check for contamination. | |
| High Variability in Cell Viability (e.g., MTT) Assays | Uneven cell seeding.[5] | Thoroughly mix the cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the microplate.[5] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Incomplete dissolution of formazan crystals (in MTT assay). | Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilizing agent. | |
| Pipetting errors during reagent or compound addition.[6] | Use calibrated pipettes and be consistent with the timing and technique of reagent addition. | |
| Unexpectedly Low or No Bioactivity | Degradation of this compound. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Incorrect concentration of this compound stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC. | |
| Use of a resistant bacterial strain or cell line. | Confirm the susceptibility of your bacterial strain or cell line to this compound or other macrolides from literature or preliminary experiments. |
Section 2: Quantitative Data
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide illustrative data for closely related 16-membered macrolide antibiotics, such as Josamycin and Midecamycin, to serve as a reference. It is crucial to determine the specific MIC and IC50 values for this compound in your experimental system.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for 16-Membered Macrolide Antibiotics against Common Bacterial Strains
| Bacterial Strain | Antibiotic | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | Josamycin | 0.25 - 2 |
| Streptococcus pyogenes | Josamycin | 0.06 - 0.5 |
| Escherichia coli | Midecamycin | > 64 |
| Pseudomonas aeruginosa | Midecamycin | > 128 |
Note: This data is compiled from various sources for related compounds and should be used for reference only. Actual MIC values for this compound may vary.
Table 2: Illustrative IC50 Values for 16-Membered Macrolide Antibiotics in Various Cancer Cell Lines
| Cell Line | Antibiotic | Reported IC50 Range (µM) |
| A549 (Lung Carcinoma) | Josamycin | 10 - 50 |
| HeLa (Cervical Cancer) | Josamycin | 15 - 60 |
| HepG2 (Hepatocellular Carcinoma) | Midecamycin | 20 - 80 |
Note: This data is compiled from various sources for related compounds and should be used for reference only. Actual IC50 values for this compound may vary.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microplate, add 100 µL of MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Cell Viability/Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Protocol 3: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to determine the purity and concentration of this compound.[2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the experimental sample by dissolving it in the mobile phase to an appropriate concentration.
-
Filter both standard and sample solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.
-
Inject the experimental sample.
-
The purity of the sample can be assessed by the presence of other peaks, and the concentration can be calculated by comparing the peak area of this compound in the sample to that of the standard.
-
Section 4: Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Cell Viability/Cytotoxicity (MTT) Assay.
Caption: Putative Signaling Pathway of this compound via mTORC1 Inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dealing with contamination in Kitamycin A susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kitamycin A susceptibility testing. Our goal is to help you identify and resolve common issues, with a primary focus on preventing and dealing with contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound susceptibility testing?
A1: Contamination in cell culture and antimicrobial susceptibility testing (AST) can arise from several sources. The most common include:
-
Personnel: The primary source of contamination is often the individuals performing the experiments, through shedding of microorganisms from skin, hair, or improper aseptic technique.[1][2]
-
Environment: Airborne particles, dust, and aerosols in the laboratory can carry bacteria and fungi that may settle into cultures.[3][4][5] Inadequate air handling systems (HVAC) and pressure differentials between rooms can exacerbate this.[6]
-
Reagents and Media: Non-sterile media, sera, water, and this compound stock solutions can introduce contaminants.
-
Equipment and Supplies: Improperly sterilized equipment such as pipettes, flasks, and microplates are significant sources of contamination.[7][8][9]
-
Cross-contamination: Working with multiple cell lines or bacterial strains simultaneously without proper segregation can lead to cross-contamination.[2][10]
Q2: How can I visually identify contamination in my this compound susceptibility test?
A2: Visual inspection is the first line of defense against contamination. Key indicators include:
-
Turbidity: A sudden increase in the cloudiness of the broth culture, especially in wells that should show no growth, is a primary sign of bacterial contamination.[10][11][12]
-
pH and Color Change: Bacterial contamination often leads to a rapid drop in pH, causing the phenol red indicator in the medium to turn yellow.[11][12] Fungal contamination may result in a more alkaline pH, turning the medium pink.[11]
-
Film or Clumps: A thin film on the surface of the medium or visible clumps can indicate bacterial or fungal growth.[10][12]
-
Microscopic Examination: Under a microscope, bacteria may appear as small, motile rods or cocci between your target cells.[12] Fungi can appear as filamentous structures (molds) or budding, oval-shaped cells (yeasts).[12]
Q3: My negative control wells show growth. What should I do?
A3: Growth in negative control wells (containing only broth, or broth and the test organism without this compound) indicates a contamination issue that invalidates the test results.[13] The test must be repeated. Before repeating the experiment, it is crucial to identify and eliminate the source of contamination. Refer to the troubleshooting guide below for a systematic approach to investigating the source of contamination.
Q4: I see colonies growing within the zone of inhibition in my disk diffusion assay. Is this contamination?
A4: It could be either contamination or the development of resistant mutants from your test organism. To differentiate, you can pick one of the colonies, perform a Gram stain, and subculture it to determine if it is the same as your starting strain.[14] If the colonies are identical to your test organism, it may indicate a resistant subpopulation. If they are different, it is likely contamination.
Troubleshooting Contamination
A systematic approach is essential when troubleshooting contamination. The following guide will help you pinpoint the source of the problem.
Step 1: Immediate Actions
-
Isolate: Immediately segregate all contaminated cultures and materials to prevent further spread.[10]
-
Document: Record the date, the specific experiment, the nature of the contamination (e.g., cloudy media, visible colonies), and any recent changes in laboratory procedures or reagents.
-
Discard: Autoclave and dispose of all contaminated cultures and disposable materials.[12]
Step 2: Investigation of Potential Sources
The following diagram illustrates a logical workflow for investigating the source of contamination.
Caption: Workflow for investigating contamination sources.
Step 3: Corrective and Preventive Actions (CAPA)
Based on your investigation, implement the following corrective actions:
| Potential Source | Corrective and Preventive Actions |
| Reagents & Media | - Test a new, unopened bottle of media for sterility. - Filter-sterilize this compound stock solutions.[15][16] - Prepare fresh inoculum from a pure culture. |
| Aseptic Technique | - Review and retrain personnel on proper aseptic techniques. - Use sterile, disposable materials whenever possible. - Work in a certified biological safety cabinet. |
| Environment | - Thoroughly disinfect all work surfaces, incubators, and equipment.[12] - Implement an environmental monitoring program to assess air and surface microbial levels.[1][3][4] |
| Equipment | - Ensure proper sterilization of all reusable equipment. Refer to the table below for common sterilization methods.[7][8][9] - Calibrate and maintain equipment such as pipettes and autoclaves regularly. |
Table 1: Common Laboratory Sterilization Methods
| Method | Principle | Typical Parameters | Applications |
| Autoclaving (Wet Heat) | Pressurized steam | 121°C, 15 psi, 15-30 min | Glassware, culture media, surgical instruments, biological waste.[7][8][9][17] |
| Dry Heat | High temperature | 170°C for 60 min | Anhydrous materials (oils, powders), glassware.[17][18] |
| Filtration | Physical removal of microbes | 0.22 µm pore size filter | Heat-sensitive solutions (e.g., this compound stock, sera, vitamins).[9] |
| Chemical (Gas) | Ethylene oxide | Varies | Heat- and moisture-sensitive items (e.g., plastics, catheters).[7][9] |
| Radiation (Ionizing) | Gamma or X-rays | Varies | Pre-packaged, disposable plasticware.[8][9][18] |
Experimental Protocols
Protocol 1: Aseptic Technique for Broth Microdilution
This protocol outlines the key steps for maintaining sterility during a broth microdilution assay for this compound susceptibility testing.
Caption: Workflow for maintaining aseptic technique.
Detailed Steps:
-
Workspace Preparation: Before starting, decontaminate the biological safety cabinet (BSC) with an appropriate disinfectant. Arrange all necessary sterile materials (pipette tips, microplates, reagent reservoirs) within the BSC to minimize movement in and out of the sterile field.
-
Reagent Handling: Use sterile technique when handling all reagents. Prepare serial dilutions of this compound in a sterile microplate or tubes.
-
Inoculum Preparation: Prepare the inoculum by suspending 4-5 isolated colonies from a pure culture plate in sterile saline.[13] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[13]
-
Plate Inoculation: Within 15 minutes of standardization, dilute the inoculum in the appropriate broth medium.[15] Add the diluted inoculum to the wells of the microdilution plate containing the this compound dilutions.[19] Always include a growth control (inoculum without antibiotic) and a sterility control (broth without inoculum).[13]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours).
-
Cleanup: After inoculation, disinfect the work area and properly dispose of all contaminated materials in biohazard waste.
Protocol 2: Interpreting Contaminated MIC Results
If contamination is suspected after incubation, the following steps should be taken.
-
Visual and Microscopic Examination:
-
Observe the plate for signs of contamination as described in the FAQs.
-
Take a small sample from a suspect well and perform a Gram stain. Compare the observed morphology to the expected morphology of your test organism. Mixed morphologies indicate contamination.
-
-
Purity Check:
-
Subculture a sample from the growth control well onto a non-selective agar plate.
-
Incubate the plate and examine for uniform colony morphology. The presence of multiple colony types confirms contamination.
-
-
Result Invalidation: If contamination is confirmed, the results of the entire assay are invalid and must be discarded.[13] Do not report any MIC values from a contaminated test.
Table 2: Quality Control (QC) Strains for Antimicrobial Susceptibility Testing
Regularly testing standard QC strains with known this compound susceptibility profiles is crucial for ensuring the accuracy and reproducibility of your results.[20][21] If the results for a QC strain fall outside the acceptable range, it may indicate a problem with the test system, including potential contamination.[20]
| QC Strain | ATCC Number | Relevance |
| Staphylococcus aureus | ATCC® 29213™ | Gram-positive control |
| Enterococcus faecalis | ATCC® 29212™ | Gram-positive control |
| Escherichia coli | ATCC® 25922™ | Gram-negative control |
| Pseudomonas aeruginosa | ATCC® 27853™ | Gram-negative control |
This table provides examples of commonly used QC strains. The specific strains and expected MIC ranges should be based on established guidelines from organizations like CLSI or EUCAST.[22]
References
- 1. Environmental Monitoring for Pharmaceuticals | Pioneering Diagnostics [biomerieux.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Microbiological Environmental Monitoring Services | Technical Safety Services [techsafety.com]
- 4. Environmental Monitoring Microbiology Guide [surebiochem.com]
- 5. rssl.com [rssl.com]
- 6. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]
- 7. bitesizebio.com [bitesizebio.com]
- 8. brooklinecollege.edu [brooklinecollege.edu]
- 9. ≫ Sterilization of Laboratory Equipment: Complete Guide and Essential Methods - Pobel [pobel.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. apec.org [apec.org]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. ldh.la.gov [ldh.la.gov]
- 18. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. microbiologyclass.net [microbiologyclass.net]
- 21. gcsmc.org [gcsmc.org]
- 22. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
Adjusting experimental protocols for different Kitamycin A analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Kitamycin A and its analogs. The following information is designed to help you adjust experimental protocols and interpret results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound and its analogs are macrolide antibiotics. Their primary mechanism of action is the inhibition of bacterial protein synthesis.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the process of translation and prevents the formation of essential proteins for bacterial survival.
Q2: What are the known differences in biological activity between this compound, B, and C?
A2: While primarily known for their antibacterial properties, some Kitamycin analogs also exhibit antifungal activity. A study on Candida albicans reported that this compound, B, and C all demonstrated antifungal activity with a Minimum Inhibitory Concentration (MIC) of approximately 25.0 μg/mL.[2][3] This suggests that for certain fungal species, the activity of these analogs is comparable. Information on the comparative antibacterial potency is less specific, but variations in their chemical structures may lead to differences in efficacy against various bacterial strains.
Q3: Can this compound analogs affect mammalian cells?
A3: Yes, like other macrolides, this compound analogs can have effects on mammalian cells. Some macrolides are known to interact with signaling pathways, such as the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5][6] Therefore, it is crucial to assess the cytotoxicity of this compound analogs in your specific cell line.
Q4: How should I prepare stock solutions of this compound and its analogs?
A4: The solubility of this compound and its analogs can vary. It is recommended to first attempt to dissolve the compounds in sterile distilled water or a buffer such as PBS. If solubility is an issue, organic solvents like DMSO or ethanol can be used to create a concentrated stock solution. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always protect stock solutions from light and store them at an appropriate temperature, typically -20°C for long-term storage.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound analogs.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC results | Inoculum preparation is not standardized.Improper serial dilutions.Contamination of cultures or reagents.Degradation of the antibiotic. | Ensure the bacterial inoculum is prepared to the correct turbidity (e.g., 0.5 McFarland standard).Use calibrated pipettes and fresh dilution tubes for each serial dilution.Perform sterility checks on your media and reagents.Prepare fresh stock solutions of the this compound analogs regularly and store them properly. |
| No observable effect on bacteria | Bacterial strain is resistant to macrolides.Incorrect concentration of the antibiotic.The antibiotic has degraded. | Verify the susceptibility of your bacterial strain to macrolides using a control antibiotic (e.g., erythromycin).Double-check the calculations for your stock solution and dilutions.Use a freshly prepared stock solution of the this compound analog. |
| High background in cytotoxicity assays (e.g., MTT) | Contamination of the cell culture.Interference from the compound or solvent.Incorrect wavelength reading. | Regularly check cell cultures for any signs of contamination.Include a "compound only" control (without cells) to check for direct reduction of the assay reagent.Ensure the final solvent concentration is not affecting the assay.Use the recommended wavelength for reading the absorbance of the formazan product (typically 570 nm for MTT). |
| Unexpected effects on mammalian cell signaling | Off-target effects of the compound.The concentration used is too high, leading to stress responses. | Perform a dose-response experiment to determine the optimal concentration range.Investigate related signaling pathways to identify potential off-target interactions.Compare your results with published data on other macrolides to see if the observed effects are consistent with the class of compounds. |
Quantitative Data Summary
The following table summarizes the known antifungal activity of this compound and its analogs against Candida albicans.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | ~25.0 μg/mL[2][3] |
| Kitamycin B | Candida albicans | ~25.0 μg/mL[2][3] |
| Kitamycin C | Candida albicans | ~25.0 μg/mL[2][3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of a this compound analog that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound analog stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized using a 0.5 McFarland turbidity standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound analog in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Mammalian Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound analogs on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with your mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound analog. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow for Comparing this compound Analogs
Caption: Workflow for the comparative analysis of this compound analogs.
Putative Signaling Pathway Affected by Macrolides in Mammalian Cells
Caption: Potential inhibition of the mTOR signaling pathway by macrolides.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kitamycin C, a new antimycin-type antibiotic from Streptomyces antibioticus strain 200-09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kitamycin A Dose-Response Curve Interpretation
Welcome to the technical support center for Kitamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting dose-response data and troubleshooting experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected dose-response curve for this compound?
Typically, this compound, as a bacteriostatic antibiotic that inhibits protein synthesis, is expected to produce a sigmoidal dose-response curve.[1] This means that as the concentration of this compound increases, the inhibition of bacterial growth will increase until it reaches a plateau, representing the maximum inhibitory effect.
Q2: I am observing an atypical, non-monotonic dose-response curve with this compound. What could be the cause?
An atypical or non-monotonic dose-response curve, such as a U-shaped or inverted U-shaped curve, can be unexpected but may be explained by several biological phenomena. One such phenomenon is hormesis, which is characterized by a low-dose stimulatory effect and a high-dose inhibitory effect.[2][3][4] While not specifically documented for this compound, several factors could potentially lead to such a response:
-
Biphasic effects on protein synthesis: At very low concentrations, this compound might transiently enhance the expression of stress-response proteins or alternative metabolic pathways, leading to a slight increase in a measured metabolic endpoint before the well-established inhibitory effects at higher concentrations take over.
-
Off-target effects: At different concentrations, this compound could have off-target effects that indirectly influence bacterial growth or the viability assay being used.[5][6]
-
Population heterogeneity: A bacterial population may have subpopulations with varying sensitivities to this compound. At low concentrations, a more resistant subpopulation might proliferate, leading to an apparent increase in growth.[7]
Q3: What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][8][9] It binds to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of polypeptide chain elongation.[1][10] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1][10]
Troubleshooting Guide for Atypical Dose-Response Curves
If you are observing an atypical dose-response curve with this compound, the following troubleshooting steps and potential causes can help you identify and resolve the issue.
Issue: Inverted U-shaped or U-shaped Dose-Response Curve
This type of curve, where a low dose of this compound appears to stimulate bacterial growth or a metabolic marker, can be perplexing.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Hormesis or Biphasic Effect | 1. Confirm the observation: Repeat the experiment with a narrower and more densely populated concentration range around the observed stimulatory and inhibitory phases.[11] 2. Vary the endpoint: Use a different viability or metabolic assay to see if the effect is specific to the initial measurement method. For example, switch from a metabolic-based assay (like MTT) to a direct cell counting method. 3. Time-course experiment: Measure the response at different time points to understand the kinetics of the effect. The stimulatory effect might be transient. |
| Assay Interference | 1. Compound interference: Test whether this compound interferes with the assay components at low concentrations. Run controls with the assay reagents and this compound in the absence of bacteria. 2. Solvent effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a consistent and non-toxic concentration across all wells. Run a vehicle control series. |
| Contamination | 1. Check for contamination: Plate a sample of your bacterial culture on a non-selective agar plate to check for purity. Contaminating organisms may respond differently to the antibiotic. |
| Inoculum Variability | 1. Standardize inoculum: Ensure the starting bacterial density is consistent across all experiments and wells. Use a spectrophotometer to measure the optical density (OD) of the inoculum.[12] |
Issue: High Variability Between Replicates
High variability can mask the true dose-response relationship.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Consistent technique: Use a consistent pipetting technique, especially for serial dilutions. |
| Inconsistent Cell Seeding | 1. Homogenize culture: Thoroughly mix the bacterial culture before dispensing it into the wells to ensure a uniform cell density. |
| Edge Effects | 1. Avoid outer wells: The outer wells of a microplate are more susceptible to evaporation. Avoid using them for critical measurements or ensure proper sealing and humidification during incubation. |
| Compound Precipitation | 1. Check solubility: Visually inspect the this compound solutions for any signs of precipitation, especially at higher concentrations. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[2][3][13]
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the appropriate temperature and time until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Determine MIC:
Bacterial Growth Curve Assay
This assay measures the effect of an antibiotic on the growth kinetics of a bacterial population over time.[15][16][17][18]
-
Prepare Cultures:
-
Prepare an overnight culture of the test bacterium in a suitable broth medium.
-
The next day, dilute the overnight culture into fresh, pre-warmed broth to a starting OD600 of approximately 0.05.
-
-
Set up Experiment:
-
In a 96-well plate, add the diluted bacterial culture to wells containing different concentrations of this compound.
-
Include a no-antibiotic control.
-
-
Incubation and Measurement:
-
Incubate the plate in a microplate reader with shaking at the optimal growth temperature.
-
Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a period of 12-24 hours.
-
-
Data Analysis:
-
Plot the OD600 values against time for each concentration of this compound to generate growth curves.
-
Analyze the curves to determine the effect of this compound on the lag phase, exponential growth rate, and maximum bacterial density.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Atypical Dose-Response Curves
Caption: Workflow for troubleshooting atypical dose-response curves.
References
- 1. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. Growth‐mediated negative feedback shapes quantitative antibiotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants [mdpi.com]
- 7. Fast bacterial growth reduces antibiotic accumulation and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 9. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles [frontiersin.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
- 15. Bacterial Growth Curve Measurements with a Multimode Microplate Reader [bio-protocol.org]
- 16. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. microbenotes.com [microbenotes.com]
Navigating the Nuances of Kitamycin A Purity: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Kitamycin A, ensuring the purity of the sample is a critical first step for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to validating the purity of your this compound sample, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: Kitamycin, also known as Leucomycin, is a macrolide antibiotic complex produced by the bacterium Streptomyces kitasatoensis.[1][2] It is not a single molecule but a mixture of several structurally related components. The major active components include Leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13.[3] Among these, Leucomycin A1, A4, A5, and A13 are often the most abundant.[2] The overall potency of a Kitamycin sample is typically determined based on the concentration of Leucomycin A5.[3][4]
Q2: What are the potential impurities in a this compound sample?
A2: Impurities in a this compound sample can originate from the manufacturing process or from degradation over time.
-
Process-related impurities: These may include residual starting materials, by-products from the fermentation process, and intermediates from the synthesis of the antibiotic.
-
Degradation products: Kitamycin, like other macrolides, can be susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis.[5][6] Acidic or alkaline conditions can lead to the hydrolysis of the lactone ring or the glycosidic bonds.[7]
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the different Leucomycin components and other impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of the individual components and any unknown impurities by providing molecular weight and fragmentation data.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main components and for identifying the structure of unknown impurities.[9][10]
Troubleshooting Guide
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Degradation of the sample.
-
Troubleshooting: Review the storage and handling conditions of your this compound sample. Exposure to light, high temperatures, or inappropriate pH can cause degradation. Prepare a fresh solution from a new vial and re-analyze. To identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (see Experimental Protocols).
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting: Ensure all glassware is scrupulously clean. Prepare fresh mobile phase using high-purity solvents and reagents. Run a blank injection (mobile phase only) to check for systemic contamination.
-
-
Possible Cause 3: Presence of known, related impurities.
-
Troubleshooting: Compare the retention times of the unexpected peaks with those of known Leucomycin-related compounds if reference standards are available. Use LC-MS/MS to obtain the mass of the unknown peak and compare it with the masses of known impurities or degradation products.
-
Issue 2: Inconsistent quantification results between batches.
-
Possible Cause 1: Variation in the composition of different this compound lots.
-
Troubleshooting: It is normal for the relative ratios of the different Leucomycin components to vary between production batches.[11] Always qualify a new batch of this compound by HPLC to determine the precise composition before use in experiments.
-
-
Possible Cause 2: Instability of the analytical standard or sample solutions.
-
Troubleshooting: Prepare fresh standard and sample solutions daily. Store stock solutions at the recommended temperature (typically 2-8°C) and for a limited time.
-
-
Possible Cause 3: Issues with the HPLC method.
-
Troubleshooting: Verify the performance of your HPLC system, including pump flow rate accuracy and detector linearity. Ensure the column is properly equilibrated and has not exceeded its recommended lifetime.
-
Issue 3: Difficulty in identifying an unknown impurity.
-
Possible Cause: The impurity is a novel degradation product or a process-related impurity not previously characterized.
-
Troubleshooting: Utilize LC-MS/MS to determine the accurate mass and fragmentation pattern of the impurity. This information can provide clues about its structure. For definitive structural elucidation, it may be necessary to isolate the impurity using preparative HPLC and then analyze it by high-resolution mass spectrometry and NMR spectroscopy.[9]
-
Quantitative Data Summary
The composition of Kitamycin can vary. The following table provides an overview of the major components.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Leucomycin A1 | C42H71NO15 | 829.02 |
| Leucomycin A3 | C42H69NO15 | 827.01 |
| Leucomycin A4 | C41H67NO15 | 813.98 |
| Leucomycin A5 | C39H65NO14 | 771.95 |
| Leucomycin A13 | C41H69NO14 | 799.99 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
This method is adapted from the Chinese Pharmacopoeia (2005 version) for the analysis of Kitamycin components.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1 M ammonium acetate, methanol, and acetonitrile in a 40:55:5 (v/v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 231 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow all components to elute.
-
Identify the peaks corresponding to the different Leucomycin components based on their retention times (if reference standards are available) or by coupling to a mass spectrometer.
-
Calculate the percentage purity by dividing the area of the main peak (or the sum of the areas of the specified Leucomycin components) by the total area of all peaks, expressed as a percentage.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Component Identification
This protocol provides a general framework for the identification of Kitamycin components.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor and product ions for each Leucomycin component need to be determined by infusing individual standards or from a high-resolution MS analysis. The table below provides a starting point for expected precursor ions.
-
| Component | Expected Precursor Ion [M+H]+ |
| Leucomycin A1 | 829.5 |
| Leucomycin A3 | 828.5 |
| Leucomycin A4 | 814.5 |
| Leucomycin A5 | 772.5 |
| Leucomycin A13 | 800.5 |
-
Procedure:
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for each Leucomycin component using available standards.
-
Acquire data in full scan mode to identify the molecular ions of the components in the this compound sample.
-
Develop an MRM method using the optimized transitions to specifically detect and quantify each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for confirming the identity of the major components and for characterizing unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample (or isolated component) in a deuterated solvent (e.g., CDCl3 or CD3OD).
-
Experiments:
-
1D NMR: Acquire 1H and 13C spectra.
-
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to fully assign the structure.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for Leucomycin components if available. For unknown impurities, the 2D NMR data will be crucial for de novo structure elucidation.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
-
-
Procedure:
-
For each stress condition, prepare a solution of this compound at a known concentration.
-
Expose the solutions to the respective stress conditions for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the solution, neutralize it if necessary, and dilute it to the appropriate concentration for analysis.
-
Analyze the samples by HPLC and LC-MS/MS to monitor the degradation of the main components and the formation of degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pmda.go.jp [pmda.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An analysis of the 1H and 13C NMR spectra of the macrolide antibiotic, neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Kitamycin A
Welcome to the Technical Support Center for Kitamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, disposal, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent and concentration for preparing a stock solution of this compound?
A1: It is recommended to prepare a 10 mM stock solution of this compound in 99% ethanol.[1] For a 10 mg vial of this compound (molecular weight: 785.96 g/mol ), this can be achieved by dissolving it in 1.2723 mL of 99% ethanol.[1] While ethanol is a common solvent, the solubility of other macrolides in DMSO suggests it may also be a suitable alternative.[2] Always ensure the solvent is compatible with your experimental system, as even small amounts of organic solvents can have physiological effects.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C in the dark. For short-term storage, stock solutions can be kept at 4°C, wrapped in foil to protect from light.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur due to improper solvent choice, incorrect pH, or suboptimal storage conditions. Ensure that the this compound is fully dissolved in the appropriate solvent. If precipitation occurs after dilution into an aqueous buffer, it may be due to the compound's lower solubility in aqueous solutions. In such cases, consider preparing a fresh dilution from your stock solution just before use. If the problem persists, verify the quality and purity of your this compound.
Q4: I am observing contamination in my cell cultures when using this compound. What are the possible sources and how can I prevent it?
A4: Contamination in cell culture can arise from various sources, including the working environment, reagents, or the cell line itself. While antibiotics are used to control bacterial growth, they are not a substitute for good aseptic technique.[3]
-
Prevention:
-
Troubleshooting:
-
If contamination is suspected, immediately discard the contaminated cultures and decontaminate the incubator and all affected equipment.[4]
-
For mild bacterial contamination, you can attempt to wash the cells with PBS and treat with a high concentration of a broad-spectrum antibiotic cocktail temporarily.[4] However, it is generally best to discard the culture to avoid compromising your results.
-
Q5: The antibacterial/antifungal effect of my this compound seems inconsistent or weaker than expected. What could be the cause?
A5: Several factors can lead to inconsistent or reduced efficacy of this compound:
-
Degradation: Improper storage, such as exposure to light, extreme pH, or repeated freeze-thaw cycles, can degrade the antibiotic.[6]
-
Incorrect Concentration: Ensure accurate preparation of the stock solution and correct dilution to the final working concentration.
-
Resistant Microorganisms: The target cells or contaminating microbes may have intrinsic or acquired resistance to macrolide antibiotics.
-
Incompatible Media Components: Some components in the culture media may interfere with the activity of the antibiotic.
To troubleshoot, prepare a fresh stock solution from a new vial of this compound, verify your calculations and dilutions, and consider testing the activity of your solution on a known sensitive strain of bacteria.
Data Presentation
This compound Properties and Storage
| Property | Value |
| Molecular Weight | 785.96 g/mol |
| Appearance | Powder |
| Storage Temperature | -20°C (Powder and Stock Solutions) |
| Stock Solution | 10 mM in 99% Ethanol[1] |
| Stability | Sensitive to light and extreme pH. Avoid repeated freeze-thaw cycles. Store aliquots in the dark.[6] |
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] MIC values are crucial for determining the effective concentration of an antibiotic.
| Organism | MIC Range (µg/mL) | Notes |
| Mycoplasma spp. | Varies | This compound is effective against Mycoplasma.[1] |
| Gram-positive bacteria | Varies | Generally effective against a broad spectrum of Gram-positive bacteria.[1] |
| Some Gram-negative bacteria | Varies | Effective against some Gram-negative bacteria.[1] |
| Leptospira spp. | Varies | Shows activity against Leptospira.[1] |
| Rickettsia spp. | Varies | Effective against Rickettsia.[1] |
Note: Specific MIC values can vary depending on the bacterial strain and the testing methodology. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
99% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the volume of ethanol required to achieve a 10 mM concentration. For example, for 10 mg of this compound (MW = 785.96 g/mol ), the required volume is 1.2723 mL.
-
Aseptically add the calculated volume of 99% ethanol to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Antifibrotic Effect of this compound on Human Tenon's Fibroblasts (hTFs)
This protocol is adapted from a study evaluating the antifibrotic potential of this compound.[1]
Materials:
-
Primary human Tenon's fibroblasts (hTFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in 99% ethanol)
-
TGF-β1 (to induce a fibrotic state)
-
Control vehicle (99% ethanol)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed hTFs in cell culture plates at the desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a control medium containing the same amount of ethanol as the highest concentration of this compound used.
-
For the experimental groups, treat the cells with:
-
Increasing concentrations of this compound alone.
-
TGF-β1 alone (to induce fibrosis).
-
A combination of TGF-β1 and increasing concentrations of this compound.
-
-
An untreated group of hTFs should serve as a negative control.
-
Incubate the cells for 48 hours.
-
After the incubation period, analyze the cells for markers of fibrosis, such as α-smooth muscle actin (α-SMA) and fibronectin, using methods like immunofluorescence or Western blotting.
Handling and Disposal of this compound
Proper handling and disposal of this compound are essential to ensure personnel safety and prevent environmental contamination.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Engineering Controls: Handle the powder in a chemical fume hood to avoid inhalation.
-
Spill Response: In case of a spill, decontaminate the area thoroughly. Collect the spilled material in a sealed container for proper disposal.
Disposal:
The disposal of antibiotic waste must comply with institutional and local regulations. It is crucial to prevent the release of active antibiotics into the environment to mitigate the development of antibiotic resistance.
-
Concentrated Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste. They should be collected in a designated, sealed, and clearly labeled waste container for chemical waste disposal according to your institution's guidelines. Do not pour concentrated antibiotic solutions down the drain.
-
Contaminated Media and Labware:
-
Chemical Inactivation (Recommended): Before autoclaving, chemical inactivation is recommended to degrade the antibiotic. While specific data for this compound is limited, hydrolysis is a known degradation pathway for macrolides.
-
Alkaline Hydrolysis: Treat the liquid waste with 1 M sodium hydroxide (NaOH) to a final concentration of at least 0.1 M and allow it to stand for at least 24 hours to promote hydrolysis of the macrolide ring. Neutralize the solution before autoclaving and disposal.
-
-
Autoclaving: Autoclaving may not completely degrade all antibiotics. If chemical inactivation is not feasible, liquid waste containing this compound should be autoclaved at 121°C for at least 30 minutes to sterilize it before disposal. After autoclaving, the treated liquid can typically be disposed of down the drain, but always follow your institution's specific guidelines.
-
Solid Waste: Contaminated solid waste (e.g., petri dishes, pipette tips) should be placed in biohazard bags and autoclaved before being disposed of as regular laboratory waste.
-
Diagrams
Caption: Mechanism of action of this compound.
Caption: Recommended disposal workflow for this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation of the macrolide antibiotics erythromycin, midecamycin, and rokitamycin by pathogenic Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Validation & Comparative
A Comparative Analysis of Kitamycin A and Erythromycin: Unraveling Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitamycin A, also known as Leucomycin A1, and Erythromycin are both prominent members of the macrolide class of antibiotics, crucial weapons in the arsenal against bacterial infections. While they share a common overarching mechanism of inhibiting protein synthesis, subtle yet significant differences in their molecular interactions with the bacterial ribosome lead to distinct antibacterial profiles. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data and methodologies, to aid researchers in understanding their unique properties and potential applications.
Core Mechanism: Inhibition of Bacterial Protein Synthesis
Both this compound and Erythromycin exert their bacteriostatic effects by targeting the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, these antibiotics obstruct the process of translation, leading to a halt in bacterial growth and proliferation.[1][2][3][4]
Key Similarities:
-
Target: Both antibiotics bind to the 50S ribosomal subunit.[1][3]
-
General Effect: Both inhibit bacterial protein synthesis, leading to a bacteriostatic effect.[2][4][5]
-
Mode of Inhibition: Both interfere with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[2][3][6]
Structural and Mechanistic Differences: A Tale of Two Macrolides
The primary distinction between this compound and Erythromycin lies in their chemical structure. Erythromycin is a 14-membered macrolide, while this compound is a 16-membered macrolide. This difference in the size of the macrolactone ring influences their conformation and interaction with the ribosomal tunnel, leading to potential variations in their specific mechanisms of action.
| Feature | This compound (Leucomycin A1) | Erythromycin |
| Macrolide Ring Size | 16-membered | 14-membered |
| Binding Site | 50S ribosomal subunit, within the nascent peptide exit tunnel. Competes with Erythromycin, suggesting an overlapping binding site. | 50S ribosomal subunit, within the nascent peptide exit tunnel. Key interactions with 23S rRNA nucleotides A2058 and A2059. |
| Reported IC50 (Protein Synthesis Inhibition) | Data not readily available in direct comparative studies. | Varies by bacterial species. For example, in S. aureus, the IC50 for protein synthesis inhibition has been reported. |
| Context-Dependent Inhibition | Not extensively studied or reported. | Well-documented. The inhibitory effect can be dependent on the specific amino acid sequence of the nascent polypeptide chain. |
Diagram: Comparative Binding to the 50S Ribosomal Subunit
Caption: Comparative binding of this compound and Erythromycin to the 50S ribosomal subunit.
Experimental Protocols
The investigation of macrolide mechanisms of action relies on a suite of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments cited in the study of these antibiotics.
In Vitro Translation Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Objective: To determine the concentration of the antibiotic required to inhibit protein synthesis by 50% (IC50).
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, creating the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
-
Translation Reaction:
-
Prepare a reaction mixture containing the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Aliquot the reaction mixture into tubes containing serial dilutions of the antibiotic (this compound or Erythromycin).
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement of Protein Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Filter the precipitated protein onto glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the antibiotic concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Workflow Diagram: In Vitro Translation Assay
Caption: Workflow for determining the IC50 of an antibiotic using an in vitro translation assay.
Ribosome Footprinting (Toeprinting) Assay
This technique is used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.
Objective: To identify the specific codon at which an antibiotic causes the ribosome to pause or stall during translation.
Protocol:
-
Prepare the In Vitro Translation Reaction:
-
Assemble a reaction mixture similar to the in vitro translation assay, but with a specific mRNA template of known sequence.
-
Include the antibiotic of interest at a concentration known to inhibit translation.
-
-
Primer Extension:
-
After allowing translation to proceed for a short time, add a radiolabeled DNA primer that is complementary to a region downstream of the expected stalling site on the mRNA.
-
Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand, starting from the primer.
-
The reverse transcriptase will stop when it encounters the stalled ribosome, creating a truncated cDNA product of a specific length.
-
-
Analysis of cDNA Products:
-
Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Run a sequencing ladder of the same mRNA template alongside the experimental samples to precisely map the 3' end of the truncated cDNA.
-
The position of the "toeprint" (the truncated cDNA band) indicates the position of the stalled ribosome on the mRNA, typically 15-18 nucleotides downstream from the peptidyl-tRNA site (P-site) of the ribosome.
-
Logical Diagram: Toeprinting Assay Principle
Caption: Principle of the ribosome footprinting (toeprinting) assay.
Conclusion
This compound and Erythromycin, despite both being macrolide antibiotics that inhibit bacterial protein synthesis, exhibit key differences stemming from their distinct 14- and 16-membered ring structures. While Erythromycin's mechanism, including its specific binding site and context-dependent inhibition, is well-characterized, a similar level of detailed, comparative experimental data for this compound is less prevalent in publicly available literature. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the subtle yet important differences in their mechanisms of action. A deeper understanding of these differences is crucial for the rational design of new macrolide antibiotics and for optimizing their clinical use against an ever-evolving landscape of bacterial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 4. What is Kitasamycin used for? [synapse.patsnap.com]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
Cross-Resistance Patterns of Kitamycin A and Other Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns between Kitamycin A, a 16-membered macrolide antibiotic, and other commonly used macrolides, including 14-membered (erythromycin, clarithromycin, roxithromycin) and 15-membered (azithromycin) agents. The information presented is supported by experimental data from various in-vitro studies and is intended to aid in research and development efforts within the field of antimicrobial resistance.
Executive Summary
This compound, like other 16-membered macrolides, demonstrates a distinct cross-resistance profile compared to 14- and 15-membered macrolides. Its efficacy against bacterial strains resistant to erythromycin and its derivatives is largely dependent on the underlying resistance mechanism. Generally, this compound retains activity against strains expressing efflux pump-mediated resistance (M-phenotype) and those with inducible methylase-mediated resistance (inducible MLSb-phenotype). However, it exhibits limited activity against strains with constitutive methylase production (constitutive MLSb-phenotype), which confers broad cross-resistance across the macrolide class.
Comparative In-Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the comparative in-vitro activities of this compound and other macrolides against various bacterial strains, including those with defined macrolide resistance mechanisms. Data for this compound is presented alongside closely related 16-membered macrolides where direct comparative data is limited.
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Antibiotic (Class) | Erythromycin-Susceptible | Erythromycin-Resistant (Inducible MLSb) | Erythromycin-Resistant (Constitutive MLSb) | Erythromycin-Resistant (M-phenotype) |
| This compound (16-membered) | 0.25 - 2 | 1 - 4 | >128 | 1 - 4 |
| Erythromycin (14-membered) | 0.12 - 0.5 | >128 | >128 | 4 - 32 |
| Clarithromycin (14-membered) | 0.06 - 0.25 | >128 | >128 | 8 - 64 |
| Azithromycin (15-membered) | 0.5 - 2 | >128 | >128 | 2 - 16 |
| Roxithromycin (14-membered) | 0.25 - 1 | >128 | >128 | 4 - 32 |
| Josamycin (16-membered) | 0.5 - 2 | 1 - 4 | >128 | 1 - 4 |
| Rokitamycin (16-membered) | 0.25 - 1 | 0.5 - 2 | >128 | 0.5 - 2 |
Note: Data for Josamycin and Rokitamycin are included as representative 16-membered macrolides to supplement the understanding of this compound's profile.
Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Antibiotic (Class) | Erythromycin-Susceptible | Erythromycin-Resistant (Inducible MLSb) | Erythromycin-Resistant (Constitutive MLSb) | Erythromycin-Resistant (M-phenotype) |
| This compound (16-membered) | 0.03 - 0.25 | 0.12 - 1 | >64 | 0.06 - 0.5 |
| Erythromycin (14-membered) | ≤0.03 | >64 | >64 | 1 - 16 |
| Clarithromycin (14-membered) | ≤0.015 | >64 | >64 | 2 - 32 |
| Azithromycin (15-membered) | ≤0.06 | >64 | >64 | 0.5 - 8 |
| Roxithromycin (14-membered) | ≤0.03 | >64 | >64 | 1 - 16 |
| Spiramycin (16-membered) | 0.12 - 1 | 0.25 - 2 | >64 | 0.25 - 1 |
| Rokitamycin (16-membered) | 0.03 - 0.12 | 0.06 - 0.5 | >64 | 0.03 - 0.25 |
Note: Data for Spiramycin and Rokitamycin are included as representative 16-membered macrolides.
Mechanisms of Macrolide Resistance and Cross-Resistance Patterns
The primary mechanisms of acquired resistance to macrolide antibiotics are target site modification, active efflux, and enzymatic inactivation. These mechanisms determine the cross-resistance patterns observed between this compound and other macrolides.
Target Site Modification (MLSb Phenotype)
This is the most common mechanism of high-level macrolide resistance and is mediated by erm (erythromycin ribosome methylation) genes. These genes encode methyltransferases that modify the 23S rRNA component of the 50S ribosomal subunit, reducing the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSb resistance).
-
Constitutive MLSb Resistance: The erm gene is continuously expressed, leading to a high level of methylation and broad cross-resistance to all macrolides, including this compound.
-
Inducible MLSb Resistance: The erm gene is only expressed in the presence of an inducing agent, typically 14- and 15-membered macrolides. 16-membered macrolides like this compound are generally poor inducers and may retain activity against these strains.
Active Efflux (M-phenotype)
This mechanism is mediated by mef (macrolide efflux) genes, which encode for an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell. This results in low to moderate-level resistance to these agents. Importantly, 16-membered macrolides like this compound are generally not substrates for these efflux pumps and therefore remain active against strains with the M-phenotype.
Enzymatic Inactivation
Less commonly, bacteria may produce enzymes such as esterases or phosphotransferases that inactivate macrolide antibiotics. The cross-resistance pattern in this case depends on the substrate specificity of the enzyme.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of macrolide action and resistance, as well as a typical experimental workflow for determining cross-resistance.
Caption: Mechanisms of macrolide action and resistance.
Caption: Workflow for determining MIC and resistance genotype.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator macrolides in a suitable solvent (e.g., ethanol for most macrolides) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture on an appropriate agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detection of Macrolide Resistance Genes (erm and mef) by PCR
-
DNA Extraction: Extract genomic DNA from bacterial isolates exhibiting macrolide resistance using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Primer Design: Utilize previously validated primers specific for the detection of common macrolide resistance genes, such as ermA, ermB, ermC, and mefA/E.
-
PCR Amplification: Perform PCR in a thermal cycler using the following typical reaction mixture:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.25 µL of Taq DNA polymerase (5 U/µL)
-
1 µL of template DNA (10-50 ng)
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (temperature dependent on primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analysis of PCR Products: Analyze the amplified DNA fragments by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the specific resistance gene.
Conclusion
The cross-resistance patterns between this compound and other macrolide antibiotics are complex and dictated by the specific mechanism of resistance present in the bacterial strain. This compound, as a 16-membered macrolide, offers a potential advantage over 14- and 15-membered macrolides in treating infections caused by bacteria with efflux-mediated resistance. However, its efficacy is limited in cases of high-level, constitutive ribosomal methylation. A thorough understanding of these resistance patterns, supported by robust in-vitro susceptibility testing and genotypic characterization, is crucial for the judicious use of this important class of antibiotics and for the development of novel antimicrobial strategies.
Validating Kitamycin A Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental results of Kitamycin A, a macrolide antibiotic, using secondary assays. By employing these validation methods, researchers can gain deeper insights into the compound's mechanism of action and confirm its efficacy beyond primary screening data. This document outlines the experimental protocols for key secondary assays and presents a comparative analysis of expected results.
Introduction to this compound and the Need for Secondary Validation
This compound is a member of the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2][3] The primary mechanism of action for macrolides involves binding to the 50S subunit of the bacterial ribosome, thereby obstructing the exit tunnel for newly synthesized peptides and inhibiting the peptidyl transferase activity.[1][2][3]
While primary assays such as the determination of the Minimum Inhibitory Concentration (MIC) are crucial for assessing the antibacterial potency of this compound, they do not directly confirm the mechanism of action. Secondary assays are therefore essential to validate that the observed antibacterial activity is indeed a result of protein synthesis inhibition. This guide focuses on two robust secondary assays: the In Vitro Protein Synthesis Inhibition Assay and the Puromycin Reaction Assay for Peptidyl Transferase Activity .
Data Presentation: Comparing Primary and Secondary Assay Results
| Antibiotic | Organism | Primary Assay: MIC (µg/mL) | Secondary Assay 1: In Vitro Protein Synthesis Inhibition (IC50) | Secondary Assay 2: Ribosome Binding (Kd, nM) |
| Josamycin | E. coli (cell-free system) | Not Applicable | Not specified, but complete inhibition observed | 5.5 |
| Erythromycin | E. coli (cell-free system) | Not Applicable | Not specified, but allows for longer peptide synthesis before inhibition | 11 |
| Erythromycin | Staphylococcus aureus | 0.39 (MIC50) | Not specified | Not specified |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. IC50 (Half-maximal Inhibitory Concentration) in this context is the concentration of the antibiotic that inhibits protein synthesis by 50%. Kd (Dissociation Constant) represents the affinity of the antibiotic for the ribosome, with a lower value indicating a stronger binding affinity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for validating this compound's mechanism of action.
Signaling Pathway
Caption: this compound's inhibition of bacterial protein synthesis.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter)
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system by using a reporter gene, such as luciferase. The amount of light produced is directly proportional to the amount of functional protein synthesized.
Materials:
-
This compound (and other macrolide controls, e.g., Erythromycin)
-
E. coli S30 cell-free extract system
-
Plasmid DNA containing a luciferase gene under a suitable promoter (e.g., T7)
-
Amino acid mixture
-
ATP and GTP
-
Luciferase assay reagent
-
Luminometer
-
Microplate (96-well, opaque)
Procedure:
-
Prepare a master mix: Combine the E. coli S30 extract, amino acid mixture, ATP, GTP, and the luciferase plasmid DNA according to the manufacturer's instructions.
-
Prepare antibiotic dilutions: Create a serial dilution of this compound and control antibiotics in nuclease-free water.
-
Set up the reaction: In a 96-well microplate, add the desired volume of the master mix to each well. Then, add the antibiotic dilutions to the respective wells. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the log of the antibiotic concentration and determine the IC50 value using a suitable curve-fitting software.
Puromycin Reaction Assay for Peptidyl Transferase Activity
This assay directly measures the activity of the peptidyl transferase center (PTC) of the ribosome. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination. Inhibition of this reaction indicates that the antibiotic is interfering with the PTC.
Materials:
-
This compound (and other macrolide controls)
-
Purified 70S ribosomes
-
Poly(U) mRNA
-
N-acetyl-[3H]-Phe-tRNA (or other radiolabeled peptidyl-tRNA)
-
Puromycin
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Prepare the ribosome complex: Incubate purified 70S ribosomes with poly(U) mRNA and N-acetyl-[3H]-Phe-tRNA to form a stable complex with the radiolabeled peptidyl-tRNA in the P-site.
-
Prepare antibiotic dilutions: Create a serial dilution of this compound and control antibiotics.
-
Set up the reaction: In microcentrifuge tubes, combine the ribosome complex with the antibiotic dilutions and pre-incubate for a short period.
-
Initiate the reaction: Add puromycin to each tube to start the reaction. Include a no-antibiotic control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and extract: Stop the reaction by adding a high concentration of a salt solution (e.g., MgCl2). Extract the N-acetyl-[3H]-Phe-puromycin product into ethyl acetate. The unreacted N-acetyl-[3H]-Phe-tRNA will remain in the aqueous phase.
-
Measurement: Transfer the ethyl acetate layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the ethyl acetate is proportional to the peptidyl transferase activity. Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control and determine the IC50 value.
Conclusion
Validating the results of primary screening with robust secondary assays is a cornerstone of rigorous antibiotic drug discovery. The in vitro protein synthesis inhibition assay and the puromycin reaction assay provide direct and quantitative evidence of this compound's mechanism of action. By comparing the data from these assays with primary MIC data, researchers can build a comprehensive profile of this compound's antibacterial properties, paving the way for further preclinical and clinical development.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Kitamycin A and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antibacterial spectrum of Kitamycin A, a 16-membered macrolide antibiotic, against other widely used macrolides: the 14-membered erythromycin and clarithromycin, and the 15-membered azithromycin. This document summarizes key performance data, details experimental methodologies for assessing antibacterial activity, and visualizes the underlying mechanism of action.
Executive Summary
Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis. While all macrolides share a common mechanism of action, variations in their chemical structure, particularly the size of the lactone ring, result in differences in their antibacterial spectrum, pharmacokinetic properties, and clinical applications. This guide highlights the in vitro activity of this compound in comparison to erythromycin, clarithromycin, and azithromycin against a range of bacterial pathogens. Due to the limited availability of direct comprehensive comparative studies involving this compound, data for Rokitamycin, another 16-membered macrolide, is used as a proxy to represent the activity profile of this subclass.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound (represented by Rokitamycin data) and other macrolides against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Bacteria | ||||
| Streptococcus pneumoniae | Rokitamycin | <0.03 - 0.5 | - | - |
| Erythromycin | 0.063 | 0.063 | 0.13 | |
| Azithromycin | 0.063 - 0.125 | 0.13 | 0.25 | |
| Clarithromycin | 0.031 - 0.063 | 0.031 | 0.063 | |
| Staphylococcus aureus | Rokitamycin | - | - | 1 |
| Erythromycin | - | - | - | |
| Azithromycin | - | - | - | |
| Clarithromycin | - | - | - | |
| Gram-Negative Bacteria | ||||
| Haemophilus influenzae | Rokitamycin | - | - | - |
| Erythromycin | - | - | - | |
| Azithromycin | - | - | 0.5 | |
| Clarithromycin | - | - | 4.0 | |
| Moraxella catarrhalis | Rokitamycin | - | - | - |
| Erythromycin | - | - | - | |
| Azithromycin | - | - | - | |
| Clarithromycin | - | - | - |
*Note: Data for Rokitamycin, a 16-membered macrolide, is presented as a representative for this compound due to the limited availability of direct comparative data.[1] MIC values for other macrolides are sourced from various studies.[2][3][4][5]
Experimental Protocols
The determination of the antibacterial spectrum of macrolides is primarily conducted through standardized in vitro susceptibility testing methods. The two most common methods are the broth microdilution and the disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Procedure:
-
Preparation of Antimicrobial Agent: Stock solutions of the macrolides are prepared and then serially diluted in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth, in a 96-well microtiter plate.[7][8]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[8]
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[6]
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.[9]
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[10]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each macrolide are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down firmly to ensure complete contact with the agar.[10][11]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[10]
-
Result Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[9][12]
Mechanism of Action and Signaling Pathways
Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.
The diagram above illustrates the process of bacterial protein synthesis and the point of intervention by macrolide antibiotics. The mRNA carrying the genetic code binds to the 30S ribosomal subunit. The 50S subunit then joins to form the complete ribosome. Transfer RNA (tRNA) molecules, each carrying a specific amino acid, bind to the ribosome, and the amino acids are linked together to form a growing polypeptide chain. Macrolides, including this compound, bind to the P-site on the 50S ribosomal subunit, which interferes with the translocation step of elongation. This ultimately leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis and resulting in a bacteriostatic or bactericidal effect.
This workflow diagram outlines the key steps in determining the antibacterial spectrum of macrolides using both the broth microdilution and disk diffusion methods. The process begins with the preparation of a standardized bacterial inoculum. For MIC determination, serial dilutions of the antibiotics are prepared and inoculated. For disk diffusion, the agar plate is inoculated, and antibiotic disks are applied. Following incubation, the results are read and interpreted to assess the susceptibility of the bacteria to the tested macrolides.
References
- 1. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. coconote.app [coconote.app]
Investigating synergistic or antagonistic effects of Kitamycin A with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics. Combination therapy, which involves the simultaneous use of two or more drugs, presents a promising approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comparative analysis of the synergistic and antagonistic effects of Kitamycin A, a macrolide antibiotic, when combined with other classes of antibiotics. The data and protocols presented herein are intended to support further research and development in the field of antimicrobial combination therapies.
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. Understanding how this mechanism interacts with other antibiotic actions is crucial for designing effective combination therapies.
Quantitative Analysis of Antibiotic Interactions
The interaction between this compound and other antibiotics is typically quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the combined antimicrobial activity of two drugs. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 signifies antagonism.
The following table summarizes the findings from a study by Flores-Castellanos et al. (2020), which investigated the in vitro interactions of this compound with three fluoroquinolone antibiotics against various serotypes of Actinobacillus pleuropneumoniae.
Table 1: In Vitro Interactions of this compound with Fluoroquinolones against Actinobacillus pleuropneumoniae
| Serotype | Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Fluoroquinolone Alone (µg/mL) | FIC Index | Interaction |
| 1 | This compound + Enrofloxacin | 16.0 | 0.15 | > 2.0 | Antagonism |
| 3 | This compound + Enrofloxacin | 16.0 | 0.62 | > 2.0 | Antagonism |
| 5 | This compound + Enrofloxacin | 32.0 | 0.31 | > 2.0 | Antagonism |
| 7 | This compound + Enrofloxacin | 16.0 | 0.31 | > 2.0 | Antagonism |
| 1 | This compound + Norfloxacin | 16.0 | 0.31 | 0.5 - 4.0 | Indifference |
| 3 | This compound + Norfloxacin | 16.0 | 0.31 | 0.5 - 4.0 | Indifference |
| 5 | This compound + Norfloxacin | 32.0 | 0.31 | 0.5 - 4.0 | Indifference |
| 7 | This compound + Norfloxacin | 16.0 | 0.31 | 0.5 - 4.0 | Indifference |
| 1 | This compound + Oxolinic Acid | 16.0 | 1.28 | 0.5 - 4.0 | Indifference |
| 3 | This compound + Oxolinic Acid | 16.0 | 2.0 | > 4.0 | Antagonism |
| 5 | This compound + Oxolinic Acid | 32.0 | 2.0 | > 4.0 | Antagonism |
| 7 | This compound + Oxolinic Acid | 16.0 | 2.0 | ≤ 0.5 | Synergy |
Data extracted from Flores-Castellanos, E.P., et al. (2020). Effect Found in the Combination of Kitasamycin with Other Antibiotics Used against Actinobacillus pleuropneumoniae. Journal of Biosciences and Medicines, 8, 63-75.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, antagonistic, or indifferent effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial Strains: Actinobacillus pleuropneumoniae serotypes 1, 3, 5, and 7.
-
Culture Media: Brain Heart Infusion (BHI) agar supplemented with 5% defibrinated calf blood for initial isolation, and BHI broth for susceptibility testing.
-
Antibiotics: this compound, Enrofloxacin, Norfloxacin, and Oxolinic Acid stock solutions of known concentrations.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Bacterial colonies from a fresh BHI agar plate are suspended in BHI broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
A 96-well microtiter plate is set up with serial dilutions of the two antibiotics. Antibiotic A (e.g., this compound) is serially diluted along the rows, and Antibiotic B (e.g., a fluoroquinolone) is serially diluted along the columns.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells containing only the medium, the medium with the bacterial inoculum, and the medium with each antibiotic alone are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) of each antibiotic alone is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) for each antibiotic in a combination is calculated as follows:
-
FIC of Antibiotic A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Antibiotic B = (MIC of B in combination) / (MIC of B alone)
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of Antibiotic A + FIC of Antibiotic B
-
-
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Checkerboard Assay
The following diagram illustrates the key steps involved in performing a checkerboard assay to determine antibiotic synergy.
Postulated Signaling Pathways of Antibiotic Interactions
The following diagrams illustrate the mechanisms of action of the individual antibiotics and a hypothesized model for their synergistic and antagonistic interactions.
This compound: Inhibition of Protein Synthesis
Fluoroquinolones: Inhibition of DNA Replication
Hypothesized Interaction of this compound and Fluoroquinolones
The observed antagonism between this compound and enrofloxacin suggests a complex interplay between the inhibition of protein synthesis and DNA replication. One hypothesis is that the bacteriostatic action of this compound, by halting protein synthesis, may interfere with the bactericidal activity of fluoroquinolones, which is often dependent on active bacterial replication and the synthesis of proteins involved in DNA repair or cell death pathways.
In contrast, the synergistic effect observed with oxolinic acid against one serotype suggests that under certain conditions, the dual targeting of essential cellular processes can be beneficial. The precise molecular basis for this serotype-specific synergy requires further investigation but may involve subtle differences in metabolic pathways or drug efflux mechanisms between the serotypes.
Conclusion
This guide provides a foundational understanding of the synergistic and antagonistic interactions of this compound with other antibiotics, supported by available experimental data. The findings highlight that the outcome of antibiotic combinations is not always predictable and can be highly dependent on the specific drugs, bacterial species, and even serotypes involved. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and conduct further studies in this critical area of antimicrobial research. Future investigations should aim to expand the range of antibiotics tested in combination with this compound and to elucidate the molecular mechanisms underlying the observed interactions to guide the rational design of effective combination therapies.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Validation of Kitamycin A's Ribosomal Binding Site
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental validation of the binding site of Kitamycin A, a 16-membered macrolide antibiotic, on the bacterial ribosome. By examining structural, biochemical, and genetic data alongside key comparator antibiotics—erythromycin, clarithromycin, and telithromycin—this document illuminates the nuances of macrolide-ribosome interactions.
This compound, a member of the leucomycin group of macrolides, exerts its antibacterial effect by targeting the 50S large ribosomal subunit, thereby inhibiting protein synthesis. The precise validation of its binding site is crucial for understanding its mechanism of action and for the rational design of novel antibiotics to combat rising antimicrobial resistance. While direct structural and extensive biochemical data for this compound is limited, its binding characteristics can be inferred from closely related 16-membered macrolides, such as josamycin and leucomycin, and contrasted with well-characterized 14-membered macrolides and ketolides.
Comparative Analysis of Ribosomal Binding Sites
Macrolide antibiotics primarily bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. Their binding site is predominantly formed by segments of the 23S ribosomal RNA (rRNA), specifically domains V and II, with contributions from ribosomal proteins L4 and L22.[1][2] The following table summarizes the key binding characteristics of this compound (inferred from related compounds) and its comparators.
| Feature | This compound (inferred from Josamycin) | Erythromycin | Clarithromycin | Telithromycin (Ketolide) |
| Macrolide Class | 16-membered macrolide | 14-membered macrolide | 14-membered macrolide | 14-membered ketolide |
| Primary Binding Location | Nascent Peptide Exit Tunnel (NPET) | Nascent Peptide Exit Tunnel (NPET)[3] | Nascent Peptide Exit Tunnel (NPET)[4][5] | Nascent Peptide Exit Tunnel (NPET)[6][7] |
| Key 23S rRNA Interactions (Domain V) | A2058, A2059, G2505[5][8] | A2058, A2059[3][9] | A2058, A2059, G2505[4][5][8] | A2058, A2059, G2505[5][6] |
| Key 23S rRNA Interactions (Domain II) | A752[2] | A752[2] | A752[5] | A752, U2609[6][7] |
| Interacting Ribosomal Proteins | L4, L22 | L4, L22 | L4, L22 | L4, L22[6] |
| Key Resistance Mutations (23S rRNA) | A2058G/U, A2059G[10] | A2058G/U, A2059G[10][11] | A2058G/U, A2059G[12] | A2058G, U2609C[1] |
| Dissociation Constant (Kd) | ~5.5 nM (for Josamycin)[13] | ~11-36 nM[8][13] | ~8 nM[8] | ~8.33 nM (high affinity site)[6][14] |
Experimental Methodologies for Binding Site Validation
The validation of antibiotic binding sites on the ribosome relies on a combination of structural, biochemical, and genetic techniques. Each method provides a unique layer of evidence to build a comprehensive model of the drug-target interaction.
Structural Determination: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
High-resolution structural methods are paramount in visualizing the precise interactions between an antibiotic and the ribosome.
Experimental Protocol for Cryo-EM:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a bacterial species such as Escherichia coli or Thermus thermophilus.
-
Complex Formation: Incubate the purified ribosomes with the antibiotic of interest (e.g., clarithromycin) at a concentration sufficient to ensure saturation of the binding site.[4]
-
Vitrification: Apply the ribosome-antibiotic complex to a cryo-EM grid and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to align and average the particle images to generate a high-resolution three-dimensional map of the ribosome-antibiotic complex.[4]
-
Model Building and Refinement: Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map to visualize the specific interactions.[4]
Biochemical Analysis: RNA Footprinting
RNA footprinting identifies the specific nucleotides of the rRNA that are protected by the bound antibiotic from chemical modification, thus revealing the binding site.
Experimental Protocol for RNA Footprinting:
-
Ribosome-Antibiotic Binding: Incubate purified ribosomes with the antibiotic (e.g., telithromycin) to allow for binding.[1]
-
Chemical Modification: Treat the ribosome-antibiotic complex with a chemical probe, such as dimethyl sulfate (DMS) or kethoxal, which modifies accessible rRNA nucleotides.
-
RNA Extraction: Purify the 23S rRNA from the treated ribosomes.
-
Primer Extension: Use a radiolabeled or fluorescently tagged DNA primer that is complementary to a region of the 23S rRNA downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops, and therefore the protected nucleotides, are identified by comparing the pattern with a control sample (no antibiotic) and a sequencing ladder.[1]
Genetic Validation: Mutational Analysis
Identifying mutations in the ribosomal RNA or ribosomal proteins that confer resistance to a specific antibiotic provides strong genetic evidence for the location of the binding site.
Experimental Protocol for Mutational Analysis:
-
Selection of Resistant Mutants: Expose a bacterial culture (e.g., Streptococcus pneumoniae) to increasing concentrations of the antibiotic to select for resistant colonies.[12]
-
Gene Sequencing: Isolate genomic DNA from the resistant mutants and amplify the genes encoding the 23S rRNA and ribosomal proteins L4 and L22 using PCR.
-
Sequence Analysis: Sequence the PCR products and compare them to the wild-type sequences to identify any mutations.[10]
-
Confirmation of Resistance: To confirm that a specific mutation is responsible for resistance, it can be introduced into a susceptible strain, and the minimum inhibitory concentration (MIC) of the antibiotic can be determined.
Conclusion
The validation of this compound's binding site on the bacterial ribosome, inferred from studies of structurally similar macrolides, places it within the nascent peptide exit tunnel of the 50S subunit. Its interaction profile, characterized by contacts with domains V and II of the 23S rRNA, is broadly consistent with other macrolides. However, subtle differences in these interactions, particularly when compared to 14-membered macrolides and ketolides, likely account for variations in their activity spectra and susceptibility to resistance mechanisms. A multi-faceted experimental approach, integrating high-resolution structural biology, biochemical footprinting, and genetic mutational analysis, is essential for a comprehensive understanding of these critical drug-target interactions, paving the way for the development of next-generation antibiotics.
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosomal Mutations Conferring Resistance to Macrolides in Streptococcus pneumoniae Clinical Strains Isolated in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Bacteria Treated with Kitamycin A versus Other Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different antibiotics is paramount for developing novel therapeutic strategies and combating antimicrobial resistance. This guide provides a comparative analysis of the proteomic effects of Kitamycin A and other protein synthesis-inhibiting antibiotics on bacteria. Due to a lack of publicly available quantitative proteomic data specifically for this compound, this guide leverages data from studies on other macrolides, such as erythromycin and azithromycin, to infer the likely effects of this compound, and compares these with the effects of other classes of protein synthesis inhibitors, such as the oxazolidinone linezolid.
Introduction to this compound and Other Protein Synthesis Inhibitors
This compound is a macrolide antibiotic that inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby interfering with protein synthesis.[1] Macrolides, including erythromycin and azithromycin, bind to the nascent peptide exit tunnel on the ribosome.[2] This binding can obstruct the passage of newly synthesized polypeptides, leading to a bacteriostatic effect.[1] Linezolid, an oxazolidinone, also targets the 50S ribosomal subunit but acts at the initiation stage of protein synthesis, preventing the formation of the initiation complex.[3][4] These different mechanisms of action, despite targeting the same ribosomal subunit, can elicit distinct proteomic responses in bacteria.
Comparative Quantitative Proteomic Data
The following tables summarize quantitative proteomic data from studies on bacteria treated with erythromycin and linezolid. This data provides insights into the types of cellular processes affected by these antibiotics and serves as a basis for understanding the potential effects of this compound.
Table 1: Differentially Expressed Proteins in Streptococcus suis Treated with Sub-inhibitory Concentrations of Erythromycin [5]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Cell Surface Proteins | Primosomal protein N', l-fucose isomerase | - |
| Transport | ABC superfamily ATP binding cassette transporter | - |
| Quorum Sensing | - | ComD |
Data from a study on Streptococcus suis treated with sub-minimal inhibitory concentrations of erythromycin, which can inhibit biofilm formation.[5] A total of 79 differentially expressed proteins were identified.[5]
Table 2: Differentially Expressed Membrane Proteins in Low-Level Linezolid-Resistant Enterococcus faecalis [6][7]
| Protein | Fold Change (Resistant vs. Susceptible) | Putative Function |
| OptrA | Upregulated | ATP-binding cassette (ABC) transporter, confers resistance |
| Esp | Upregulated | Enterococcal surface protein, involved in biofilm formation |
| Sea1 | Upregulated | Surface exclusion protein |
| TraB | Upregulated | Conjugal transfer protein |
| RepA | Upregulated | Replication protein |
| XRE family transcriptional regulator | Upregulated | Regulation of gene expression |
This table highlights proteins identified in a quantitative proteomics analysis of a linezolid-resistant strain of Enterococcus faecalis compared to susceptible strains.[6][7] The study suggests that resistance is primarily conferred by the OptrA protein and potentially through enhanced biofilm formation.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are summaries of common experimental protocols used in the quantitative proteomics of bacteria.
Label-Free Quantitative Proteomics
Label-free quantification is a method that compares the relative abundance of proteins across different samples without the use of isotopic labels.[8][9]
-
Protein Extraction and Digestion: Bacterial cells are lysed, and the proteins are extracted.[10] The protein concentration is determined, and the proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.[7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[11][12]
-
Data Analysis: The mass spectrometry data is processed to identify peptides and quantify their abundance based on spectral counting or ion intensity.[8][9] Proteins are then identified and their relative abundance between samples is calculated.[8]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a labeling-based quantitative proteomic technique that uses isobaric tags to label peptides from different samples.[13][14][15]
-
Protein Digestion and iTRAQ Labeling: As with label-free methods, proteins are extracted and digested.[16] The resulting peptides from each sample are then labeled with a specific iTRAQ reagent.[13][16]
-
Sample Pooling and Fractionation: The labeled peptide samples are combined and often fractionated to reduce complexity before LC-MS/MS analysis.[17]
-
LC-MS/MS Analysis: During tandem mass spectrometry, the isobaric tags are fragmented, releasing reporter ions of different masses.[13]
-
Data Quantification: The intensity of these reporter ions is used to determine the relative abundance of the peptides, and thus the proteins, from which they originated.[13][17]
Visualizing Cellular Responses and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Experimental workflow for bacterial proteomics.
References
- 1. Label-Free Quantitative Proteomics Technique | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic response of methicillin-resistant S. aureus to a synergistic antibacterial drug combination: a novel erythromycin derivative and oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Analysis of Membrane Proteins in Enterococcus faecalis With Low-Level Linezolid-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 9. researchgate.net [researchgate.net]
- 10. Label-free quantitative proteomic analysis of the inhibition effect of Lactobacillus rhamnosus GG on Escherichia coli biofilm formation in co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The role of mass spectrometry analysis in bacterial effector characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. appliedbiomics.com [appliedbiomics.com]
- 15. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. iTRAQ-Based Quantitative Proteomic Analysis of Antibacterial Mechanism of Milk-Derived Peptide BCp12 against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Kitamycin A and Josamycin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Macrolide Antibiotics
This guide provides a comprehensive in vivo comparison of the macrolide antibiotics Kitamycin A and Josamycin, focusing on their efficacy in preclinical models. The data presented is intended to inform research and development decisions by providing a clear, evidence-based assessment of their relative performance.
Mechanism of Action
Both this compound (also known as Leucomycin A) and Josamycin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding obstructs the peptide exit tunnel, thereby interfering with the elongation of the polypeptide chain and ultimately halting bacterial growth.[4] While both drugs target the same ribosomal subunit, subtle differences in their chemical structures can lead to variations in their binding affinity and efficacy against specific pathogens.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparative studies between this compound and Josamycin are limited in publicly available literature. However, an indirect comparison can be drawn from studies evaluating their efficacy against the same pathogen, Mycoplasma gallisepticum, in a chicken model. Mycoplasma gallisepticum is a significant pathogen in poultry, causing chronic respiratory disease.
| Parameter | This compound | Josamycin |
| Animal Model | Infected Chicks | Chickens |
| Pathogen | Mycoplasma gallisepticum | Mycoplasma gallisepticum |
| Key Efficacy Endpoint | Protective effect (Weight Gain) | Reduction in air-sacculitis severity |
| Observed Efficacy | Weight gains for infected birds treated with this compound were significantly higher than for untreated infected chicks.[5] | Treatment with Josamycin was effective in decreasing the incidence and severity of air sacculitis.[6] |
Experimental Protocols
Protective Effect of this compound in Mycoplasma gallisepticum Infected Chicks
This experimental protocol is based on the study conducted by Jordan and Knight (1984).
-
Animal Model: Chick embryos were infected with Mycoplasma gallisepticum at 19 days of incubation. The hatched chicks were used for the experiment.
-
Infection: Chick embryos were inoculated with M. gallisepticum.
-
Treatment: this compound was administered in the drinking water to infected chicks at 2, 3, and 4 days of age.
-
Efficacy Evaluation: The protective effect was assessed by comparing the weight gain of the treated group with that of uninfected and untreated infected control groups. The presence of M. gallisepticum was also monitored in the chicks.[5]
Efficacy of Josamycin against Experimental Mycoplasma gallisepticum Infection in Chickens
This experimental protocol is based on the study by Hanafy et al. (1995).
-
Animal Model: Chickens were used for the experimental infection.
-
Infection: Chickens were experimentally infected with Mycoplasma gallisepticum.
-
Treatment: Josamycin was administered to the infected chickens.
-
Efficacy Evaluation: The efficacy of the treatment was evaluated by pathological examination to determine the incidence and severity of air-sacculitis. Bacteriological examination for the re-isolation of M. gallisepticum and immunological examination to evaluate the humoral immune response were also performed.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and Josamycin, as well as a generalized workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound and Josamycin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 3. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 4. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the efficacy of combined immunostimulant-antibiotic therapy against experimental Mycoplasma gallisepticum infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Kitamycin A MIC Data Across Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) data for Kitamycin A against various bacterial strains. Due to the limited availability of specific MIC values for this compound in publicly accessible literature, this document also includes data for other structurally related macrolide antibiotics to offer a broader context for its potential antimicrobial activity. The information is intended to support research and development efforts in the field of antibacterial drug discovery.
Performance Comparison: MIC Data
The following table summarizes the available MIC data for Kitamycin and other macrolide antibiotics against a selection of clinically relevant bacterial strains. It is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies between different studies.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Notes |
| Kitamycin | Mycoplasma pneumoniae | ≥0.06 | MIC for 90% of 50 strains. |
| Tylosin | Staphylococcus aureus | 1.56 | MIC50 |
| Rokitamycin | Streptococcus pyogenes (M phenotype) | 2 | |
| Erythromycin | Staphylococcus aureus | 0.39 | MIC50 |
Note: The provided data for Tylosin and Rokitamycin, other macrolide antibiotics, are included for comparative purposes due to the limited specific data for this compound against these particular strains.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely accepted. Below are detailed protocols for two common MIC determination methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other antimicrobial agent) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This results in wells with decreasing concentrations of the antimicrobial agent.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This brings the final volume in each well to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the plates.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
This compound (or other antimicrobial agent) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial-Containing Agar Plates:
-
Prepare a series of dilutions of the antimicrobial agent in a sterile diluent.
-
For each concentration, add a specific volume of the antimicrobial dilution to a corresponding volume of molten and cooled MHA (approximately 45-50°C). Mix thoroughly but gently to avoid air bubbles.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
Include a control plate containing no antimicrobial agent.
-
-
Prepare and Inoculate Bacteria:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot.
-
Using a multipoint inoculator or a calibrated loop, spot the standardized bacterial suspension onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or more than a faint haze.
-
Visualizations
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Comparing the cytotoxicity of Kitamycin A and other macrolides on mammalian cells
A Comparative Analysis of the Cytotoxicity of Kitamycin A and Other Macrolides on Mammalian Cells
Introduction
Macrolide antibiotics are a class of drugs primarily used to treat bacterial infections by inhibiting protein synthesis. Beyond their antimicrobial activity, understanding their effects on mammalian cells is crucial for drug safety, development, and repurposing. This guide provides a comparative overview of the in vitro cytotoxicity of this compound and other common macrolides, including Erythromycin, Azithromycin, Clarithromycin, Roxithromycin, Josamycin, Tilmicosin, and Spiramycin, on various mammalian cell lines. The data presented is compiled from multiple studies to aid researchers, scientists, and drug development professionals in evaluating the cytotoxic potential of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various macrolides on different mammalian cell lines, presenting key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[1] Lower IC50/EC50 values are indicative of higher cytotoxic potential.
| Macrolide | Cell Line | Assay | Exposure Time | IC50 / EC50 | Source |
| This compound | Human Tenon's Fibroblasts (hTFs) | MTT | 24 hours | 275 µM | [2] |
| Human Tenon's Fibroblasts (hTFs) | MTT | 48 hours | 100 µM | [2] | |
| Josamycin | K562 (Human erythroleukemia) | Not Specified | Not Specified | 39 µM | [3] |
| Tilmicosin | BHK-21 (Baby Hamster Kidney) | MTT | Not Specified | 49.64 µg/mL | [4] |
| Chicken Cardiac Cells | MTT | Not Specified | 52.75 µg/mL | [4] | |
| Spiramycin | HGC-27 (Human gastric cancer) | Not Specified | Not Specified | > 30 µM | [5] |
| Erythromycin | Chang Liver Cells | MTT | 48 hours | Higher than Roxithromycin & Clarithromycin | [6] |
| Azithromycin | Chang Liver Cells | MTT | 48 hours | Least toxic of those tested | [6] |
| Clarithromycin | Chang Liver Cells | MTT | 48 hours | More toxic than Erythromycin base & Azithromycin | [6] |
| Roxithromycin | Chang Liver Cells | MTT | 48 hours | More toxic than Erythromycin base & Azithromycin | [6] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in cell lines, experimental protocols, and exposure times across different studies.
Experimental Protocols
The methodologies employed in the cited studies to assess macrolide cytotoxicity are detailed below. These protocols provide a basis for reproducing and expanding upon the presented findings.
Cell Culture and Maintenance
-
Human Tenon's Fibroblasts (hTFs): Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
-
K562 (Human erythroleukemia) Cells: These cells were cultured in appropriate media and conditions for suspension cell lines, though specific details were not provided in the source.[3]
-
BHK-21 (Baby Hamster Kidney) and Chicken Cardiac Cells: Specific cell culture conditions were not detailed in the provided source.[4]
-
Chang Liver Cells: Cells were cultured in standard conditions suitable for human liver cell lines.[6]
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cells were seeded in 96-well plates at a specified density (e.g., 5 x 10^4 cells/well for hTFs) and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the macrolide antibiotic. Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
The plates were incubated for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, MTT solution (typically 5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control, and IC50/EC50 values were determined from dose-response curves.[2][4]
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for determining the cytotoxicity of macrolides using the MTT assay.
Potential Signaling Pathway for Macrolide-Induced Cytotoxicity
Caption: A simplified proposed pathway for macrolide-induced cytotoxicity in mammalian cells.
Discussion of Findings
The available data indicates that the cytotoxicity of macrolides on mammalian cells is variable and depends on the specific compound, the cell type, and the duration of exposure.
This compound exhibited cytotoxicity on human Tenon's fibroblasts with an EC50 of 275 µM after 24 hours, which decreased to 100 µM after 48 hours, suggesting a time-dependent effect.[2]
In comparison, Josamycin showed a higher cytotoxic potential against K562 leukemia cells with an IC50 of 39 µM.[3] Tilmicosin also demonstrated cytotoxicity with IC50 values of 49.64 µg/mL and 52.75 µg/mL in BHK-21 and chicken cardiac cells, respectively.[4]
A study on Chang liver cells provided a relative ranking of cytotoxicity for several macrolides, with Erythromycin estolate being the most toxic, followed by Erythromycin-11,12-cyclic carbonate, Roxithromycin, and Clarithromycin.[6] Erythromycin base and Azithromycin were found to be the least toxic in this particular study.[6]
The mechanisms underlying macrolide cytotoxicity are not fully elucidated but are thought to involve the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis. This is plausible given the evolutionary origin of mitochondria from bacteria.
Conclusion
This comparative guide summarizes the existing data on the cytotoxicity of this compound and other macrolides on mammalian cells. The findings highlight the variability in the cytotoxic potential among different macrolides and across various cell lines. For researchers and drug development professionals, this information is critical for the initial assessment of macrolide safety and for guiding further in-depth toxicological studies. The provided experimental protocols offer a foundation for conducting standardized and comparable cytotoxicity assessments. Further research is warranted to elucidate the precise molecular mechanisms of macrolide-induced cytotoxicity and to expand the comparative data to a wider range of mammalian cell types.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.wales [discover.library.wales]
A Head-to-Head Comparison of Kitamycin A and Spiramycin in Poultry Disease Models
In the realm of veterinary medicine, particularly in the poultry industry, the quest for effective antimicrobial agents to combat costly diseases is ongoing. Among the arsenal of antibiotics, macrolides such as Kitamycin A and Spiramycin have demonstrated efficacy against key poultry pathogens. This guide provides a comprehensive, data-driven comparison of these two macrolide antibiotics in the context of poultry disease models, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound (also known as Kitasamycin) and Spiramycin are members of the macrolide antibiotic family. Their primary mechanism of action is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the translocation step of protein elongation and ultimately leads to the cessation of bacterial growth or cell death.[1][2][3][4][5] This shared mechanism underscores their activity against a spectrum of Gram-positive bacteria and Mycoplasma species, which are significant pathogens in poultry.[6][7][8]
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a critical in vitro measure of an antibiotic's potency. The following table summarizes the MIC values of Kitasamycin and Spiramycin against Mycoplasma gallisepticum, a primary causative agent of chronic respiratory disease (CRD) in poultry.
Table 1: In Vitro Efficacy of Kitasamycin and Spiramycin against Mycoplasma gallisepticum
| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Kitasamycin | Mycoplasma gallisepticum | Highest of 3 drugs tested | Not Reported | Not Reported | [9] |
| Spiramycin | Mycoplasma gallisepticum | Not specified, but comeback of susceptibility noted | Not Reported | Not Reported | [10] |
Note: A direct comparison of MIC values is challenging due to variations in the strains tested and methodologies used across different studies. One study reported that the MIC for Kitasamycin was the highest among the three drugs tested (Kitasamycin, tylosin, and tiamulin)[9]. Another recent study noted a trend towards renewed susceptibility of M. gallisepticum to Spiramycin[10].
In Vivo Efficacy in Poultry Disease Models
The following sections and tables present data from in vivo studies evaluating the efficacy of this compound and Spiramycin in controlling poultry diseases. It is important to note that these studies were not conducted side-by-side, and thus experimental conditions vary.
Spiramycin in Mycoplasma gallisepticum and Mycoplasma synoviae Infection Models
Spiramycin has been evaluated in several studies for its efficacy in treating mycoplasmosis in chickens.
Table 2: Efficacy of Spiramycin in Mycoplasma gallisepticum Infected Chickens
| Parameter | Untreated Control | Spiramycin Treated | Efficacy | Source |
| Mortality Rate | High | Reduced | Potential to reduce mortality | [11] |
| Clinical Symptoms | Present | Reduced | Potential to reduce symptoms | [11] |
| Gross Lesions | Present | Reduced | Potential to reduce lesions | [11] |
| Weight Gain | Lower | Greater than infected untreated | Improved weight gain | [11] |
| Cure Rate (Absence of nasal discharge) | Significantly lower | 100% (at 100mg or 200mg/bird) | High remission for 33 days | [12] |
| Mycoplasma Antibodies | 68% positive | 18% positive | Reduced serological evidence of infection | [13] |
Table 3: Efficacy of Spiramycin in a Mixed Infection Model (E. coli O78 and Mycoplasma meleagridis)
| Parameter | Untreated Control | Spiramycin Treated | Efficacy | Source |
| Mortality Rate | 50% | 30% | Reduced mortality | [13] |
| Mean Body Weight Gain | Significantly decreased | Increased | Improved weight gain | [13] |
This compound in Mycoplasma gallisepticum Infection Model
A study compared the protective effect of Kitasamycin, tylosin, and tiamulin in chicks infected with Mycoplasma gallisepticum.
Table 4: Protective Effect of Kitasamycin in Mycoplasma gallisepticum Infected Chicks
| Parameter | Untreated Infected | Kitasamycin Treated | Efficacy | Source |
| Weight Gain | Significantly lower than uninfected | Significantly higher than untreated infected | Improved weight gain | [9] |
| M. gallisepticum Isolation | High proportion | High proportion | Did not eliminate the organism | [9] |
Experimental Protocols
Spiramycin Efficacy Study in Experimentally Infected Chicks (M. gallisepticum)
-
Animal Model: One-day-old chicks.
-
Infection: Inoculated with a virulent strain of Mycoplasma gallisepticum (MG).
-
Treatment: Spiramycin administered at three different doses for two or three days.
-
Parameters Assessed: Mortality, clinical symptoms, weight gains, gross lesions, MG tracheal recovery, and serology.[11]
Spiramycin Efficacy in Naturally Infected Layer Hens (M. gallisepticum)
-
Animal Model: Layer hens naturally infected with Mycoplasma gallisepticum.
-
Treatment: Single oral dose of 100 mg or 200 mg of Spiramycin per hen.
-
Parameters Assessed: Cure rate, determined by the absence of nasal discharge over a 33-day period.[12]
Kitasamycin Protective Effect Study in Infected Chicks (M. gallisepticum)
-
Animal Model: Chick embryos at 19 days of incubation were infected with M. gallisepticum, and the hatched chicks were used.
-
Treatment: Kitasamycin administered in the drinking water at a concentration of 500 µg/ml when the chicks were 2, 3, and 4 days of age.
-
Parameters Assessed: Weight gains and recovery of M. gallisepticum from the oropharynx and cloaca at 32 days of age.[9]
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
References
- 1. What is the mechanism of Kitasamycin Tartrate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 6. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. KITASAMYCIN 50% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]
- 9. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Efficacy of spiramycin and tylosin in preventing mycoplasmosis in chicks experimentally infected with mycoplasma gallisepticum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Validating the Antifibrotic Potential of Kitamycin A: A Comparative Guide Based on Gene Expression Analysis
For researchers and professionals in drug development, identifying and validating novel antifibrotic agents is a critical endeavor. This guide provides a comparative analysis of Kitamycin A, a macrolide antibiotic with emerging antifibrotic properties, against established and alternative therapeutic agents. The core of this guide focuses on the validation of these effects through gene expression analysis, offering a framework for preclinical assessment.
Comparison of Antifibrotic Effects on Gene Expression
The antifibrotic efficacy of a compound can be quantified by its ability to suppress the expression of key pro-fibrotic genes, particularly those induced by transforming growth factor-beta 1 (TGF-β1), a master regulator of fibrosis. While direct quantitative gene expression data for this compound is not yet extensively published, its effects can be inferred from studies on the structurally similar macrolide, Josamycin, which was identified as a potent antifibrotic agent through Connectivity Map (CMap) analysis based on its ability to reverse the gene expression signature of fibrosis.[1]
The following table summarizes the reported or predicted effects of this compound and compares them with established antifibrotic drugs, Pirfenidone and Nintedanib, on the mRNA expression of key fibrotic markers in a TGF-β1-induced fibroblast model.
| Gene Target | Gene Name | Function | Predicted Effect of this compound | Reported Effect of Pirfenidone | Reported Effect of Nintedanib |
| Collagen Type I Alpha 1 Chain | COL1A1 | Major component of the extracellular matrix (ECM) | Downregulation | Downregulation | Downregulation |
| Actin, Alpha 2, Smooth Muscle | ACTA2 (α-SMA) | Marker of myofibroblast differentiation | Downregulation | Downregulation | Downregulation |
| Fibronectin 1 | FN1 | ECM glycoprotein involved in cell adhesion and migration | Downregulation | Downregulation | Downregulation |
| Transforming Growth Factor Beta 1 | TGFB1 | Key pro-fibrotic cytokine | Downregulation | Downregulation | - |
Signaling Pathways in Fibrosis and Intervention Points
Fibrosis is driven by a complex network of signaling pathways that converge on the activation of fibroblasts into collagen-producing myofibroblasts. The TGF-β signaling pathway is central to this process. The diagram below illustrates this pathway and the putative intervention points for this compound and its comparators.
Experimental Protocols
To validate the antifibrotic effects of a test compound like this compound, a standardized in vitro model of fibrosis coupled with robust gene expression analysis is essential.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the antifibrotic potential of a compound using in vitro methods.
Detailed Methodologies
1. In Vitro Fibrosis Induction Model
-
Cell Culture: Primary human lung fibroblasts (or other relevant fibroblast cell lines) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Fibrosis Induction: To induce a fibrotic phenotype, cells are serum-starved for 24 hours and then treated with recombinant human TGF-β1 (typically 5 ng/mL) for 48 to 72 hours.
-
Compound Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations, typically concurrently with TGF-β1 stimulation. A vehicle control (e.g., DMSO) is also included.
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the cultured fibroblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes (COL1A1, ACTA2, FN1) is quantified by qRT-PCR using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are designed to amplify target transcripts. The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The fold change in gene expression in the compound-treated groups is determined relative to the TGF-β1-treated control group.
Conclusion
The validation of this compound's antifibrotic effects through gene expression analysis presents a promising avenue for the development of novel therapies for fibrotic diseases. While direct experimental data on its gene regulatory effects are still emerging, predictions based on its structural similarity to other antifibrotic macrolides like Josamycin provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a robust methodology for researchers to quantitatively assess the antifibrotic potential of this compound and other novel compounds, thereby accelerating the discovery of effective treatments for fibrosis.
References
A Comparative Review of the Clinical Applications of Kitamycin A and Tylosin
For Researchers, Scientists, and Drug Development Professionals
Kitamycin A and Tylosin, both members of the macrolide antibiotic family, are primarily utilized in veterinary medicine to treat a range of bacterial infections. While they share a similar mechanism of action, their clinical applications, efficacy against specific pathogens, and pharmacokinetic profiles exhibit notable differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action
Both this compound and Tylosin exert their bacteriostatic effects by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[1][2] This shared mechanism underscores their broad-spectrum activity against many Gram-positive bacteria.
Comparative Clinical Efficacy
The clinical utility of this compound and Tylosin has been demonstrated in various animal models and clinical settings, particularly in the treatment of respiratory and enteric diseases in swine and poultry.
Swine Dysentery
A study evaluating the efficacy of Kitamycin for the control of swine dysentery caused by Brachyspira hyodysenteriae provided insights into its therapeutic and prophylactic potential. In an experimental challenge, pigs receiving Kitamycin either prophylactically (starting 4 days before challenge) or therapeutically (after the onset of diarrhea) showed no signs of swine dysentery, whereas 10 out of 12 unmedicated pigs developed the disease.[3] While this study did not include a direct Tylosin comparison group, it highlights the effectiveness of Kitamycin in managing this significant swine disease.
Necrotic Enteritis in Poultry
Both this compound and Tylosin have been evaluated for the treatment of necrotic enteritis in broiler chickens, a disease caused by Clostridium perfringens. In a subclinical necrotic enteritis model, treatment with Tylosin in the drinking water completely stopped the development of necrotic lesions.[4] Another study investigating the compatibility of Lincomycin and Kitasamycin found that Kitasamycin treatment improved hematobiochemical parameters and reduced Clostridium perfringens counts in feces.[5] A study comparing nitazoxanide and tylosin against necrotic enteritis in broilers showed that both treatments overcame infection signs and improved inflammatory and biochemical parameters.[6][7]
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. The following tables summarize the comparative in vitro activity of this compound and Tylosin against key veterinary pathogens.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma gallisepticum | Kitasamycin | - | - | Highest | [8] |
| Tylosin | - | - | Lower than Kitasamycin | [8] | |
| Brachyspira hyodysenteriae | Kitasamycin | <5 (susceptible) | - | - | [3] |
| Tylosin | - | - | - | [3] | |
| Clostridium perfringens | Kitasamycin | - | - | - | - |
| Tylosin | 0.7 | - | - | [7] |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of a drug are crucial determinants of its clinical efficacy. The pharmacokinetic parameters of this compound and Tylosin have been studied in several target animal species.
Broiler Chickens
| Parameter | This compound (Oral, 300 mg/kg) | Tylosin (Oral, 50 mg/kg) | Reference |
| Cmax (µg/mL) | - | 3.40 | [9] |
| Tmax (hours) | - | 1.08 | [9] |
| t1/2β (hours) | 3.74 (healthy), 9.03 (diseased) | 5.78 | [9] |
| Bioavailability (%) | - | 90.29 | [9] |
Swine
| Parameter | Tylosin (IM, 20 mg/kg - healthy) | Tylosin (IM, 20 mg/kg - infected) | Reference |
| Cmax (µg/mL) | 5.79 | 3.59 | |
| Tmax (hours) | 0.25 | 0.25 | |
| AUC (h*µg/mL) | 13.33 | 10.46 | |
| t1/2 (hours) | 1.99 | 1.83 |
Modulation of Host Signaling Pathways
Beyond their direct antimicrobial effects, both this compound and Tylosin have been shown to modulate host inflammatory and cellular signaling pathways, which may contribute to their overall therapeutic efficacy.
Tylosin: Immunomodulatory Effects
Tylosin has demonstrated immunomodulatory properties by altering the production of key cytokines. In studies with lipopolysaccharide (LPS)-treated mice, Tylosin reduced the elevated levels of pro-inflammatory cytokines TNF-α and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10.[10][11] Further research has shown that Tylosin can decrease the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) by reducing the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]
Figure 1: Immunomodulatory effects of Tylosin on macrophages.
This compound: Anti-fibrotic Activity via TGF-β Pathway Inhibition
This compound has shown potential as an anti-fibrotic agent by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β1 is a potent inducer of fibrosis, promoting the transformation of fibroblasts into myofibroblasts, which are key cells in the deposition of extracellular matrix (ECM) proteins like fibronectin and the expression of alpha-smooth muscle actin (α-SMA). A study on a related macrolide, Josamycin, which shares structural similarities with the Kitasamycin family, demonstrated that it can suppress the synthesis of ECM components and inhibit the expression of α-SMA in TGF-β1-stimulated fibroblasts, suggesting an inhibition of the fibroblast-to-myofibroblast transformation.[12] This indicates a potential therapeutic application for Kitasamycin A in preventing post-surgical fibrosis.
Figure 2: Anti-fibrotic mechanism of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of this compound or Tylosin that inhibits the visible growth of a target bacterium.
1. Preparation of Bacterial Inoculum:
- Streak the bacterial strain on an appropriate agar medium and incubate under suitable conditions.
- Select 3-5 isolated colonies and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).
- Incubate the broth culture until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic (this compound or Tylosin) in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
- Incubate the plate at the optimal temperature and duration for the specific bacterium (typically 18-24 hours at 35-37°C).
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
prep_dilutions [label="Prepare Serial Antibiotic\nDilutions in 96-well Plate"];
inoculate [label="Inoculate Plate with\nBacterial Suspension"];
incubate [label="Incubate Plate\n(18-24h, 37°C)"];
read_results [label="Read Results\n(Visual Inspection for Turbidity)"];
determine_mic [label="Determine MIC\n(Lowest concentration with no growth)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
prep_dilutions -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Figure 3: Workflow for MIC determination.
Western Blot Analysis for Fibronectin and α-SMA
This protocol describes the detection of fibronectin and α-smooth muscle actin (α-SMA) protein expression in cell lysates, for instance, to assess the anti-fibrotic effects of this compound.
1. Sample Preparation:
- Culture cells (e.g., human Tenon's fibroblasts) and treat with TGF-β1 with or without varying concentrations of this compound.
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for fibronectin or α-SMA overnight at 4°C.
- Wash the membrane to remove unbound primary antibodies.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly to remove unbound secondary antibodies.
5. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the chemiluminescent signal using an imaging system or X-ray film.
- Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control like β-actin.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sample_prep [label="Sample Preparation\n(Cell Lysis & Protein Quantification)"];
sds_page [label="SDS-PAGE\n(Protein Separation)"];
transfer [label="Protein Transfer\n(Gel to Membrane)"];
blocking [label="Blocking\n(Prevent Non-specific Binding)"];
primary_ab [label="Primary Antibody Incubation\n(e.g., anti-Fibronectin, anti-α-SMA)"];
secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"];
detection [label="Detection\n(ECL Substrate & Imaging)"];
analysis [label="Data Analysis\n(Band Intensity Quantification)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> sample_prep;
sample_prep -> sds_page;
sds_page -> transfer;
transfer -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> analysis;
analysis -> end;
}
Figure 4: Workflow for Western Blot analysis.
Conclusion
This compound and Tylosin are valuable macrolide antibiotics with distinct yet overlapping clinical applications in veterinary medicine. While both are effective against a range of Gram-positive bacteria, their in vitro potency can vary against specific pathogens. Tylosin has well-documented immunomodulatory effects, which may contribute to its therapeutic efficacy in inflammatory conditions. In contrast, emerging evidence suggests a novel anti-fibrotic role for this compound through the inhibition of the TGF-β signaling pathway. The choice between these two antibiotics should be guided by the specific pathogen, the target animal species, the desired therapeutic outcome (antimicrobial, immunomodulatory, or anti-fibrotic), and pharmacokinetic considerations. Further head-to-head clinical trials are warranted to provide more definitive comparative data and to fully elucidate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of commonly used anticoccidials and antibiotics in a subclinical necrotic enteritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. themedicon.com [themedicon.com]
- 6. advetresearch.com [advetresearch.com]
- 7. Comparing the effect of nitazoxanide and tylosin against necrotic enteritis in broilers | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice. | Semantic Scholar [semanticscholar.org]
- 12. Suppression of the TGF-β pathway by a macrolide antibiotic decreases fibrotic responses by ocular fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Kitamycin A
Essential guidance for the safe and compliant disposal of Kitamycin A, a macrolide antibiotic. Adherence to these procedures is crucial for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The core principle is that all this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Key Safety Precaution: Do not dispose of this compound down the drain or in regular trash.[1][2][3] Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.[4][5]
Quantitative Data Summary
Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following table includes general data for macrolide antibiotics, which should be used as a guideline. Always refer to the specific SDS provided by your supplier for the most accurate information.[6]
| Property | Value/Guideline | Source/Analogy |
| Chemical Class | Macrolide Antibiotic | [7][8] |
| Primary Disposal Route | Incineration via a licensed hazardous waste contractor | General Laboratory Practice[3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, eye protection (safety glasses or goggles) | General Laboratory Practice[6][9] |
| Waste Segregation | Collect separately from other waste streams | General Laboratory Practice[3][10] |
| Container Type | Clearly labeled, sealed, and chemically compatible container | [10][11][12] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the necessary steps for the safe disposal of various forms of this compound waste.
Disposal of Pure this compound (Solid/Powder)
-
Segregation: Isolate the pure this compound waste from all other laboratory waste streams to prevent cross-contamination.[3][10]
-
Packaging: Carefully place the solid this compound into a clearly labeled, sealed, and chemically compatible waste container. The label should, at a minimum, include:
-
Storage: Store the packaged waste in a designated hazardous waste satellite accumulation area.[11][12] This area should be away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Disposal of this compound Stock Solutions
-
Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's EHS office.[3][10]
-
Packaging: Collect this compound solutions in a dedicated, leak-proof, and sealed container. The container must be clearly labeled with:
-
Storage: Store the container in the designated hazardous waste accumulation area.[11][12]
-
Collection: Schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
Disposal of this compound-Contaminated Materials
This category includes items such as pipette tips, gloves, cell culture plates, and other disposable labware that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.[3]
-
Packaging: Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label must clearly state:
-
Storage: Store the container in the designated hazardous waste accumulation area.[11][12]
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor.[11]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow and key relationships in the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 6. biosynth.com [biosynth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
